molecular formula C13H8NNaO5 B035098 Sodium nifurstyrenate CAS No. 54992-23-3

Sodium nifurstyrenate

Cat. No.: B035098
CAS No.: 54992-23-3
M. Wt: 281.2 g/mol
InChI Key: FGNXRHWAZABZSZ-ZIKNSQGESA-M
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Description

Sodium nifurstyrenate is a nitrofuran-derived antimicrobial agent of significant interest in veterinary microbiology and antibacterial research. Its primary research value lies in its specific activity against Gram-positive bacteria, particularly Staphylococcus species, making it a critical tool for studying resistant pathogens in agricultural and veterinary settings. The compound's mechanism of action is characterized by enzymatic reduction of its nitro group within bacterial cells, leading to the generation of highly reactive intermediates that cause irreversible damage to bacterial DNA, proteins, and other macromolecules, ultimately resulting in cell death. Researchers utilize this compound as a selective agent in microbiological media, for investigating bacterial resistance mechanisms to nitrofurans, and for in vitro efficacy studies against economically important veterinary pathogens. Its properties are essential for developing models of infection and for screening novel compound interactions against drug-resistant bacterial strains, providing invaluable insights for the agricultural and pharmaceutical development sectors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXRHWAZABZSZ-ZIKNSQGESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1534-38-9 (Parent)
Record name Sodium nifurstyrenate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701035463
Record name Sodium nifurstyrenate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-23-3
Record name Sodium nifurstyrenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium nifurstyrenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Antimicrobial Spectrum of Sodium Nifurstyrenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antimicrobial agent that has demonstrated significant efficacy against a variety of bacterial pathogens, particularly those affecting aquaculture. Its mechanism of action involves the intracellular reduction of its nitro group, leading to the formation of reactive intermediates that induce damage to bacterial DNA and other vital macromolecules, ultimately resulting in cell death. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Sodium nifurstyrenate, detailing its activity against various microorganisms through quantitative data, and provides in-depth experimental protocols for its evaluation.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-positive and some Gram-negative bacteria. Its use has been prominent in veterinary medicine, especially in the treatment of bacterial infections in fish.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against a range of bacteria. It shows particular potency against common fish pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data available in the literature.

Data Presentation: Quantitative Antimicrobial Susceptibility Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

Bacterial SpeciesStrain(s)MIC Range (µg/mL)
Gram-Negative Bacteria
Vibrio anguillarumNot Specified0.1 - 1.6
Vibrio harveyiNot Specified<25
Vibrio splendidusNot Specified<25
Vibrio spp. (from rotifers)Multiple Isolates0.1 - 1.6[1]
Acinetobacter spp.Not SpecifiedLess Susceptible / Resistant
Moraxella spp.Not SpecifiedLess Susceptible / Resistant
Pseudomonas spp.Not SpecifiedLess Susceptible / Resistant
Gram-Positive Bacteria
Staphylococcus spp.GeneralNoted specific activity, specific MICs not detailed in provided results
Streptococcus iniaeNot Specified0.1 - 1.6

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Pathogens

Bacterial SpeciesStrain(s)MBC (µg/mL)
Gram-Negative Bacteria
Vibrio harveyiNot Specified<25[1]
Vibrio splendidusNot Specified<25[1]
Antifungal Activity

There is limited specific data available in the public domain regarding the antifungal activity of this compound against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. However, a related compound, Sodium new houttuyfonate (SNH), has demonstrated antifungal properties. One study reported that SNH exhibited significant fungicidal activity against various Aspergillus fumigatus strains. The MIC of SNH against A. fumigatus strains AF293, AF1, and AF2 was 100 µg/mL, and for strains AF4 and AF5, it was 50 µg/mL. Another study showed that SNH has potent inhibitory activity against Candida albicans SC5314, with a MIC80 of 256 µg/mL. While these findings on a related compound are noteworthy, direct antifungal testing of this compound is required to determine its specific antifungal spectrum.

Mechanism of Action

The antimicrobial action of this compound, a member of the nitrofuran class, is initiated by its entry into the bacterial cell. Inside the bacterium, the nitro group of the molecule is enzymatically reduced by bacterial nitroreductases. This reduction process generates highly reactive electrophilic intermediates. These intermediates are capable of causing widespread and irreversible damage to various cellular macromolecules, including DNA, RNA, proteins, and ribosomes. This multi-targeted assault disrupts critical cellular functions, leading to the cessation of protein synthesis, DNA replication, and other essential metabolic processes, ultimately resulting in bacterial cell death.[1]

Mandatory Visualization: Mechanism of Action Workflow

Mechanism_of_Action Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Bacterial Cell SN_ext This compound SN_int Intracellular this compound SN_ext->SN_int Uptake Nitroreductases Bacterial Nitroreductases SN_int->Nitroreductases Substrate for Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Enzymatic Reduction Macromolecules Bacterial Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Macromolecules Attacks Damage Macromolecular Damage Macromolecules->Damage Leads to Cell_Death Bacterial Cell Death Damage->Cell_Death Results in

Caption: Workflow of this compound's antimicrobial mechanism.

Experimental Protocols

The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, based on established standards.

Preparation of this compound Stock Solution

This compound is a yellow-brown crystalline powder and is highly soluble in water.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in sterile deionized water to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution protected from light at 2-8°C. Prepare fresh stock solutions regularly to ensure potency.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Mandatory Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow Broth Microdilution for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-well Plate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 35°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Drug Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath.

  • Drug-Agar Plate Preparation:

    • Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water at 10 times the desired final concentrations.

    • For each concentration, add 2 mL of the diluted drug solution to 18 mL of molten MHA in a sterile petri dish. Mix thoroughly by gentle swirling and allow the agar to solidify.

    • Prepare a growth control plate containing MHA without the antimicrobial agent.

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 4.2.2) and dilute to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension (delivering 10⁴ CFU/spot) onto the surface of each agar plate, including the growth control.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, observed as the absence of colonies at the inoculation spot.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Detailed Protocol:

  • Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described in Section 4.2.

  • Subculturing: From each well showing no visible growth in the MIC test, and from the growth control well, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a quadrant of a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, or typically, shows no growth on the subculture plate.

Quality Control

For reliable and reproducible antimicrobial susceptibility testing, the inclusion of quality control (QC) strains is essential. Standard QC strains with known susceptibility profiles should be tested in parallel with the clinical isolates.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

Expected MIC Ranges:

Specific CLSI-defined quality control ranges for this compound are not currently established. However, for other nitrofurans like Nitrofurantoin , the following acceptable QC ranges have been published by the FDA for certain testing systems and can be used as a reference, with the caveat that they are not specific to this compound:

  • Enterococcus faecalis ATCC® 29212: 4 – 16 µg/mL

  • Staphylococcus aureus ATCC® 29213: 8 – 32 µg/mL

It is imperative for each laboratory to establish its own internal quality control data for this compound.

Conclusion

This compound is a potent antimicrobial agent with a significant spectrum of activity against various bacterial pathogens, especially those relevant to aquaculture. Its mechanism of action, involving the generation of reactive intermediates that damage bacterial macromolecules, makes it an effective bactericidal agent. The standardized protocols provided in this guide for determining MIC and MBC values will enable researchers and drug development professionals to accurately assess the in vitro efficacy of this compound. Further research is warranted to expand the knowledge of its antimicrobial spectrum, particularly against a broader range of clinical pathogens and fungal species, and to establish standardized quality control ranges to ensure the consistency and comparability of susceptibility testing results.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran derivative recognized for its antibacterial properties, particularly in aquaculture. This technical guide provides a comprehensive overview of its chemical and physical characteristics, experimental protocols for its analysis, and insights into its mechanism of action. The information is curated to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

Sodium nifurstyrenate, with the CAS number 54992-23-3, is the sodium salt of nifurstyrenic acid.[1] Its chemical structure is characterized by a 5-nitrofuran ring linked to a styrene (B11656) moiety, which in turn is connected to a sodium benzoate (B1203000) group.[2][3] The systematic IUPAC name is sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate.[2][4][5]

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 54992-23-3[1][2][3][4][5][6][7]
IUPAC Name sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate[1][2][4][5]
Molecular Formula C₁₃H₈NNaO₅[1][2][3][4][5]
Synonyms Sodium nifurstylenate, Nifustyrenate Sodium, Benzoic acid, 4-[(E)-2-(5-nitro-2-furanyl)ethenyl]-, sodium salt (1:1)[1][2][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. It typically presents as a yellow-brown or orange crystalline powder.[3][8] A key feature is its high solubility in water, attributed to the presence of the sodium carboxylate group.[3][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
Molecular Weight 281.20 g/mol [1][2][3][4][5]
Appearance Yellow-brown to Orange crystalline solid[3][8]
Melting Point >53°C (decomposes)[2]Precise melting point is not well-documented; decomposition occurs at this temperature.
Solubility Highly soluble in water.[3][5] Slightly soluble in methanol.The sodium salt form significantly enhances aqueous solubility.[7]
Stability Stable under normal handling conditions.[9] Sensitive to sunlight and heat.[9] Stability can be influenced by pH.[5]Store in a well-ventilated place, away from direct sunlight and heat sources in a light-shielding, airtight container.[9]
pKa Data not availableThe pKa of the parent compound, nifurstyrenic acid, is not readily found in the searched literature.
LogP 2.24490This value is a computed estimate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the determination of this compound in various matrices, particularly in biological samples from aquaculture.

Method 1: Analysis in Yellowtail Serum

  • Column: C18 column.

  • Mobile Phase: 50 mM potassium phthalate (B1215562) (pH 4) and acetonitrile (B52724) (40:60).

  • Detection: UV detector at 420 nm.

  • Sample Preparation: Extraction of serum with acetonitrile. The supernatant can be directly injected.

  • Quantification Range: 2.5 ng to 1000 ng in 100 µL of serum.

  • Recovery: Approximately 102%.

Method 2: Analysis in Fish Tissue

  • Column: Inertsil ODS column (150 × 4.6 mm I.D.).

  • Mobile Phase: 5 mM aqueous oxalic acid and acetonitrile (55:45).

  • Detection: UV detector at 265 nm.

  • Sample Preparation: Extraction with 0.2% metaphosphoric acid-methanol (6:4), followed by a Bond Elut C18 solid-phase extraction (SPE) clean-up.

  • Detection Limit: 0.1 µg/g in fish tissue.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely published, the following describes the general approach for its spectroscopic characterization.

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. The resulting spectrum can be used for identification and quantification.

  • Expected Absorbance: Based on HPLC detection wavelengths, this compound exhibits strong absorbance at approximately 265 nm and 420 nm.

  • Protocol:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

    • Use a double-beam UV-Vis spectrophotometer to scan the absorbance from approximately 200 nm to 800 nm.

    • The solvent used for dissolution should be used as a blank.

    • The resulting spectrum should show characteristic absorption maxima.

3.2.2. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups.

  • Expected Functional Group Peaks:

    • Nitro group (NO₂): Strong asymmetric and symmetric stretching bands.

    • Carboxylate group (COO⁻): Strong asymmetric and symmetric stretching bands.

    • C=C stretching: From the aromatic rings and the ethenyl bridge.

    • C-O stretching: From the furan (B31954) ring and carboxylate.

  • Protocol (KBr Pellet Method):

    • Mix a small amount of dry this compound powder with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Analyze the pellet using an FTIR spectrometer.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are commonly used.

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the protons on the furan ring, the vinyl group, and the benzene (B151609) ring. The chemical shifts and coupling constants would provide information about their connectivity and stereochemistry (E-configuration of the double bond).

    • ¹³C NMR: Signals for each unique carbon atom in the molecule, including those in the furan and benzene rings, the vinyl group, and the carboxylate group.

  • Protocol:

    • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • The chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.

  • Protocol:

    • Place a small, accurately weighed amount of this compound in a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The resulting curve will show the decomposition temperature range.

3.3.2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

  • Protocol:

    • Place a small amount of this compound in a DSC pan and seal it.

    • Heat the sample at a controlled rate.

    • The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic event corresponding to its decomposition is expected around 53°C.

Stability Testing
  • Principle: Stability testing evaluates how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

  • Protocol (General Guidance):

    • Forced Degradation (Stress Testing): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways.

    • Long-Term and Accelerated Stability Studies: Store the substance in its proposed packaging at specified conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) for a defined period.

    • Analysis: At specified time points, analyze the samples for appearance, purity (e.g., by HPLC), and the presence of degradation products.

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism

The antibacterial activity of this compound, like other nitrofurans, is dependent on the enzymatic reduction of its 5-nitro group by bacterial nitroreductases.[6] This process generates highly reactive electrophilic intermediates. These intermediates are cytotoxic and exert their effect through multiple mechanisms:

  • DNA Damage: The reactive intermediates can cause damage to bacterial DNA, leading to strand breaks and inhibition of DNA replication.[2][4]

  • Inhibition of Protein Synthesis: The intermediates can bind to ribosomal proteins, disrupting the synthesis of essential proteins.[6]

  • Metabolic Enzyme Inhibition: They can also interfere with other crucial bacterial enzymes involved in cellular metabolism.[4]

This multi-targeted mechanism is believed to contribute to the low rate of bacterial resistance development to nitrofurans.

Antibacterial_Mechanism NFS_ext This compound (extracellular) NFS_int This compound (intracellular) NFS_ext->NFS_int Uptake Reactive_Intermediates Reactive Electrophilic Intermediates NFS_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases Nitroreductases->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Attacks Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Attacks Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Attacks DNA_Damage DNA Damage & Replication Inhibition DNA->DNA_Damage Protein_Inhibition Protein Synthesis Inhibition Ribosomes->Protein_Inhibition Metabolism_Inhibition Metabolic Pathway Disruption Enzymes->Metabolism_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolism_Inhibition->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

Immunomodulatory Effects

Beyond its direct antimicrobial actions, this compound has been reported to possess immunomodulatory properties. Specifically, it has been shown to inhibit the production of interleukin-2 (B1167480) (IL-2). IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells, which are key players in the adaptive immune response. By suppressing IL-2, this compound may modulate the host's immune reaction to an infection. The precise molecular mechanism for this effect is not fully elucidated.

Immunomodulatory_Effect NFS This compound IL2_Production Interleukin-2 (IL-2) Production NFS->IL2_Production Inhibits T_Cell T-Lymphocyte T_Cell->IL2_Production Normally produces Immune_Modulation Modulation of Immune Response IL2_Production->Immune_Modulation Influences

Caption: Simplified diagram of the immunomodulatory effect of this compound.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process. A common route includes the condensation of a substituted benzaldehyde (B42025) with a furan-containing compound to form the vinylbenzoic acid intermediate. This is followed by nitration of the furan ring and subsequent salt formation by reacting the carboxylic acid with a sodium base, such as sodium hydroxide, to yield the final product. This final step also serves to increase the aqueous solubility of the compound.[7]

Synthesis_Workflow Reactant_A Substituted Benzaldehyde Intermediate_1 Vinylbenzoic Acid Intermediate Reactant_A->Intermediate_1 Reactant_B Furan-containing Compound Reactant_B->Intermediate_1 Condensation Nitration Nitration Intermediate_1->Nitration Intermediate_2 Nifurstyrenic Acid Nitration->Intermediate_2 Salt_Formation Salt Formation (with NaOH) Intermediate_2->Salt_Formation Final_Product Sodium Nifurstyrenate Salt_Formation->Final_Product

References

Sodium nifurstyrenate synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for sodium nifurstyrenate (B10784907), a nitrofuran derivative with notable antibacterial properties. The information presented herein is a consolidation of established chemical principles and synthetic methodologies, designed to be a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

Sodium nifurstyrenate, with the systematic IUPAC name sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, is a synthetic antimicrobial agent.[1][2] Its structure, characterized by a nitrofuran moiety linked to a benzoate (B1203000) group via a trans-vinyl bridge, is crucial for its biological activity. This guide will focus on the chemical synthesis of this compound, detailing the precursors, reaction mechanisms, and experimental procedures.

Core Synthesis Pathway

The principal industrial synthesis of this compound is a multi-step process that culminates in the formation of the final sodium salt from key precursors.[3] The overall strategy involves three main stages:

  • Condensation: Formation of the carbon-carbon double bond to create the styryl structure. This is typically achieved through a condensation reaction between an aromatic aldehyde and a compound with an activated methylene (B1212753) group.

  • Nitration: Introduction of a nitro group at the 5-position of the furan (B31954) ring via electrophilic aromatic substitution.

  • Salt Formation: Conversion of the intermediate carboxylic acid (nifurstyrenic acid) to its more water-soluble sodium salt.

The most direct and commonly cited route involves the condensation of 5-nitrofurfural with a derivative of p-toluic acid , followed by salt formation.

Precursors and Intermediates:

Compound NameChemical FormulaRole
5-NitrofurfuralC₅H₃NO₄Precursor
p-Carboxyphenylacetic acidC₉H₈O₄Precursor
Nifurstyrenic AcidC₁₃H₉NO₅Intermediate
Sodium HydroxideNaOHReagent
This compound C₁₃H₈NNaO₅ Final Product

Experimental Protocols

The following protocols represent a plausible and chemically sound methodology for the synthesis of this compound, based on established organic chemistry reactions like the Perkin condensation and standard nitration and saponification procedures.

Step 1: Synthesis of Nifurstyrenic Acid via Perkin-like Condensation

This step forms the core vinyl-benzoic acid structure. It is an adaptation of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the salt of the acid.

Reaction:

5-Nitrofurfural + p-Carboxyphenylacetic acid → Nifurstyrenic Acid

Materials:

  • 5-Nitrofurfural

  • p-Carboxyphenylacetic acid

  • Acetic anhydride

  • Anhydrous potassium carbonate (or sodium acetate)

  • Hydrochloric acid (for workup)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • A mixture of 5-nitrofurfural, p-carboxyphenylacetic acid, and anhydrous potassium carbonate is prepared in a round-bottom flask.

  • Acetic anhydride is added to the mixture, and the flask is equipped with a reflux condenser.

  • The reaction mixture is heated to approximately 140-150°C with constant stirring for 5-7 hours.

  • After cooling, the solidified mass is treated with water, followed by acidification with dilute hydrochloric acid to precipitate the crude product.

  • The crude nifurstyrenic acid is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from ethanol to yield a crystalline solid.

Step 2: Formation of this compound

This is a standard acid-base neutralization to form the sodium salt, which significantly increases the aqueous solubility of the compound.[3]

Reaction:

Nifurstyrenic Acid + Sodium Hydroxide → this compound

Materials:

  • Nifurstyrenic Acid (from Step 1)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Nifurstyrenic acid is dissolved in a suitable amount of ethanol.

  • A stoichiometric amount of sodium hydroxide, dissolved in a minimal amount of water, is added dropwise to the ethanolic solution of the acid with stirring.

  • The reaction is typically carried out at room temperature and stirred for 1-2 hours to ensure complete salt formation.

  • The resulting solution is concentrated under reduced pressure to precipitate the sodium salt.

  • The solid this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data Summary:

CompoundMolecular Weight ( g/mol )Typical Yield (%)Physical Form
Nifurstyrenic Acid259.2065-75Yellow Crystalline Solid
This compound281.20[1]>95Orange-Brown Crystalline Powder

Note: Yields are estimates based on typical Perkin-like reactions and may vary based on specific conditions and scale.

Visualized Workflows and Pathways

Synthesis Pathway of this compound

The following diagram illustrates the overall chemical transformation from precursors to the final product.

G cluster_precursors Precursors cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Salt Formation p1 5-Nitrofurfural i1 Nifurstyrenic Acid (Intermediate) p1->i1 Acetic Anhydride, Base, Heat p2 p-Carboxyphenylacetic Acid p2->i1 fp This compound (Final Product) i1->fp NaOH

Caption: Overall synthesis pathway for this compound.

General Experimental Workflow

This diagram outlines the logical flow of a typical chemical synthesis experiment as described in the protocols.

G start Start reagents Combine Precursors and Reagents start->reagents reaction Apply Reaction Conditions (e.g., Heating, Stirring) reagents->reaction monitor Monitor Reaction Progress (e.g., TLC, HPLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Acidification) monitor->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification analysis Analyze Final Product (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: A generalized workflow for chemical synthesis and purification.

References

In Vitro Hepatic Metabolism of Sodium Nifurstyrenate in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a nitrofuran antibiotic that has been utilized in aquaculture to treat bacterial infections in fish. Understanding its metabolic fate is crucial for assessing its efficacy, potential for residue accumulation, and environmental impact. The liver is the primary site of xenobiotic metabolism in fish, where enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidases (AOs) play a pivotal role. This technical guide provides an in-depth overview of the methodologies used to study the in vitro metabolism of Sodium nifurstyrenate in fish liver preparations. While specific quantitative in vitro metabolic data for this compound remains limited in publicly available literature, this document outlines plausible metabolic pathways based on existing knowledge of nitrofuran metabolism and provides detailed experimental protocols derived from established guidelines for in vitro fish metabolism studies. This guide is intended to serve as a valuable resource for researchers designing and conducting studies on the biotransformation of this and similar compounds in fish.

Introduction

The metabolism of veterinary drugs in target animal species is a critical area of research in drug development and food safety. For aquaculture, understanding how fish metabolize therapeutic agents like this compound is essential for determining appropriate dosage regimens, withdrawal times, and assessing potential toxicological risks. In vitro methods using subcellular liver fractions, such as the S9 fraction, offer a powerful tool to investigate metabolic pathways and rates in a controlled environment, reducing the need for extensive live animal testing.

The S9 fraction, which contains both microsomal and cytosolic enzymes, is capable of mediating a wide range of Phase I and Phase II metabolic reactions. Key enzymes involved in the biotransformation of nitroaromatic compounds like this compound in fish include Cytochrome P450 monooxygenases and aldehyde oxidases.[1][2] These enzymes are known to catalyze the reduction of the nitro group, a critical step in the metabolism of this class of compounds.

Plausible Metabolic Pathways in Fish Liver

While a definitive metabolic pathway for this compound in fish liver has not been fully elucidated in available literature, based on the known metabolism of other nitrofurans, a primary metabolic route involves the reduction of the 5-nitro group. This process can be catalyzed by both Cytochrome P450 enzymes under anaerobic conditions and by cytosolic enzymes like aldehyde oxidase.[1] The reduction of the nitro group is a stepwise process that can lead to the formation of several reactive intermediates, including nitroso and hydroxylamino derivatives, which can then be further metabolized.

Diagram 1: Proposed Metabolic Activation Pathway of this compound in Fish Liver

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation (Potential) Nifurstyrenate This compound Nitroso Nitroso Intermediate Nifurstyrenate->Nitroso Nitroreduction (CYP450 / Aldehyde Oxidase) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Amino Amino Metabolite Hydroxylamino->Amino Reduction Conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) Amino->Conjugates Conjugation Enzymes

Caption: Proposed pathway for the reductive metabolism of this compound.

Quantitative Data Summary

ParameterValueFish SpeciesDosingReference
Elimination Half-life (T₁/₂β) 7.7 hoursYellowtail10 mg/kg (Intravascular)[3]
Total Body Clearance (ClB) 271 ml/kg/hYellowtail10 mg/kg (Intravascular)[3]
Apparent Volume of Distribution (Vd) 2.99 l/kgYellowtail10 mg/kg (Intravascular)[3]
Serum Protein Binding 69.4 ± 7.5%Yellowtail10 mg/kg (Intravascular)[3]

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Yellowtail.

Experimental Protocols

The following protocols are based on the OECD Test Guideline 319B for the determination of in vitro intrinsic clearance using rainbow trout liver S9 sub-cellular fractions and general practices for studying xenobiotic metabolism.[4][5][6]

Preparation of Fish Liver S9 Fraction
  • Animal Husbandry: Rainbow trout (Oncorhynchus mykiss) are maintained in appropriate conditions (e.g., temperature, water quality) prior to use.

  • Liver Excision: Fish are euthanized, and their livers are promptly excised and placed in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 150 mM potassium chloride).

  • Homogenization: The livers are weighed, minced, and homogenized in 3-4 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.

  • Centrifugation: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant is the S9 fraction. The protein concentration of the S9 fraction is determined using a standard method (e.g., Bradford assay).

  • Storage: The S9 fraction is aliquoted and stored at -80°C until use.

In Vitro Incubation Assay (Substrate Depletion Approach)
  • Incubation Mixture Preparation: A typical incubation mixture in a final volume of 1 mL contains:

    • 100 mM Phosphate Buffer (pH 7.4)

    • Fish Liver S9 protein (e.g., 1 mg/mL)

    • Cofactor regenerating system (e.g., NADPH-regenerating system consisting of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

    • This compound (at a concentration where metabolism is not saturated, e.g., 1 µM)

  • Pre-incubation: The reaction mixture, excluding the substrate (this compound), is pre-incubated at a relevant temperature for the fish species (e.g., 12-15°C for rainbow trout) for 5 minutes.

  • Initiation of Reaction: The reaction is initiated by adding this compound to the mixture.

  • Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: The reaction in each aliquot is terminated by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Control Incubations:

    • No Cofactor Control: To assess non-enzymatic degradation.

    • Heat-inactivated S9 Control: To confirm that the observed metabolism is enzyme-mediated.

Analytical Method

The concentration of this compound in the samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

G start Start prep_s9 Prepare Fish Liver S9 Fraction start->prep_s9 protein_assay Determine Protein Concentration prep_s9->protein_assay setup_incubation Set up Incubation Mixtures (S9, Buffer, Cofactors) protein_assay->setup_incubation pre_incubate Pre-incubate at Optimal Temperature setup_incubation->pre_incubate add_substrate Initiate Reaction with This compound pre_incubate->add_substrate time_course Collect Samples over Time add_substrate->time_course terminate_reaction Terminate Reaction (e.g., with Acetonitrile) time_course->terminate_reaction analyze_samples Analyze by HPLC or LC-MS/MS terminate_reaction->analyze_samples data_analysis Calculate Rate of Depletion analyze_samples->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro metabolism of a test compound.

Conclusion

This technical guide provides a framework for investigating the in vitro metabolism of this compound in fish liver. While specific quantitative data for this compound is lacking in the public domain, the provided protocols, based on established international guidelines, offer a robust methodology for generating such data. The plausible metabolic pathway presented, involving nitroreduction by key hepatic enzymes, serves as a working hypothesis for further investigation. The application of these methods will contribute to a better understanding of the disposition of this compound in fish, thereby supporting its safe and effective use in aquaculture. Future research should focus on conducting these in vitro studies to generate the much-needed quantitative data on the metabolic fate of this compound.

References

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Sodium Nifurstyrenate in Yellowtail (Seriola quinqueradiata)

Author: BenchChem Technical Support Team. Date: December 2025

Sodium nifurstyrenate (B10784907), a nitrofuran antibiotic, has been utilized in Japanese aquaculture for the prevention and treatment of bacterial diseases in fish, notably pseudotuberculosis in yellowtail (Seriola quinqueradiata)[1][2]. A thorough understanding of its pharmacokinetic profile and tissue distribution is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in edible tissues. This guide provides a detailed overview of the absorption, distribution, and elimination of sodium nifurstyrenate in yellowtail, based on available scientific literature.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound in yellowtail have been investigated following both oral and intravascular administration. These studies reveal key insights into the drug's behavior in the fish's system.

Following oral administration, serum levels of this compound in yellowtail are best described by a one-compartment model with first-order absorption[1][3]. A study involving a single oral dose of 100 mg/kg in yellowtail with an average weight of 391 ± 50 g, maintained in water at 23.2°C, yielded the pharmacokinetic parameters summarized in Table 1[4].

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail Serum After Oral Administration (100 mg/kg) [1][4]

ParameterSymbolValueUnit
Time to Peak ConcentrationTmax1.9h
Peak ConcentrationCmax6.98µg/mL
Area Under the CurveAUC31.6µg·h/mL
Mean Residence TimeMRT3.0h
Absorption Half-LifeT1/2a1.2h
Elimination Half-LifeT1/2β1.4h

To understand the drug's disposition independent of absorption, a study was conducted with a bolus intravascular administration of 10 mg/kg in yellowtail weighing 636 ± 62 g, kept in seawater at 21.3 ± 0.2°C[5][6]. The serum concentration data in this case was best fitted to a two-compartment open model[5][6]. The key pharmacokinetic parameters from this study are presented in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Yellowtail Serum After Intravascular Administration (10 mg/kg) [5][6]

ParameterSymbolValueUnit
Distribution Half-LifeT1/2α0.6h
Elimination Half-LifeT1/2β7.7h
Apparent Volume of DistributionVd2.99L/kg
Total Body ClearanceClB271mL/kg/h
Serum Protein Binding69.4 ± 7.5%

Tissue Distribution and Residue Depletion

The distribution of this compound into various tissues is a critical aspect of its pharmacology, influencing both its therapeutic effect and withdrawal times. Following a single oral dose of 100 mg/kg, the highest concentrations were observed in the kidney, followed by the liver, bile, and muscle[1].

Table 3: Tissue Levels of this compound (µg/g or µg/mL) in Yellowtail After a Single Oral Administration (100 mg/kg) [1]

Time (h)MuscleLiverKidneyBile
0.50.0612.130.12.60
10.1910.552.236.7
30.292.4415.112.1
60.181.952.3619.8
90.050.970.5725.0
12ND0.350.3415.7
24ND0.28ND20.7
36ND0.25ND34.1
48ND0.23ND36.4
72ND0.08ND31.7
96NDNDND26.8
ND: Not Detected

The elimination of this compound varies significantly between tissues. The elimination half-life was found to be 2.4 hours for muscle, 1.5 hours for kidney, and notably longer at 29.7 hours for the liver[1][3]. In bile, an elimination phase was not observed within the 96-hour study period, indicating potential for prolonged retention[1][3]. The calculated elimination times, defined as the time for drug levels to reach the detection limit, were 9.5 hours for muscle, 15.0 hours for kidney, and 101 hours for liver[1][3].

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication of the findings.

  • Oral Administration Study: Cultured yellowtail (Seriola quinqueradiata) with a mean weight of 391 g were used[4]. The fish were administered a single 100 mg/kg dose of this compound orally[1][3]. The average water temperature was maintained at 23°C[1].

  • Intravascular Administration Study: Yellowtail weighing 636 ± 62 g were kept in tanks with running seawater at 21.3 ± 0.2°C[5][6]. A bolus intravascular administration of 10 mg/kg of this compound was performed[5][6].

  • Blood and Tissue Sampling: Blood samples were collected from the caudal vein at various time points post-administration[4]. For tissue distribution studies, muscle, liver, kidney, and bile samples were also collected[1]. Serum was separated by centrifugation and, along with tissue samples, stored frozen until analysis[6].

  • Extraction for HPLC Analysis: A common method for extracting this compound from serum involves protein precipitation with acetonitrile. The supernatant is then directly injected into the HPLC system[7]. For tissues, a typical procedure includes homogenization followed by ultrasound-assisted extraction with acetonitrile, defatting with n-hexane, and clean-up using solid-phase extraction (SPE) on Oasis HLB cartridges[8][9].

  • High-Performance Liquid Chromatography (HPLC): The concentration of this compound in serum and tissue extracts was primarily determined by HPLC with UV detection at 420 nm[1][7]. A C18 column is commonly used for separation[7]. The mobile phase can consist of a mixture of a buffer solution (e.g., 50 mM potassium phthalate, pH 4) and acetonitrile[7]. The detection limit for this method has been reported as 0.05 µg/mL for serum, muscle, liver, and kidney, and 0.1 µg/mL for bile[1][3][9].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS methods have also been developed. These methods often utilize multiple reaction monitoring (MRM) for detection[8][9].

Visualized Workflows and Pathways

To better illustrate the processes involved in the pharmacokinetic analysis of this compound in yellowtail, the following diagrams are provided.

experimental_workflow cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation oral Oral Dosing (100 mg/kg) blood Blood Sampling (Caudal Vein) oral->blood tissue Tissue Sampling (Muscle, Liver, Kidney, Bile) oral->tissue iv Intravascular Dosing (10 mg/kg) iv->blood centrifuge Centrifugation (Serum Separation) blood->centrifuge extract Extraction (Acetonitrile) tissue->extract centrifuge->extract cleanup Clean-up (SPE) extract->cleanup hplc HPLC-UV (420 nm) cleanup->hplc lcms LC-MS/MS cleanup->lcms pk_model Pharmacokinetic Modeling (One/Two Compartment) hplc->pk_model lcms->pk_model params Parameter Calculation (Cmax, Tmax, T1/2, AUC) pk_model->params

Experimental workflow for pharmacokinetic studies.

logical_relationship cluster_absorption Absorption Phase cluster_distribution Distribution & Elimination oral_admin Oral Administration absorption GI Tract Absorption oral_admin->absorption serum Serum (Protein Binding: ~69%) absorption->serum muscle Muscle (T1/2β: 2.4 h) serum->muscle liver Liver (T1/2β: 29.7 h) serum->liver kidney Kidney (T1/2β: 1.5 h) serum->kidney elimination Elimination serum->elimination bile Bile (Prolonged Retention) liver->bile kidney->elimination bile->elimination Slow

Drug disposition pathway in yellowtail.

References

The Nitrofuran Class of Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the nitrofuran class of antibiotics, focusing on their core scientific principles, from mechanism of action to clinical application. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction to Nitrofuran Antibiotics

Nitrofurans are a class of synthetic, broad-spectrum antimicrobial agents characterized by a furan (B31954) ring substituted with a nitro group.[1][2] First introduced in the mid-20th century, these compounds have maintained their clinical relevance, particularly in an era of increasing antibiotic resistance.[3][4] The primary members of this class include nitrofurantoin (B1679001), furazolidone, nitrofurazone, and furaltadone.[1][2]

Nitrofurans are prodrugs, meaning they are inactive until metabolized within the target bacterial cell.[3][5] This intracellular activation is a key feature of their mechanism of action and selective toxicity. While some nitrofurans have seen diminished use due to concerns about toxicity and carcinogenicity, nitrofurantoin remains a first-line treatment for uncomplicated urinary tract infections (UTIs).[1][4][6]

Mechanism of Action

The antimicrobial activity of nitrofurans is a multi-faceted process involving intracellular reduction and subsequent damage to multiple cellular components. This complex mechanism is a primary reason for the low rate of acquired bacterial resistance.[7][8]

Metabolic Activation

Upon entering a bacterial cell, nitrofurans are reduced by bacterial flavoproteins known as nitroreductases, specifically NfsA and NfsB in Escherichia coli.[3][5] This enzymatic reduction is a stepwise process that generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[5] These intermediates are the ultimate effectors of the antibiotic's action. The selective toxicity of nitrofurans towards bacteria is attributed to the higher efficiency of bacterial nitroreductases compared to their mammalian counterparts.[9]

Nitrofuran Activation and Mechanism of Action cluster_0 Inside Bacterial Cell Nitrofuran (Prodrug) Nitrofuran (Prodrug) Nitroreductases (NfsA, NfsB) Nitroreductases (NfsA, NfsB) Nitrofuran (Prodrug)->Nitroreductases (NfsA, NfsB) Reduction Bacterial Cell Bacterial Cell Reactive Intermediates Reactive Intermediates Nitroreductases (NfsA, NfsB)->Reactive Intermediates Generates DNA Damage DNA Damage Reactive Intermediates->DNA Damage Ribosomal Protein Damage Ribosomal Protein Damage Reactive Intermediates->Ribosomal Protein Damage Inhibition of Metabolic Enzymes Inhibition of Metabolic Enzymes Reactive Intermediates->Inhibition of Metabolic Enzymes Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Ribosomal Protein Damage->Bacterial Cell Death Inhibition of Metabolic Enzymes->Bacterial Cell Death

Metabolic activation and multi-target mechanism of nitrofurans.
Molecular Targets

The reactive intermediates generated from nitrofuran reduction are highly promiscuous and attack multiple cellular targets simultaneously:

  • DNA Damage: These intermediates can cause DNA strand breaks and other lesions, thereby interfering with DNA replication and repair processes.[9][10][11]

  • Ribosomal Protein Inhibition: The reactive metabolites non-specifically modify ribosomal proteins and ribosomal RNA (rRNA).[5][12] This damage disrupts the structure and function of the ribosome, leading to the inhibition of protein synthesis.

  • Metabolic Enzyme Inhibition: Nitrofurans have also been shown to inhibit enzymes involved in bacterial carbohydrate metabolism, including those in the Krebs cycle.[4]

This multi-targeted approach makes it difficult for bacteria to develop resistance through a single mutation.[8]

Structure-Activity Relationships

The antimicrobial potency of nitrofuran derivatives is influenced by the nature and position of substituents on the furan ring and the side chain at the C-2 position. The nitro group at the C-5 position is essential for their activity, as it is the primary site of reduction.

Key structural features influencing activity include:

  • The 5-Nitro Group: Essential for the mechanism of action, as it is reduced to the active intermediates.[3]

  • Side Chain at C-2: The nature of the side chain significantly impacts the drug's solubility, bioavailability, and spectrum of activity. Modifications to this side chain have been a major focus of synthetic efforts to improve the pharmacological properties of nitrofurans.

Nitrofuran Structure-Activity Relationship Core Nitrofuran Scaffold Core Nitrofuran Scaffold 5-Nitro Group 5-Nitro Group Core Nitrofuran Scaffold->5-Nitro Group Essential for Activity Side Chain at C-2 Side Chain at C-2 Core Nitrofuran Scaffold->Side Chain at C-2 Modulates Properties Antimicrobial Activity Antimicrobial Activity 5-Nitro Group->Antimicrobial Activity Reduction site Side Chain at C-2->Antimicrobial Activity Solubility & Bioavailability Solubility & Bioavailability Side Chain at C-2->Solubility & Bioavailability MIC Determination Workflow Prepare Nitrofuran Stock Prepare Nitrofuran Stock Serial Dilutions in Microplate Serial Dilutions in Microplate Prepare Nitrofuran Stock->Serial Dilutions in Microplate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilutions in Microplate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

References

An In-depth Technical Guide to the Degradation of Sodium Nifurstyrenate: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily used in veterinary medicine, particularly in aquaculture, for the prevention and treatment of bacterial infections. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality. Forced degradation studies are essential in identifying potential degradation products that may arise under various stress conditions, thereby providing insights into the molecule's intrinsic stability and helping to develop stability-indicating analytical methods. This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of sodium nifurstyrenate.

While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, this guide synthesizes information on its metabolism, the known reactivity of the nitrofuran class of compounds, and general principles of forced degradation to project its likely degradation profile.

Core Concepts in this compound Degradation

The chemical structure of this compound, sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, possesses several moieties susceptible to degradation, primarily the nitrofuran ring and the vinyl group.[1] The degradation of this compound can be initiated by various factors, including hydrolysis, oxidation, photolysis, and thermal stress.

The primary mechanism of action of nitrofurans involves the enzymatic reduction of the nitro group within bacterial cells to form highly reactive intermediates.[1] These intermediates can damage bacterial DNA and other macromolecules, leading to cell death.[1] This inherent reactivity of the nitro group also makes it a focal point for degradation under abiotic stress conditions.

Predicted Degradation Pathways and Products

Based on the chemical structure and general knowledge of forced degradation, the following pathways are anticipated for this compound:

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis of this compound is expected to occur at the functional groups susceptible to attack by water, with the reaction rate being significantly influenced by pH and temperature.

  • Acidic Hydrolysis: Under acidic conditions, the vinyl ether linkage could be susceptible to cleavage. However, a more probable degradation pathway involves the opening of the furan (B31954) ring.

  • Basic Hydrolysis: In alkaline conditions, the stability of the nitrofuran ring may be compromised, potentially leading to ring-opening products.

A study on the metabolism of this compound in animals and fish, which involves enzymatic reactions but can provide clues to chemical lability, identified several metabolites resulting from the reduction of the nitro group and subsequent reactions. These include 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene and other related compounds.[2] While not direct products of hydrolysis, they indicate the susceptibility of the furan ring to transformation.

Oxidative Degradation

The nitrofuran ring and the vinyl group are potential sites for oxidation.[1] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidized derivatives.

Potential oxidative degradation products could include:

  • Epoxidation of the vinyl double bond.

  • Oxidative cleavage of the vinyl double bond, leading to the formation of an aldehyde and a carboxylic acid.

  • Oxidation of the furan ring.

  • Formation of N-oxide derivatives.

Photodegradation

Nitroaromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the formation of degradation products. One study briefly mentions the "photochemical degradation of NFS" (nifurstyrenate sodium), indicating its sensitivity to light, though specific products were not identified.[3]

Possible photodegradation pathways include:

  • cis-trans isomerization of the vinyl group.

  • Photoreduction of the nitro group.

  • Photocyclization reactions.

  • Photo-induced cleavage of the molecule.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. Thermal degradation studies are typically conducted at temperatures higher than those used for accelerated stability testing. The specific degradation products would likely overlap with those from other degradation pathways, with their formation being accelerated by heat.

Quantitative Data on Degradation Products

Stress ConditionDegradation ProductRetention Time (min)% Degradation of Parent% Formation of Product
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) N/AN/AData not availableData not available
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) N/AN/AData not availableData not available
Oxidative (e.g., 3% H₂O₂, RT, 24h) N/AN/AData not availableData not available
Photolytic (e.g., ICH Q1B conditions) N/AN/AData not availableData not available
Thermal (e.g., 80°C, 75% RH, 48h) N/AN/AData not availableData not available

N/A: Not available from the reviewed literature.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of this compound are not explicitly published. However, based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry, the following methodologies can be adapted.[4]

General Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.

    • Photodegradation: Expose the solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    • Thermal Degradation: Expose the solid drug substance or a solution to high temperatures (e.g., 80°C) with and without humidity for a defined period.

  • Sample Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products. While a specific validated method for this compound and all its potential degradation products is not published, the following parameters can serve as a starting point for method development.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where both the parent and degradation products have adequate absorbance (e.g., around 300-400 nm, given the chromophores in the molecule).
Column Temperature Ambient or controlled (e.g., 25-30°C)

For the identification and characterization of degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential.[5][6]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual degradation pathways and a typical experimental workflow for a forced degradation study.

Sodium_Nifurstyrenate_Degradation_Pathways SodiumNifurstyrenate This compound HydrolysisProducts Hydrolysis Products (e.g., Furan Ring Opening) SodiumNifurstyrenate->HydrolysisProducts Acid/Base Hydrolysis OxidationProducts Oxidation Products (e.g., Epoxides, Aldehydes) SodiumNifurstyrenate->OxidationProducts Oxidation (e.g., H₂O₂) PhotodegradationProducts Photodegradation Products (e.g., Isomers, Reduced Nitro Group) SodiumNifurstyrenate->PhotodegradationProducts Photolysis (UV/Vis Light) ThermalProducts Thermal Degradation Products SodiumNifurstyrenate->ThermalProducts Thermal Stress

Caption: Conceptual Degradation Pathways of this compound.

Forced_Degradation_Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Identification Characterization of Degradants (LC-MS, NMR) Data->Identification If degradation observed End End: Stability Profile Data->End If no degradation Pathway Elucidation of Degradation Pathways Identification->Pathway Pathway->End

References

Initial Toxicity Screening of Sodium Nifurstyrenate in Aquatic Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily utilized in aquaculture to treat and prevent bacterial infections in fish.[1][2] As with many veterinary medicines, understanding its potential impact on the aquatic environment is crucial for responsible use and regulatory assessment. This technical guide provides a framework for the initial toxicity screening of sodium nifurstyrenate in key aquatic species. Due to a lack of publicly available ecotoxicity data for this compound, this guide presents data for a structurally related nitrofuran, nitrofurantoin (B1679001), to offer insights into the potential aquatic toxicity. Furthermore, it details the standardized experimental protocols for acute toxicity testing in fish, aquatic invertebrates, and algae, and outlines the known antibacterial mechanism of action for nitrofurans, which may inform the assessment of its effects on non-target aquatic organisms.

Introduction

Nitrofurans are a class of broad-spectrum antibiotics effective against a range of Gram-positive and Gram-negative bacteria.[3] Their mode of action involves enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other essential macromolecules.[1][4][5][6] While effective in treating fish diseases, the introduction of these compounds into the aquatic environment raises concerns about their potential toxicity to non-target organisms, which are essential components of healthy aquatic ecosystems.

This guide focuses on the initial aquatic toxicity assessment of this compound, covering the three primary trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (primary producers).

Potential Aquatic Toxicity of Nitrofurans

Data Presentation: Toxicity of Nitrofurantoin to Aquatic Organisms

The following table summarizes the available toxicity data for nitrofurantoin, a related nitrofuran antibiotic. It is critical to note that these values are for nitrofurantoin and may not be directly representative of the toxicity of this compound. However, they serve as a valuable reference point for initial risk assessment and for designing future toxicity studies.

Test OrganismSpeciesEndpointConcentration (mg/L)Exposure DurationReference
Fish (Cell Line) Cyprinus carpio (Carp) - R1 cell lineEC50 (Cytotoxicity)3.57-[7]
Algae Desmodesmus subspicatusGrowth InhibitionSignificant decrease at 0.238 - 47.624 hours[7]

Note: The fish toxicity data is based on a cell line, which is an in vitro method and may not directly correlate with whole-organism toxicity (LC50). The algal toxicity was reported as a significant decrease in growth at a range of concentrations, but a specific EC50 value was not provided.

Experimental Protocols for Aquatic Toxicity Testing

Standardized testing protocols are essential for generating reliable and comparable ecotoxicity data. The following sections detail the methodologies for acute toxicity testing in fish, Daphnia, and algae, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Method:

    • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

    • Test Solutions: A series of test solutions with geometrically spaced concentrations of this compound are prepared. A control group with no test substance is also included.

    • Exposure: At least seven fish are randomly assigned to each test concentration and the control. The fish are exposed to the test solutions under static or semi-static conditions.

    • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

  • Validity Criteria: The mortality in the control group must not exceed 10% at the end of the test.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes 50% of the exposed Daphnia (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna is the most commonly used species. Neonates (less than 24 hours old) are used for the test.

  • Test Duration: 48 hours.

  • Method:

    • Culture: Daphnia are cultured in the laboratory to ensure a supply of healthy, young organisms.

    • Test Solutions: A range of at least five concentrations of this compound is prepared, along with a control.

    • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in test vessels.

    • Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Data Analysis: The EC50 at 48 hours is calculated, along with its confidence intervals.

  • Validity Criteria: In the control group, not more than 10% of the daphnids should be immobilized.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Duration: 72 hours.

  • Method:

    • Culture: Algae are maintained in a nutrient-rich medium to ensure they are in an exponential growth phase at the start of the test.

    • Test Solutions: A series of test concentrations of this compound are prepared in the algal growth medium. A control with no test substance is also included.

    • Exposure: A known density of exponentially growing algae is added to flasks containing the different test concentrations and the control. The flasks are incubated under constant light and temperature for 72 hours.

    • Measurement of Growth: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.

    • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate (ErC50) and yield (EyC50) are determined.

  • Validity Criteria: The cell concentration in the control cultures should increase by a factor of at least 16 within 72 hours.

Mandatory Visualizations

Experimental Workflow for Aquatic Toxicity Screening

The following diagram illustrates the general workflow for conducting an initial aquatic toxicity assessment.

G cluster_0 Preparation Phase cluster_1 Exposure Phase cluster_2 Data Analysis & Reporting A Test Substance (this compound) Characterization C Preparation of Test Solutions (Concentration Series) A->C B Test Organism Culture & Acclimation (Fish, Daphnia, Algae) D Fish Acute Toxicity Test (OECD 203) B->D E Daphnia Acute Immobilisation Test (OECD 202) B->E F Algae Growth Inhibition Test (OECD 201) B->F C->D C->E C->F G Data Collection (Mortality, Immobilisation, Growth) D->G E->G F->G H Statistical Analysis (LC50 / EC50 Calculation) G->H I Technical Report Generation H->I G cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Cellular Damage & Toxic Effects SN This compound (Extracellular) Cell Aquatic Organism Cell SN->Cell Uptake SN_intra This compound (Intracellular) Reduction Enzymatic Reduction (e.g., by Nitroreductases) SN_intra->Reduction Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Reduction->Intermediates DNA_damage DNA Damage Intermediates->DNA_damage Protein_damage Protein Damage Intermediates->Protein_damage Oxidative_stress Oxidative Stress Intermediates->Oxidative_stress Toxicity Cellular Toxicity DNA_damage->Toxicity Protein_damage->Toxicity Oxidative_stress->Toxicity

References

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic that has been primarily utilized in aquaculture as a veterinary therapeutic agent. This technical guide provides a comprehensive overview of its molecular structure, key functional groups, and their relevance to its chemical properties and biological activity. This document delves into available quantitative data, outlines experimental protocols for its analysis, and presents visualizations of its metabolic and action pathways to serve as a valuable resource for professionals in drug development and scientific research.

Molecular Structure and Chemical Identity

Sodium nifurstyrenate is systematically named sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate.[1] Its chemical structure is characterized by a central styrene (B11656) core linking a 5-nitrofuran ring to a sodium benzoate (B1203000) moiety. The molecule exists in the trans (E) configuration at the ethenyl double bond, a feature understood to be significant for its biological efficacy.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate[1]
Synonyms Nifurstyrenate Sodium, Sodium nifurstylenate[1][3]
CAS Number 54992-23-3[1][3]
Molecular Formula C₁₃H₈NNaO₅[1]
Molecular Weight 281.20 g/mol [1]
Appearance Orange Solid[3]
Solubility High water solubility due to the sodium carboxylate group.[2]

Key Functional Groups and Their Significance

The biological activity and chemical characteristics of this compound are dictated by its distinct functional groups:

  • 5-Nitrofuran Ring: This is the core pharmacophore of the nitrofuran class of antibiotics. The nitro group at the 5-position is crucial for its antimicrobial activity. It acts as an electron acceptor and is readily reduced within bacterial cells to form reactive cytotoxic intermediates.[4]

  • Styrene Linker: The ethenyl (vinyl) bridge connecting the furan (B31954) and benzene (B151609) rings provides a conjugated system. This planarity can influence the molecule's interaction with biological targets.

  • Sodium Benzoate: The carboxylate group, in its sodium salt form, confers high water solubility to the molecule, which is advantageous for formulation and administration.[2]

Spectroscopic Characterization (Predicted)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the vinyl group, and the benzene ring. The coupling constants of the vinyl protons would confirm the (E)-configuration. Aromatic protons on the benzene ring would likely appear as two doublets, characteristic of a para-substituted system.

  • ¹³C-NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the furan and benzene rings, the vinyl group, and the carboxylate carbon. The chemical shifts would be influenced by the electron-withdrawing nitro group and the conjugated system.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

  • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

  • ~1600-1580 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

  • ~1625 cm⁻¹: C=C stretching of the vinyl group.

  • ~965 cm⁻¹: Out-of-plane C-H bending of the trans-alkene, confirming the (E)-isomer.

  • Aromatic C-H and C=C stretching bands.

3.3. Mass Spectrometry (MS) (Predicted)

In an electrospray ionization mass spectrum (ESI-MS), this compound would likely show a prominent ion corresponding to the nifurstyrenate anion at m/z 258.04, resulting from the loss of the sodium ion. Fragmentation in MS/MS would likely involve the loss of the nitro group and cleavage of the vinyl linker.

Quantitative Data: Pharmacokinetics in Yellowtail (Seriola quinqueradiata)

Several studies have investigated the pharmacokinetic profile of this compound in yellowtail, a commercially important fish species in aquaculture. The data provides insights into the absorption, distribution, metabolism, and excretion of the drug in this species.

Table 2: Pharmacokinetic Parameters of this compound in Yellowtail after Oral Administration (100 mg/kg)

ParameterValueReference(s)
Maximum Serum Concentration (Cmax) 6.98 µg/mL[5][6]
Time to Maximum Serum Concentration (Tmax) 1.9 h[5][6]
Area Under the Curve (AUC) 31.6 µg·h/mL[5][6]
Elimination Half-life (t₁/₂β) - Serum 1.4 h[5]
Elimination Half-life (t₁/₂β) - Muscle 2.4 h[5]
Elimination Half-life (t₁/₂β) - Liver 29.7 h[5]
Elimination Half-life (t₁/₂β) - Kidney 1.5 h[5]

Table 3: Pharmacokinetic Parameters of this compound in Yellowtail after Intravascular Administration (10 mg/kg)

ParameterValueReference(s)
Distribution Half-life (t₁/₂α) 0.6 h[7][8]
Elimination Half-life (t₁/₂β) 7.7 h[7][8]
Apparent Volume of Distribution (Vd) 2.99 L/kg[7][8]
Total Body Clearance (ClB) 271 mL/kg/h[7][8]
Serum Protein Binding 69.4 ± 7.5%[8]

Experimental Protocols

5.1. Synthesis of this compound

  • Condensation: An aldol-type condensation reaction between a p-substituted benzaldehyde (B42025) derivative and a furan-containing precursor to form the carbon-carbon double bond of the vinyl group.[4]

  • Nitration: Electrophilic aromatic substitution on the furan ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5-position.[4]

  • Saponification/Salt Formation: The resulting carboxylic acid intermediate, 4-(2-(5-nitro-2-furyl)vinyl)benzoic acid, is neutralized with a sodium base, such as sodium hydroxide, to yield this compound.[4]

5.2. Determination of this compound in Biological Samples (LC-MS/MS)

A sensitive method for the determination of this compound residues in edible tissues has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

  • Sample Preparation: Ultrasound-assisted extraction with acetonitrile, followed by defatting with n-hexane and clean-up using solid-phase extraction (SPE) with Oasis HLB cartridges.[9][10]

  • Chromatography: Separation is achieved on a C18 reversed-phase column.

  • Mass Spectrometry: Detection is performed using an ESI source in negative ion mode, with multiple reaction monitoring (MRM) for quantification and confirmation.[9][10]

Signaling Pathways and Mechanisms

6.1. Mechanism of Antibacterial Action

The antibacterial effect of this compound is initiated by the reductive activation of its nitro group within the bacterial cell.

Mechanism of Action Mechanism of Antibacterial Action of this compound Sodium_Nifurstyrenate This compound (Prodrug) Bacterial_Cell Bacterial Cell Sodium_Nifurstyrenate->Bacterial_Cell Uptake Nitroreductases Bacterial Nitroreductases Bacterial_Cell->Nitroreductases Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductases->Reactive_Intermediates Reduction of Nitro Group DNA_Damage DNA Damage (Strand breaks) Reactive_Intermediates->DNA_Damage Ribosomal_Protein_Damage Ribosomal Protein Damage Reactive_Intermediates->Ribosomal_Protein_Damage Enzyme_Inhibition Inhibition of Metabolic Enzymes Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosomal_Protein_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Metabolic Pathway Anaerobic Metabolic Pathway of this compound Sodium_Nifurstyrenate This compound Cyano_Pentadienone 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene Sodium_Nifurstyrenate->Cyano_Pentadienone Anaerobic Reduction Cyano_Pentenone 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentene Sodium_Nifurstyrenate->Cyano_Pentenone Anaerobic Reduction Cyano_Pentanone 1-(p-carboxyphenyl)-5-cyano-3-pentanone Cyano_Pentenone->Cyano_Pentanone Cyano_Pentenol 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene Cyano_Pentenone->Cyano_Pentenol Aerobic Reduction Cyano_Pentanol 1-(p-carboxyphenyl)-5-cyano-3-pentanol Cyano_Pentanone->Cyano_Pentanol Aerobic Reduction

References

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility and Stability of Sodium Nifurstyrenate at Varying pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the water solubility and stability of sodium nifurstyrenate (B10784907), a nitrofuran antibiotic, across a range of pH conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its behavior in aqueous solutions and details the standard experimental protocols for determining these properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling the design of robust analytical methods, stable formulations, and effective administration strategies.

Introduction

Sodium nifurstyrenate, the sodium salt of nifurstyrenic acid, is a synthetic broad-spectrum antibiotic. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous environments. As the pH of physiological systems and potential drug formulations can vary significantly, a thorough understanding of how pH impacts these characteristics is paramount for preclinical and clinical development. This guide will delve into the theoretical aspects of this compound's solubility and stability and provide standardized methodologies for their empirical determination.

Water Solubility of this compound

This compound is recognized as being highly soluble in water. This is attributed to the presence of the sodium carboxylate group, which readily ionizes in aqueous media.

pH-Dependent Solubility Profile

The solubility of ionizable compounds like this compound is significantly influenced by the pH of the solution. Nifurstyrenic acid is a weak acid. In its salt form, this compound, the compound exists in its ionized, more soluble state.

  • In acidic pH: The carboxylate group will be protonated to form the less soluble free acid, nifurstyrenic acid. Therefore, the aqueous solubility of this compound is expected to decrease as the pH becomes more acidic.

  • In neutral to alkaline pH: The compound will remain in its ionized, highly soluble salt form.

A quantitative pH-solubility profile is essential for predicting its behavior in different parts of the gastrointestinal tract and for formulation development.

Data on pH-Dependent Solubility

Table 1: Hypothetical pH-Solubility Profile of this compound

pHExpected SolubilityRationale
1.2LowProtonation of the carboxylate group to form the less soluble free acid.
4.5ModeratePartial protonation, leading to a mixture of ionized and non-ionized forms.
6.8HighPredominantly in the ionized, highly soluble carboxylate form.
7.4HighFully ionized, ensuring high solubility.
9.0HighRemains in the fully ionized and soluble form.
Experimental Protocol for Determining pH-Solubility Profile

The "shake-flask" method is the gold standard for determining equilibrium solubility.

2.3.1. Materials

  • This compound

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0) as per USP or equivalent pharmacopeia

  • Analytical balance

  • Thermostatically controlled shaker bath (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • pH meter

2.3.2. Procedure

  • Prepare a series of buffer solutions covering the desired pH range.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is crucial to ensure saturation.

  • Agitate the flasks in a thermostatically controlled shaker bath until equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the solutions to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation or filtration.

  • Measure the pH of the saturated solution.

  • Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method.

  • Perform all determinations in triplicate.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0) add_drug Add Excess this compound to each buffer prep_buffers->add_drug shake Agitate at Constant Temperature (e.g., 25°C for 24-72h) add_drug->shake separate Separate Supernatant (Centrifugation/Filtration) shake->separate measure_ph Measure Final pH separate->measure_ph quantify Quantify Concentration (HPLC-UV) separate->quantify profile Generate pH-Solubility Profile measure_ph->profile quantify->profile

Caption: Workflow for Determining the pH-Solubility Profile.

Stability of this compound at Different pH

The stability of this compound is a critical parameter that can be significantly affected by pH. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Potential Degradation Pathways

The nifurstyrenate molecule contains several functional groups susceptible to degradation, particularly hydrolysis, under different pH conditions.

  • Hydrolysis: The vinyl group and the furan (B31954) ring in the nifurstyrenate structure may be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.

  • Isomerization: The trans configuration of the double bond is crucial for its biological activity. pH changes could potentially catalyze isomerization to the less active cis isomer.

  • Other Reactions: The nitro group can also be a site for chemical reactions.

Data on pH-Dependent Stability

As with solubility, specific quantitative data on the stability of this compound at different pH values (e.g., degradation rate constants, half-life) are not extensively reported in the public domain. A forced degradation study is the standard approach to generate this data.

Table 2: Anticipated Stability Profile of this compound

ConditionExpected StabilityPotential Degradation
Acidic (e.g., pH 1.2)Potentially UnstableHydrolysis of the furan ring or vinyl group may be accelerated.
Neutral (e.g., pH 7.0)Relatively StableExpected to be the most stable pH range.
Alkaline (e.g., pH 9.0)Potentially UnstableBase-catalyzed hydrolysis may occur.
Experimental Protocol for Forced Degradation Study (Hydrolysis)

Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to identify potential degradation products and pathways.

3.3.1. Materials

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (e.g., 0.1 N)

  • Purified water

  • Validated stability-indicating HPLC method capable of separating the parent drug from its degradation products.

  • pH meter

  • Thermostatically controlled water bath

3.3.2. Procedure

  • Prepare stock solutions of this compound in methanol (B129727) or another suitable solvent.

  • For acidic degradation, add an aliquot of the stock solution to a known volume of hydrochloric acid.

  • For alkaline degradation, add an aliquot of the stock solution to a known volume of sodium hydroxide.

  • For neutral degradation (hydrolysis), add an aliquot of the stock solution to a known volume of purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Calculate the degradation rate constant (k) and half-life (t½) at each pH condition.

Stability_Workflow cluster_prep Stress Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep_solutions Prepare Solutions in Acidic, Neutral, and Alkaline Media incubate Incubate at Elevated Temperature (e.g., 60°C) prep_solutions->incubate sampling Withdraw Samples at Time Intervals (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis kinetics Calculate Degradation Rate (k) and Half-life (t½) hplc_analysis->kinetics degradants Identify and Quantify Degradation Products hplc_analysis->degradants

Caption: Workflow for pH-Dependent Stability Study.

Conclusion

While direct, quantitative public data on the pH-dependent solubility and stability of this compound is limited, a strong scientific foundation allows for the prediction of its behavior and the establishment of robust experimental plans. Its high aqueous solubility is a key feature, though this is expected to decrease in acidic environments. The stability of the molecule is likely optimal at a near-neutral pH, with potential for hydrolysis under more extreme acidic or alkaline conditions.

The experimental protocols detailed in this guide provide a clear pathway for researchers and drug development professionals to generate the necessary data to fully characterize this compound. This information is indispensable for the development of safe, stable, and effective pharmaceutical products.

Methodological & Application

Application Note: Quantification of Sodium Nifurstyrenate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sodium Nifurstyrenate (B10784907). Sodium nifurstyrenate is a nitrofuran antibiotic primarily used in veterinary medicine, particularly in aquaculture.[1] Accurate quantification is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and residue analysis in biological matrices. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of this compound.

Principle

This method separates this compound from other components in the sample matrix using reversed-phase HPLC. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected and quantified by measuring its absorbance at a specific wavelength using a UV detector.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm I.D., 5 µm particle size) is commonly used.[2]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
Preparation of Solutions
  • Mobile Phase Preparation (Example 1): Prepare a 50 mM potassium phthalate buffer and adjust the pH to 4.0. The mobile phase consists of a 40:60 (v/v) mixture of the 50 mM potassium phthalate buffer (pH 4.0) and acetonitrile.[3]

  • Mobile Phase Preparation (Example 2): Prepare a 5 mM aqueous oxalic acid solution. The mobile phase consists of a 55:45 (v/v) mixture of 5 mM aqueous oxalic acid and acetonitrile.[2]

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Formulations:

    • Accurately weigh and finely powder a representative sample of the formulation.

    • Dissolve a portion of the powder, equivalent to a known amount of this compound, in the mobile phase.

    • Sonication may be used to ensure complete dissolution.

    • Dilute the solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Serum):

    • To a known volume of serum (e.g., 100 µL), add a protein precipitating agent like acetonitrile.[3]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and inject it directly into the HPLC system.[3]

  • For Tissue Samples:

    • Homogenize the tissue sample.

    • Perform an extraction using a suitable solvent such as a mixture of 0.2% metaphosphoric acid and methanol (6:4).[2]

    • A clean-up step using solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.[2]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column C18 (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm)[2]C18[3]
Mobile Phase 5 mM aqueous oxalic acid : Acetonitrile (55:45, v/v)[2]50 mM Potassium phthalate (pH 4.0) : Acetonitrile (40:60, v/v)[3]
Flow Rate 1.0 mL/min (Typical)1.0 mL/min (Typical)
Injection Volume 20 µL (Typical)20 µL (Typical)
Column Temperature Ambient or 30 °CAmbient or 30 °C
Detection Wavelength 265 nm[2]420 nm[3]

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics.

ParameterTypical Results
Linearity A linear relationship between peak area and concentration is observed, with a correlation coefficient (r²) > 0.99. The quantifiable range can be from 2.5 ng to 1000 ng in 100 µL of serum.[3]
Accuracy (Recovery) Average recoveries are typically within 90-110%. For example, recoveries from spiked serum and tissues (muscle, liver, kidney, bile) have been reported to be between 90% and 98%.[2] In another study, the average recovery was 102%.[3]
Precision The relative standard deviation (RSD) for replicate injections of the standard and sample preparations should be less than 2%.
Limit of Detection (LOD) The detection limit for serum, muscle, liver, and kidney has been reported as 0.05 µg/mL, and 0.1 µg/mL for bile.[2]
Specificity The method should demonstrate good separation of the this compound peak from any potential interfering peaks from the matrix or excipients.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationships cluster_method HPLC Method cluster_validation Method Validation cluster_result Result Chrom_Conditions Chromatographic Conditions Linearity Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOD LOD/LOQ Reliable_Quantification Reliable Quantification Chrom_Conditions->Reliable_Quantification Sample_Prep Sample Preparation Sample_Prep->Reliable_Quantification Standard_Prep Standard Preparation Standard_Prep->Reliable_Quantification Linearity->Reliable_Quantification Accuracy->Reliable_Quantification Precision->Reliable_Quantification Specificity->Reliable_Quantification LOD->Reliable_Quantification

Caption: Logical relationships in HPLC method development and validation.

References

Application Note: LC-MS/MS Protocol for the Detection of Sodium Nifurstyrenate Residues in Fish Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium nifurstyrenate (B10784907) is a nitrofuran antibiotic that has been used in aquaculture to treat bacterial infections in fish. Due to concerns about the potential carcinogenicity of nitrofuran residues, its use is banned or strictly regulated in many countries for food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for sodium nifurstyrenate residues in seafood products to ensure consumer safety and compliance with regulations. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound (analyzed as nifurstyrenic acid) in fish tissue. The described protocol is based on a validated method involving ultrasound-assisted extraction, solid-phase extraction (SPE) cleanup, and detection by MS/MS in Multiple Reaction Monitoring (MRM) mode.[1][2]

Principle

The method involves the extraction of nifurstyrenic acid from homogenized fish tissue using acetonitrile (B52724), facilitated by ultrasonication. The extract is then defatted with n-hexane to remove lipids, which can interfere with the analysis. A subsequent solid-phase extraction (SPE) step using a hydrophilic-lipophilic balanced (HLB) polymer sorbent provides further cleanup and concentration of the analyte. The final extract is analyzed by LC-MS/MS, where the compound is separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and MRM mode.[1][2] Quantification is achieved by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and n-Hexane (all HPLC or MS grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Standards: Nifurstyrenic acid analytical standard.

  • Mobile Phase Additives: Ammonium acetate (B1210297) or formic acid (MS grade).

  • SPE Cartridges: Oasis HLB (or equivalent), 60 mg, 3 mL.

  • Equipment: High-speed homogenizer, ultrasonic bath, centrifuge, SPE vacuum manifold, nitrogen evaporator, analytical balance, LC-MS/MS system.

Standard Solution Preparation
  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of nifurstyrenic acid standard and dissolve in 100 mL of methanol. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock standard with the mobile phase or initial LC conditions solvent.

Sample Preparation
  • Homogenization: Weigh 2.0 ± 0.05 g of edible fish tissue (muscle) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Place the tube in an ultrasonic bath for 15-20 minutes to extract the analyte.[1]

  • Centrifugation: Centrifuge the sample at 8,000 rpm for 10 minutes.

  • Defatting: Transfer the acetonitrile supernatant to a new tube. Add 10 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge at 4,000 rpm for 5 minutes to separate the layers.[1][2] Discard the upper n-hexane layer. Repeat the defatting step.

  • SPE Cleanup:

    • Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Dilute the defatted extract with 20 mL of water and load the entire volume onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the nifurstyrenic acid from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile) and vortex to dissolve. Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and require optimization for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-Phase C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9.1-12 min (10% B)

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Nifurstyrenic Acid

Note: The deprotonated molecule [M-H]⁻ for nifurstyrenic acid (MW: 275.2) is m/z 274.2. The following transitions are representative and must be optimized in the laboratory by infusing a standard solution to determine the optimal precursor ion, product ions, and collision energies.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Nifurstyrenic Acid274.2158.118228.112

Data and Performance

The described method demonstrates high sensitivity and good recovery for the analysis of this compound in fish tissue.[1]

Table 4: Method Performance Characteristics

ParameterValueReference
Recovery 71 - 110%[1][2]
Decision Limit (CCα) 0.09 - 0.26 µg/kg[1][2]
Detection Capability (CCβ) 0.33 - 0.97 µg/kg[1][2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

LCMSMS_Workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 2g Fish Tissue Homogenize Homogenization Sample->Homogenize Extract Ultrasound-Assisted Extraction (Acetonitrile) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Defatting Defatting Centrifuge1->Defatting Supernatant Defat Defatting (n-Hexane) SPE_Cleanup Solid-Phase Extraction (Oasis HLB) Defat->SPE_Cleanup Evaporate Evaporation (N2 Stream) SPE_Cleanup->Evaporate Eluate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis (C18, ESI-, MRM) Reconstitute->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: Experimental workflow from fish tissue preparation to LC-MS/MS analysis.

References

Application Note & Protocol: Preparation of Sodium Nifurstyrenate Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sodium Nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily utilized in veterinary medicine, particularly in aquaculture, for the treatment and prevention of bacterial infections.[1][2][3] Its mechanism of action involves the reduction of its nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA and other vital macromolecules, leading to cell death.[4] For researchers conducting in vitro studies, such as minimum inhibitory concentration (MIC) assays or mechanism of action investigations, the preparation of a sterile, stable, and accurately concentrated stock solution is a critical first step to ensure reproducible and reliable results. This document provides a detailed protocol for the preparation, sterilization, and storage of Sodium Nifurstyrenate stock solutions for research applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueReference(s)
IUPAC Name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate[1][5]
Molecular Formula C₁₃H₈NNaO₅[1][5]
Molecular Weight 281.2 g/mol [1][5]
Appearance Yellow-brown to orange-brown crystalline powder[1]
Solubility Highly soluble in water; slightly soluble in methanol.[1][6]
Decomposition Point >53°C[6]
Storage Conditions 2°C to 10°C, protected from light and heat.[1][7]

Mechanism of Action Overview

This compound's antibacterial effect is initiated after its uptake by the bacterial cell. Inside the cell, bacterial nitroreductase enzymes reduce the 5-nitro group on the furan (B31954) ring. This process generates highly reactive, short-lived nitroso, hydroxylamino, and amino derivatives. These intermediates are cytotoxic, causing damage to bacterial DNA, ribosomes, and other macromolecules, which ultimately inhibits essential cellular processes and leads to cell death.[4]

Mechanism_of_Action Figure 1: Antibacterial Mechanism of this compound cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cell Drug This compound Uptake Cellular Uptake Drug->Uptake Reduction Enzymatic Reduction (Nitroreductases) Uptake->Reduction Intermediates Generation of Reactive Nitro Intermediates Reduction->Intermediates Damage Damage to DNA, Proteins & Ribosomes Intermediates->Damage Death Bacterial Cell Death Damage->Death Experimental_Workflow Figure 2: Workflow for Stock Solution Preparation Start Start: Safety Precautions Weigh 1. Weigh This compound Start->Weigh Dissolve 2. Dissolve in Sterile Water Weigh->Dissolve Sterilize 3. Filter Sterilize (0.22 µm filter) Dissolve->Sterilize Aliquot 4. Aliquot into Sterile Tubes Sterilize->Aliquot Store 5. Store (Short-term: 2-10°C Long-term: -20°C) Aliquot->Store End End: Ready for Use Store->End

References

Application Notes & Protocols: Sodium Nifurstyrenate as a Selective Agent in Microbiology Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily utilized in veterinary microbiology, particularly in aquaculture, for the prevention and treatment of bacterial infections in fish.[1][2][3][4] Its specific antimicrobial spectrum makes it a valuable tool for researchers as a selective agent in microbiological media.[5] This document provides detailed application notes and protocols for using Sodium Nifurstyrenate to selectively isolate or cultivate specific microorganisms.

The compound's primary value in a research setting lies in its activity against certain Gram-positive bacteria, notably Staphylococcus species, and some Gram-negative pathogens prevalent in aquaculture, such as Vibrio species.[1][5] This selective toxicity allows for the creation of media that suppress the growth of susceptible organisms while allowing resistant or less susceptible organisms to flourish.

Mechanism of Action

This compound functions through a mechanism characteristic of nitrofuran antibiotics.[5] The process is initiated by the enzymatic reduction of its 5-nitro group within the bacterial cell. This reduction, carried out by bacterial nitroreductases, generates highly reactive, short-lived intermediates. These intermediates are cytotoxic, causing widespread, irreversible damage to essential bacterial macromolecules, including DNA, ribosomes, and proteins, which ultimately leads to bacterial cell death.[3][5] This multi-targeted mechanism is a key feature of its antimicrobial activity.

G Mechanism of Action of this compound cluster_cell Bacterial Cell SN This compound (External) SN_in This compound (Internal) SN->SN_in Enters Cell Nitroreductases Bacterial Nitroreductases SN_in->Nitroreductases Enzymatic Reduction Intermediates Reactive Nitro Intermediates Nitroreductases->Intermediates DNA DNA Intermediates->DNA Damage Proteins Proteins & Ribosomes Intermediates->Proteins Damage Death Cell Death DNA->Death Proteins->Death

Caption: Intracellular activation of this compound.

Physicochemical Properties & Storage

Understanding the properties of this compound is crucial for preparing stable and effective selective media.

PropertyDescriptionReference(s)
Appearance Orange-brown crystalline powder.[3]
Molecular Formula C₁₃H₈NNaO₅[3]
Molecular Weight 281.2 g/mol [5]
Solubility Highly soluble in water due to the sodium carboxylate group.[3]
Storage Store stock powder and solutions at 2°C to 10°C, protected from light.[3]

Antimicrobial Spectrum & Potency

The efficacy of this compound varies significantly between different bacterial species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth, is a key metric of its potency.[5]

Table 1: Known MIC Values for this compound

Bacterial SpeciesGram StainMIC Range (µg/mL)NotesReference(s)
Vibrio spp. (from rotifers)Negative0.1 - 1.6All tested strains were sensitive.[5]
Vibrio harveyiNegative< 25Effective at low concentrations.[5]
Vibrio splendidusNegative< 25Effective at low concentrations.[5]
Staphylococcus aureusPositiveHigh SensitivitySpecific MIC values are not widely reported but pronounced growth inhibition is noted.[1]
Escherichia coliNegativeHigh SensitivitySpecific MIC values are not widely reported but pronounced growth inhibition is noted.[1]
Streptococcus iniaePositiveData Not AvailableIn vitro effectiveness demonstrated in yellowtail, but specific MICs are not established.[5]
Pseudomonas spp.NegativeData Not AvailableStrains may be less susceptible or resistant.[5]
Acinetobacter spp.NegativeData Not AvailableStrains may be less susceptible or resistant.[5]
Moraxella spp.NegativeData Not AvailableStrains may be less susceptible or resistant.[5]

Note: The lack of specific MIC data for common laboratory strains like E. coli and S. aureus necessitates empirical determination for specific applications.

Experimental Protocols

The following protocols provide a framework for using this compound in selective media. Researchers should optimize concentrations based on the target organism and the organisms to be inhibited.

A concentrated, sterile stock solution is required for addition to sterile culture media.

  • Calculate: Determine the required concentration and volume of the stock solution. A 10 mg/mL (10,000 µg/mL) stock is recommended for ease of dilution.

  • Weigh: Accurately weigh the required amount of this compound powder in a sterile container.

  • Dissolve: Add sterile, distilled water to the desired final volume. For example, dissolve 100 mg of powder in 10 mL of sterile dH₂O for a 10 mg/mL stock.

  • Mix: Vortex thoroughly until the powder is completely dissolved. The high water solubility should facilitate this process.[3]

  • Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube or bottle. Do not autoclave , as heat can degrade the antibiotic.[6]

  • Store: Store the stock solution at 2-8°C for short-term use (up to one month) or in aliquots at -20°C for long-term storage.

This protocol describes the incorporation of this compound into a general-purpose medium like Tryptic Soy Agar (B569324) (TSA) or Luria-Bertani (LB) Agar.

G Workflow for Preparing Selective Agar Plates A Prepare Agar Medium (e.g., TSA, LB) B Sterilize by Autoclaving (121°C, 15-20 min) A->B C Cool Medium to 45-50°C in a water bath B->C D Add Sterile Stock This compound to desired concentration C->D E Mix Gently (avoid bubbles) D->E F Pour Plates Aseptically (~25 mL per plate) E->F G Solidify, Dry, and Store (Inverted at 4°C) F->G

Caption: Step-by-step process for making selective agar plates.

  • Prepare Base Medium: Prepare 1 liter of your desired agar medium (e.g., TSA) according to the manufacturer's instructions.

  • Autoclave: Sterilize the medium by autoclaving.[6]

  • Cool: Place the sterilized medium in a 45-50°C water bath to cool. This temperature is critical to prevent degradation of the antibiotic while keeping the agar molten.[6]

  • Determine Concentration: The optimal selective concentration must be determined empirically.

    • For selecting against highly sensitive organisms like Vibrio spp., a starting concentration of 2-5 µg/mL may be effective.

    • For selecting against other bacteria, a higher concentration may be needed. It is recommended to perform a pilot experiment using a gradient of concentrations (e.g., 5, 10, 25, 50 µg/mL) to find the lowest concentration that inhibits the unwanted bacteria without affecting the desired organism.

  • Add Antibiotic: Aseptically add the calculated volume of the sterile this compound stock solution to the cooled agar. For example, to achieve a 10 µg/mL final concentration in 1 L of media, add 1 mL of a 10 mg/mL stock solution.

  • Mix and Pour: Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic. Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

  • Store: Once solidified, invert the plates and store them in a sealed bag at 4°C, protected from light. Plates should be used within 30 days.[6]

This protocol outlines how to use the prepared selective plates to isolate target organisms.

G Workflow for Selective Isolation cluster_prep Sample Preparation cluster_plating Plating & Incubation cluster_analysis Analysis A Obtain Mixed Bacterial Sample B Perform Serial Dilutions (e.g., 10⁻¹ to 10⁻⁶) A->B C Plate Dilutions on Selective Agar B->C D Plate Dilutions on Non-Selective Agar (Control) B->D Control E Incubate Plates (Appropriate Temp/Time) C->E D->E F Compare Growth on Selective vs. Control Plates E->F G Isolate & Identify Colonies from Selective Plate F->G

Caption: Using selective media to isolate target microorganisms.

  • Prepare Inoculum: Prepare a suspension of the mixed microbial sample in a sterile buffer (e.g., PBS) or broth. Perform serial dilutions to ensure isolated colonies can be obtained.

  • Inoculate Plates: Pipette 100 µL of appropriate dilutions onto the surface of both the this compound selective agar and a non-selective control plate (the same base medium without the antibiotic).

  • Spread: Use a sterile spreader to evenly distribute the inoculum over the agar surface.

  • Incubate: Incubate the plates under conditions (time and temperature) optimal for the growth of the target microorganism.

  • Analyze Results:

    • Control Plate: Should show growth of multiple colony types present in the original sample.

    • Selective Plate: Should show growth of only the resistant or less-susceptible organisms. The growth of sensitive organisms should be significantly reduced or completely inhibited.

  • Isolate: Pick single, well-isolated colonies from the selective plate for further purification and identification.

References

Application Notes and Protocols for the Oral Administration of Sodium Nifurstyrenate in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Sodium nifurstyrenate (B10784907) is a nitrofuran antibiotic. The use of nitrofurans in food-producing animals is banned in many jurisdictions due to concerns about carcinogenicity and the potential for antimicrobial resistance. This document is intended for research and development purposes only. Users must comply with all local, regional, and national regulations regarding the use of this compound.

Introduction

Sodium nifurstyrenate is a synthetic nitrofuran-derived antimicrobial agent with demonstrated efficacy against a range of bacterial pathogens relevant to aquaculture.[1][2] It has been utilized, particularly in Japan, for the prevention and treatment of bacterial infections in fish.[1][2][3] As a member of the nitrofuran class, its mechanism of action involves the generation of reactive intermediates that damage bacterial macromolecules, leading to cell death.[1] These application notes provide a summary of its known efficacy, pharmacokinetic profile, and detailed protocols for its experimental use in an aquaculture research setting.

Mechanism of Action

The antimicrobial activity of this compound is initiated after it enters the bacterial cell. Inside the cell, bacterial nitroreductase enzymes reduce the 5-nitro group of the furan (B31954) ring.[1] This process generates highly reactive, short-lived intermediates. These intermediates are cytotoxic, causing widespread and irreversible damage to bacterial DNA, ribosomal proteins, and other essential macromolecules.[1] This multi-targeted mechanism ultimately results in the inhibition of key cellular processes and leads to bacterial cell death.[1] A similar mechanism is observed in other nitrofurans like Nifuratel, which also interfere with nucleic acid synthesis and enzymatic pathways.[4]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell NFS This compound (Prodrug) NR Bacterial Nitroreductases NFS->NR Enzymatic Reduction RI Reactive Intermediates (Cytotoxic) NR->RI DNA DNA Damage (Inhibition of Replication) RI->DNA Protein Protein/Enzyme Damage (Inhibition of Metabolism) RI->Protein Death Bacterial Cell Death DNA->Death Protein->Death

Caption: Intracellular activation of this compound.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining appropriate dosage regimens. Data for this compound is available primarily for yellowtail (Seriola quinqueradiata). The parameters from both oral and intravascular administration are presented below, which can be used to evaluate bioavailability.[5][6]

Data Tables

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail (Seriola quinqueradiata) after a Single Oral Administration.

ParameterValueUnitsConditionsReference
Dosage100mg/kgSingle Dose (sd)[7]
Fish Weight391 ± 50g-[7]
Water Temperature23.2°CSeawater[7]
Cmax6.98µg/mL-[7]
Tmax1.9h-[7]
AUC31.6µg·h/mL-[7]
t1/2α (absorption)1.2h-[7]
t1/2β (elimination)2.0hCalculated from serum[7]
MRT3.0h-[7]

Table 2: Pharmacokinetic Parameters of this compound in Yellowtail (Seriola quinqueradiata) after Bolus Intravascular Administration.

ParameterValueUnitsConditionsReference
Dosage10mg/kgBolus Injection[5][6]
Fish Weight636 ± 62g-[5]
Water Temperature21.3 ± 0.2°CSeawater[5][6]
t1/2α (distribution)0.6hTwo-compartment model[5][6]
t1/2β (elimination)7.7hTwo-compartment model[5][6]
Vd (Volume of distribution)2.99L/kg-[5][6]
ClB (Total body clearance)271mL/kg/h-[5][6]
Serum Protein Binding69.4 ± 7.5%In vivo[5][6]

Efficacy Spectrum

This compound is effective against a variety of aquaculture pathogens, particularly Gram-positive bacteria.[1] It has demonstrated notable efficacy against luminous bacteria like Vibrio harveyi and V. splendidus, with in-vitro studies showing Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) often below 25 µg/ml.[1] It is also effective against Aeromonas infections and Columnaris disease in aquarium fish.[8][9]

Table 3: Documented Efficacy of this compound Against Key Aquaculture Pathogens.

PathogenDiseaseEfficacy NotedReference
Vibrio harveyiVibriosisEffective in vitro (MIC/MBC < 25 µg/ml)[1]
Vibrio splendidusVibriosisEffective in vitro (MIC/MBC < 25 µg/ml)[1]
Streptococcus iniaeStreptococcosisEffective in vitro in cultured yellowtail[1]
Aeromonas sp.Aeromonas infection (ulcer disease, dropsy)Used as a treatment for aquarium fish[8][9]
Flavobacterium columnareColumnaris disease (gill/tail rot)Used as a treatment for aquarium fish[8][9]
Staphylococcus sp.-High specific activity[1]

Note: There is a lack of specific efficacy data for pathogens such as Photobacterium damselae subsp. piscicida and Tenacibaculum maritimum.[1]

Experimental Protocols

Protocol for Preparation of Medicated Feed

This protocol describes the preparation of a homogenous medicated feed for experimental trials.

  • Calculate Required Amount: Determine the total amount of feed required for the experiment. Calculate the total mass of this compound needed based on the desired dosage (e.g., 100 mg/kg of fish body weight) and the daily feed rate (e.g., 2% of biomass).

  • Prepare Drug Slurry: Accurately weigh the this compound powder. Create a slurry by dissolving the powder in a minimal amount of a suitable solvent (e.g., sterile isotonic phosphate-buffered saline).[5] The increased aqueous solubility of the sodium salt facilitates this process.[1]

  • Coat Feed Pellets: Place the unmedicated feed pellets in a feed mixer or a suitable coating drum. Slowly add the drug slurry while the mixer is running to ensure an even coating on all pellets.

  • Add a Top-Coat: After the drug slurry is evenly distributed, spray a small amount of fish oil or a commercial feed binder onto the pellets. This helps to seal the drug onto the feed, reduce leaching into the water, and improve palatability.

  • Dry the Feed: Spread the coated pellets in a thin layer on a tray. Air-dry the feed in a well-ventilated area, away from direct sunlight, until the pellets have returned to their original moisture level. A fan may be used to expedite drying.

  • Storage: Store the prepared medicated feed in airtight, light-shielding containers at a cool temperature (e.g., 4°C) to maintain stability.

  • Quality Control: It is recommended to take a representative sample of the medicated feed for analysis (e.g., by HPLC) to confirm the final drug concentration and homogeneity.

Protocol for In Vivo Efficacy Study (Challenge Model)

This protocol outlines a typical workflow for evaluating the efficacy of orally administered this compound against a specific pathogen.

Workflow for In Vivo Efficacy Study A 1. Fish Acclimation (e.g., 2 weeks) - Monitor health & behavior B 2. Pathogen Challenge - Immersion, injection, or cohabitation - Include negative control (no challenge) A->B C 3. Group Allocation - Challenged Control (unmedicated feed) - Challenged Treatment (medicated feed) - Unchallenged Control B->C D 4. Oral Administration - Feed respective diets for a defined period (e.g., 7-14 days) C->D E 5. Daily Monitoring - Record mortality, clinical signs - Water quality parameters D->E F 6. Endpoint & Sampling - At end of trial, collect tissues (e.g., kidney, spleen) for bacterial load E->F G 7. Data Analysis - Calculate Relative Percent Survival (RPS) - Statistical analysis of mortality & bacterial counts F->G

Caption: A generalized workflow for an in vivo efficacy trial.

  • Fish Acclimation: Acclimate healthy, disease-free fish to experimental tanks for at least two weeks. Maintain optimal water quality and feed a standard, unmedicated diet.

  • Pathogen Challenge: Challenge the fish with the target pathogen (e.g., Aeromonas salmonicida, Vibrio harveyi) using a validated method (e.g., immersion, intraperitoneal injection). Include a sham-challenged control group.

  • Treatment Initiation: Once clinical signs of disease appear in the challenged fish (or at a pre-determined time post-challenge), begin administering the experimental diets:

    • Group 1 (Negative Control): Unchallenged fish receiving unmedicated feed.

    • Group 2 (Positive Control): Challenged fish receiving unmedicated feed.

    • Group 3 (Treatment): Challenged fish receiving feed medicated with this compound.

  • Monitoring: For the duration of the treatment period (e.g., 10-14 days), monitor the fish daily for clinical signs of disease and record mortalities.

  • Data Collection: At the end of the trial, calculate the cumulative mortality for each group. Efficacy can be expressed as the Relative Percent Survival (RPS). Tissue samples (e.g., head kidney, spleen) may be collected for bacteriological analysis to determine pathogen load.

Protocol for Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic profile of this compound following oral administration.

Workflow for Oral Pharmacokinetic Study A 1. Fish Acclimation & Fasting (Fast for 24h prior to dosing) B 2. Dosing - Administer a single oral dose (e.g., 100 mg/kg) via gavage A->B C 3. Sample Collection - Collect blood & tissues at defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48h) B->C D 4. Sample Processing - Centrifuge blood for serum/plasma - Homogenize tissues - Store all samples at -80°C C->D E 5. Sample Analysis - Extract drug from matrix - Quantify using HPLC or LC-MS/MS D->E F 6. Pharmacokinetic Modeling - Plot concentration vs. time curve - Calculate parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: Key steps in a fish oral pharmacokinetic study.

  • Fish Preparation: Acclimate fish individually or in groups. Fast the fish for 24 hours prior to dosing to ensure an empty gastrointestinal tract.

  • Dosing: Anesthetize each fish and administer a single, precise oral dose of this compound (e.g., 100 mg/kg) via gavage.

  • Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36 hours post-dosing), sample a subset of fish (n=4-6 per time point).[5]

    • Collect blood from the caudal vein.[7]

    • Euthanize the fish and dissect tissues of interest (e.g., muscle, liver, kidney, bile).[1]

  • Sample Processing:

    • Allow blood to clot and centrifuge to separate serum.

    • Weigh and homogenize tissue samples.

    • Store all samples at -20°C or -80°C until analysis.

  • Analysis: Determine the concentration of this compound in the serum and tissue homogenates using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][10][11]

  • Data Modeling: Plot the mean serum/tissue concentrations versus time. Use pharmacokinetic software to model the data (e.g., one-compartment or two-compartment model) and calculate key parameters like Cmax, Tmax, AUC, and elimination half-life (t1/2).[1][5]

Protocol for Residue Analysis in Tissues (LC-MS/MS)

This protocol is based on established methods for detecting this compound residues in edible tissues.[10][11]

Workflow for Tissue Residue Analysis A 1. Sample Homogenization (e.g., 2-5g of muscle or liver) B 2. Ultrasound-Assisted Extraction - Add Acetonitrile (B52724) - Sonicate A->B C 3. Defatting - Add n-hexane - Vortex and centrifuge - Collect acetonitrile layer B->C D 4. Solid Phase Extraction (SPE) - Condition SPE cartridge (e.g., Oasis HLB) - Load sample extract - Wash and elute C->D E 5. Evaporation & Reconstitution - Evaporate eluent under nitrogen - Reconstitute in mobile phase D->E F 6. LC-MS/MS Analysis - Inject sample - Detect using Multiple Reaction Monitoring (MRM) E->F

Caption: Sample preparation and analysis for drug residues.

  • Sample Preparation: Weigh approximately 2-5 g of homogenized fish tissue (muscle or liver) into a centrifuge tube.[12]

  • Extraction: Add acetonitrile to the sample. Perform an ultrasound-assisted extraction to move the analyte from the tissue matrix into the solvent.[10][11]

  • Defatting: Add n-hexane to the extract, vortex, and centrifuge. This step removes lipids which can interfere with analysis. Carefully collect the lower acetonitrile layer.[10][11]

  • Clean-up: Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) to further clean the sample and concentrate the analyte.[10][11]

  • Final Preparation: Evaporate the eluent from the SPE step to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection.[12]

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Detection is typically performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[10][11] The detection capability can reach levels as low as 0.33-0.97 µg/kg in tissues.[10]

Safety and Handling Precautions

When handling this compound powder, appropriate personal protective equipment (PPE) should be worn, including gloves, a mask, and safety goggles, to prevent inhalation and contact with skin or eyes.[9][13] Work should be conducted in a well-ventilated area or under a fume hood.[13] In case of accidental contact, wash the affected area thoroughly with soap and water. If it enters the eyes, rinse cautiously with water for several minutes and seek medical attention.[13]

References

Application Note: Sample Preparation for the Analysis of Sodium Nifurstyrenate in Muscle and Liver Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic primarily used in aquaculture to treat and prevent bacterial infections. Due to concerns about potential carcinogenicity and the development of antimicrobial resistance, its use is regulated, and monitoring for its residues in edible tissues such as muscle and liver is crucial for food safety. The complex biological matrices of muscle and liver, which are rich in proteins and fats, present a significant challenge for accurate quantification. Effective sample preparation is therefore a critical step to remove interfering substances, concentrate the analyte, and ensure reliable results from analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides detailed protocols for three common and effective sample preparation methods for the determination of sodium nifurstyrenate residues in muscle and liver tissues:

  • Ultrasound-Assisted Extraction with Solid-Phase Extraction (SPE) Cleanup: A sensitive and specific method ideal for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): A classic method suitable for HPLC-UV analysis.

  • Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modern, rapid, and efficient method adaptable for high-throughput screening with LC-MS/MS.

Method 1: Ultrasound-Assisted Extraction with Solid-Phase Extraction (SPE) Cleanup

This method is highly effective for trace-level detection and is commonly paired with LC-MS/MS analysis.[1][2][3] It utilizes sonication to enhance extraction efficiency, followed by a defatting step and a final cleanup using SPE cartridges to remove matrix components that could interfere with analysis.[1][2][4]

Experimental Protocol
  • Sample Homogenization:

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Vortex for 1 minute to ensure the solvent thoroughly wets the sample.

    • Place the tube in an ultrasonic bath and extract for 15 minutes.[1][2]

  • Centrifugation:

    • Centrifuge the tube at 8000 rpm for 10 minutes.

  • Supernatant Collection:

    • Carefully decant the acetonitrile supernatant into a clean 15 mL centrifuge tube.

  • Defatting:

    • Add 5 mL of n-hexane to the collected supernatant.[1][2][5]

    • Vortex vigorously for 1 minute to partition the lipids into the n-hexane layer.

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

    • Discard the upper n-hexane layer. Repeat the defatting step one more time.

  • Evaporation:

    • Evaporate the remaining acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent polymeric reversed-phase cartridge) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1][2] Do not allow the cartridge to dry.

    • Sample Loading: Reconstitute the dried extract with 1 mL of the initial mobile phase (e.g., water/acetonitrile mixture) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the target analyte, this compound, with 5 mL of methanol or acetonitrile.

    • Final Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a suitable volume (e.g., 1.0 mL) of mobile phase for LC-MS/MS analysis.

Workflow Diagram

G cluster_extraction Extraction cluster_cleanup Purification A 1. Weigh 2g Homogenized Muscle or Liver Sample B 2. Add 10 mL Acetonitrile & Vortex A->B C 3. Ultrasound-Assisted Extraction (15 min) B->C D 4. Centrifuge (8000 rpm) & Collect Supernatant C->D E 5. Add n-Hexane, Vortex, & Centrifuge D->E F 6. Discard Hexane Layer (Repeat Defatting) E->F G 7. Evaporate Acetonitrile to Dryness F->G H 8. SPE Cleanup (Condition, Load, Wash, Elute) G->H I 9. Evaporate Eluate & Reconstitute in Mobile Phase H->I J Ready for LC-MS/MS Analysis I->J

Workflow for Ultrasound-Assisted Extraction with SPE Cleanup.
Performance Data

The following table summarizes the performance characteristics of the ultrasound-assisted extraction with SPE cleanup method for LC-MS/MS analysis of this compound.[1][2][5]

ParameterMuscleLiverReference
Recovery (%) 71 - 110%71 - 110%[1][2]
Decision Limit (CCα) (µg/kg) 0.09 - 0.260.09 - 0.26[1][2]
Detection Capability (CCβ) (µg/kg) 0.33 - 0.970.33 - 0.97[1][2]

Method 2: Liquid-Liquid Extraction for HPLC-UV Analysis

This protocol is based on a method developed for the analysis of this compound in fish tissues and is suitable for laboratories equipped with HPLC-UV systems.[6] It relies on solvent extraction and partitioning to isolate the analyte.

Experimental Protocol
  • Sample Homogenization:

    • Weigh 1.0 g of homogenized muscle or liver tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 7 mL of cold acetone-water (6:1 v/v) to the sample.[6]

    • Homogenize the mixture for 2 minutes using a high-speed homogenizer (e.g., Physcotron).[6]

  • Centrifugation:

    • Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Supernatant Collection:

    • Transfer the supernatant to a separatory funnel.

  • Liquid-Liquid Partitioning:

    • Add 10 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and allow the layers to separate.

    • Drain the lower aqueous/acetone layer into a clean flask. Discard the upper n-hexane layer.

    • Concentrate the collected extract to approximately 10 mL at 40°C using a rotary evaporator.[6]

  • Final Extraction:

    • Transfer the concentrated extract back to a separatory funnel.

    • Add 10 mL of dichloromethane (B109758), shake for 5 minutes, and allow the layers to separate.

    • Collect the lower dichloromethane layer. Repeat this extraction step twice more, combining the dichloromethane fractions.

  • Evaporation and Reconstitution:

    • Evaporate the combined dichloromethane extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow Diagram

G A 1. Weigh 1g Homogenized Muscle or Liver Sample B 2. Add Acetone-Water (6:1) & Homogenize (2 min) A->B C 3. Centrifuge (3000 rpm) & Collect Supernatant B->C D 4. LLE Defatting with n-Hexane C->D E 5. Concentrate Aqueous Phase (Rotary Evaporator) D->E F 6. LLE with Dichloromethane (Repeat 3x) E->F G 7. Evaporate Combined Organic Layers to Dryness F->G H 8. Reconstitute in Mobile Phase & Filter G->H I Ready for HPLC-UV Analysis H->I

Workflow for Liquid-Liquid Extraction.
Performance Data

The following table summarizes the performance characteristics of the LLE method for HPLC-UV analysis of this compound in yellowtail tissues.[6]

ParameterMuscleLiverReference
Recovery (%) 90%97%[6]
Detection Limit (µg/mL or µg/g) 0.050.05[6]

Method 3: Modified QuEChERS Protocol

The QuEChERS method is renowned for its speed and simplicity, requiring minimal solvent and glassware. While originally developed for pesticide analysis in produce, it has been widely adapted for various analytes in animal tissues.[7][8][9] This proposed protocol is an adaptation for this compound analysis.

Experimental Protocol
  • Sample Preparation:

    • Weigh 2.0 g of homogenized muscle or liver tissue into a 50 mL centrifuge tube.

    • Add 8 mL of deionized water and vortex for 30 seconds. Let stand for 10 minutes to hydrate (B1144303) the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes partitioning, while NaCl helps to create a phase separation.

  • Centrifugation:

    • Centrifuge the tube at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

    • The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent. PSA removes fatty acids and other acidic interferences, while C18 removes non-polar interferences like fats.

    • Vortex the dSPE tube for 30 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge the dSPE tube at 10,000 rpm for 5 minutes.

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

G cluster_dspe dSPE Cleanup A 1. Weigh 2g Homogenized Sample & Hydrate with 8 mL Water B 2. Add 10 mL Acetonitrile A->B C 3. Add QuEChERS Salts (4g MgSO₄, 1g NaCl) B->C D 4. Shake Vigorously (1 min) & Centrifuge (5000 rpm) C->D E 5. Transfer 1 mL Supernatant to dSPE Tube D->E F 6. dSPE Tube contains: 150mg MgSO₄, 50mg PSA, 50mg C18 G 7. Vortex (30 sec) & Centrifuge (10,000 rpm) E->G H 8. Collect Supernatant G->H I Ready for LC-MS/MS Analysis H->I

Workflow for the Modified QuEChERS Method.
Expected Performance Data

This table outlines the generally accepted performance criteria for validated QuEChERS methods in complex matrices, which can be expected for this application.[10][11]

ParameterExpected Value
Recovery (%) 70 - 120%
Precision (RSD%) < 20%
Linearity (r²) > 0.99
Limits of Quantification (LOQ) Typically in the low µg/kg range

Summary and Method Comparison

Choosing the appropriate sample preparation method depends on the available instrumentation, required sensitivity, and desired sample throughput.

FeatureUltrasound-Assisted Extraction with SPELiquid-Liquid ExtractionModified QuEChERS
Principle Sonication, defatting, solid-phase cleanupSolvent partitioningSalting-out extraction, dispersive cleanup
Typical Analysis LC-MS/MSHPLC-UVLC-MS/MS
Sensitivity Very HighModerateHigh
Throughput ModerateLowHigh
Solvent Usage ModerateHighLow
Labor Intensity HighHighLow
Selectivity Very HighGoodHigh

This application note details three robust methods for the preparation of muscle and liver samples for the analysis of this compound. The Ultrasound-Assisted Extraction with SPE cleanup offers the highest sensitivity and selectivity, making it ideal for regulatory and confirmatory analysis by LC-MS/MS.[1] The classic Liquid-Liquid Extraction method remains a viable option for laboratories with HPLC-UV instrumentation.[6] For laboratories requiring high throughput and rapid turnaround, the modified QuEChERS method provides an excellent balance of speed, efficiency, and effectiveness, with minimal resource consumption.[8][10] The selection of the optimal method should be based on the specific analytical requirements, laboratory capabilities, and validation of the chosen procedure.

References

Application Notes and Protocols: Development of an Immunochromatographic Strip Test for Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nifurstyrenate (B10784907) (NFS) is a synthetic nitrofuran antibiotic that has been utilized in aquaculture to treat and prevent infectious diseases in fish.[1] However, concerns regarding the potential carcinogenic and mutagenic effects of nitrofuran residues have led to prohibitions on its use in many regions, including its ban in animal feeds and drinking water by the Chinese Ministry of Agriculture since 2002.[1] Consequently, the development of rapid, sensitive, and specific methods for the on-site screening of NFS residues in food products is of paramount importance to ensure food safety and regulatory compliance.

Immunochromatographic strip tests, also known as lateral flow immunoassays (LFIA), offer a user-friendly, rapid, and portable platform for the detection of various analytes.[1][2] This application note provides a detailed overview and protocols for the development of a competitive immunochromatographic strip test for the qualitative and semi-quantitative detection of Sodium nifurstyrenate. The assay is based on the principle of a competitive binding reaction between NFS in a sample and an NFS-protein conjugate for a limited number of specific monoclonal antibodies labeled with colloidal gold nanoparticles.

Principle of the Assay

The immunochromatographic strip test for this compound operates on the principle of a competitive immunoassay. The sample is applied to the sample pad and migrates along the nitrocellulose membrane by capillary action. If NFS is present in the sample, it will bind to the colloidal gold-labeled anti-NFS monoclonal antibodies (AuNP-mAb) located in the conjugate pad. This complex then flows past the test line (T-line), where an NFS-ovalbumin (NFS-OVA) conjugate is immobilized. The free NFS-AuNP-mAb complexes will not be captured at the T-line. If the sample is free of NFS, the AuNP-mAb will bind to the immobilized NFS-OVA at the T-line, resulting in the appearance of a colored line. A goat anti-mouse IgG antibody is immobilized at the control line (C-line) to capture excess AuNP-mAb, indicating that the strip is functioning correctly. A positive result for NFS is indicated by the absence or a weaker intensity of the T-line compared to a negative sample.

Competitive Immunochromatographic Assay Principle cluster_0 Negative Sample (NFS Absent) cluster_1 Positive Sample (NFS Present) neg_sample Sample Application neg_conjugate_pad Conjugate Pad (AuNP-mAb) neg_sample->neg_conjugate_pad Migration neg_t_line Test Line (Visible) neg_conjugate_pad->neg_t_line AuNP-mAb binds to NFS-OVA neg_c_line Control Line (Visible) neg_t_line->neg_c_line Excess AuNP-mAb migration neg_absorbent_pad Absorbent Pad neg_c_line->neg_absorbent_pad pos_sample Sample Application pos_conjugate_pad Conjugate Pad (AuNP-mAb + NFS) pos_sample->pos_conjugate_pad NFS binds to AuNP-mAb pos_t_line Test Line (Invisible) pos_conjugate_pad->pos_t_line NFS-AuNP-mAb complex does not bind pos_c_line Control Line (Visible) pos_t_line->pos_c_line Migration of all complexes pos_absorbent_pad Absorbent Pad pos_c_line->pos_absorbent_pad

Caption: Principle of the competitive immunochromatographic assay for this compound detection.

Data Presentation

Table 1: Optimization of Key Parameters for the Immunochromatographic Strip Test
ParameterOptimized ConditionObservation
Coating Antigen (NFS-OVA) Concentration 0.8 mg/mLProduced a deep color intensity on the test line in negative samples.[1]
Gold Nanoparticle Conjugated Monoclonal Antibody (AuNP-mAb) Concentration 10 µg/mLProvided a clear distinction between positive and negative results.[1]
Sample Preparation Ultrasonic bath extraction with acetonitrile, centrifugation, filtration, drying, and resuspension.[1][3][4]Effective for extracting NFS from fish tissue.
Assay Time 5 minutesRapid results suitable for on-site screening.[1]
Table 2: Performance Characteristics of the Developed Immunochromatographic Strip Test
Performance MetricResult in 0.01 M PBSResult in Spiked Fish Samples
Cut-off Limit (Visual) 5 ng/mL10 ng/mL
Specificity High (No cross-reactivity with other common antibiotics)High
Analysis Time < 5 minutes< 5 minutes

Experimental Protocols

Preparation of Antigens (NFS-Carrier Protein Conjugates)

This protocol describes the conjugation of this compound (a hapten) to carrier proteins (BSA for immunization and OVA for the test line) using the active ester method.[1]

Materials:

  • This compound (NFS)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Carbonate buffer (0.05 M, pH 9.6)

  • Phosphate (B84403) Buffered Saline (PBS, 0.01 M, pH 7.4)

  • Dialysis tubing (10-14 kDa MWCO)

Protocol:

  • Activation of NFS: In a light-protected vessel, dissolve 5 mg of NFS, 2.5 mg of EDC, and 1.5 mg of NHS in DMF. Incubate the mixture for 24 hours at room temperature with gentle stirring to form the NHS-activated NFS ester.[1]

  • Carrier Protein Preparation: Dissolve 6 mg of BSA or OVA in 0.05 M carbonate buffer (pH 9.6).[1]

  • Conjugation: Slowly add the activated NFS solution to the carrier protein solution while constantly stirring. Continue the reaction at room temperature for 8 hours.[1]

  • Purification: Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 3 days, with several buffer changes to remove unconjugated NFS and other small molecules.

  • Characterization: Confirm the successful conjugation using UV-Vis spectrophotometry by observing the characteristic absorption peaks of the protein and the hapten.

  • Storage: Store the purified conjugates at -20°C.

Production of Anti-NFS Monoclonal Antibody (mAb)

This protocol outlines the generation of monoclonal antibodies specific to this compound.

Materials:

  • NFS-BSA conjugate (immunogen)

  • BALB/c mice (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) and HT (hypoxanthine-thymidine) media

  • ELISA plates and reagents

Protocol:

  • Immunization: Emulsify the NFS-BSA immunogen with an equal volume of FCA. Inject female BALB/c mice subcutaneously with the emulsion. Subsequent booster immunizations are performed with the immunogen emulsified in FIA at 2-3 week intervals.[5]

  • Titer Monitoring: Collect blood samples from the tail vein and determine the antibody titer using an indirect ELISA with NFS-OVA as the coating antigen.

  • Cell Fusion: Three days before fusion, give the mouse with the highest antibody titer a final intravenous booster injection of the immunogen in saline. Euthanize the mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes and fuse them with SP2/0 myeloma cells using PEG.

  • Hybridoma Selection: Culture the fused cells in HAT medium to select for hybridoma cells. Unfused myeloma cells will not survive in the HAT medium, and unfused splenocytes have a limited lifespan.

  • Screening and Cloning: Screen the supernatants of the growing hybridoma colonies for the presence of anti-NFS antibodies using indirect ELISA. Select the positive clones and subclone them by limiting dilution to ensure monoclonality.[5]

  • Antibody Production and Purification: Propagate the selected positive hybridoma clones in vivo (by injecting into the peritoneal cavity of pristane-primed mice to produce ascites fluid) or in vitro (in cell culture). Purify the monoclonal antibodies from the ascites or cell culture supernatant using protein A/G affinity chromatography.

  • Characterization: Characterize the purified mAb for its isotype, affinity, and specificity.

Preparation of Colloidal Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of colloidal gold nanoparticles with a diameter of approximately 20-40 nm, suitable for use in lateral flow assays.

Materials:

Protocol:

  • Glassware Preparation: Thoroughly clean all glassware with aqua regia and rinse extensively with deionized water.

  • Synthesis: In a clean Erlenmeyer flask, bring 100 mL of 0.01% HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Quickly add 1 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and finally to a stable ruby red, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for another 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Characterization: Characterize the synthesized AuNPs using UV-Vis spectrophotometry (peak absorbance around 520 nm) and Transmission Electron Microscopy (TEM) to determine their size and monodispersity.

  • Storage: Store the colloidal gold solution at 4°C in a dark bottle.

Conjugation of Anti-NFS mAb to Colloidal Gold Nanoparticles

This protocol details the passive adsorption method for conjugating the anti-NFS monoclonal antibody to the surface of the gold nanoparticles.

Materials:

  • Colloidal gold solution (as prepared above)

  • Anti-NFS monoclonal antibody

  • Potassium carbonate (K₂CO₃) solution (0.1 M)

  • Phosphate buffer (0.05 M, pH adjusted to optimal conjugation pH)

  • Bovine Serum Albumin (BSA) solution (10%)

  • Polyethylene glycol (PEG) 20,000 solution (1%)

Protocol:

  • pH Adjustment: Adjust the pH of the colloidal gold solution to the optimal pH for antibody conjugation (typically slightly above the isoelectric point of the antibody, e.g., pH 8.5-9.0) using 0.1 M K₂CO₃.

  • Antibody Addition: Determine the optimal amount of antibody needed to stabilize the gold nanoparticles. Add the calculated amount of anti-NFS mAb to the pH-adjusted colloidal gold solution and stir gently for 30-60 minutes at room temperature.

  • Blocking: Add 10% BSA solution to a final concentration of 1% to block any remaining uncoated surface of the gold nanoparticles and prevent aggregation. Stir for another 30 minutes.

  • Centrifugation: Centrifuge the solution to remove excess unbound antibody and blocking agent. The speed and time of centrifugation will depend on the size of the nanoparticles.

  • Resuspension: Carefully remove the supernatant and resuspend the soft pellet of AuNP-mAb conjugate in a preservation buffer (e.g., phosphate buffer containing 1% BSA, 1% sucrose, and 0.05% sodium azide).

  • Storage: Store the AuNP-mAb conjugate at 4°C.

Assembly of the Immunochromatographic Strip

This protocol describes the assembly of the different components onto a backing card to create the final test strip.

Materials:

  • Sample pad (e.g., glass fiber)

  • Conjugate pad (e.g., glass fiber)

  • Nitrocellulose (NC) membrane

  • Absorbent pad (e.g., cellulose (B213188) fiber)

  • PVC backing card

  • AuNP-mAb conjugate

  • NFS-OVA conjugate (Test line)

  • Goat anti-mouse IgG antibody (Control line)

  • Dispensing and cutting equipment

Protocol:

  • Preparation of Conjugate Pad: Evenly spray the AuNP-mAb conjugate onto the conjugate pad and dry it at 37°C for 2 hours.

  • Preparation of NC Membrane: Using a dispenser, spray the NFS-OVA conjugate (0.8 mg/mL) onto the NC membrane to form the test line (T-line). Spray the goat anti-mouse IgG antibody (e.g., 0.5 mg/mL) at a distance of about 5 mm from the T-line to form the control line (C-line). Dry the membrane at 37°C for at least 1 hour.[1]

  • Assembly: Assemble the components onto the PVC backing card in the following order, with a slight overlap (1-2 mm) between each component: sample pad, conjugate pad, NC membrane, and absorbent pad.

  • Cutting: Cut the assembled card into individual test strips of a specific width (e.g., 3-5 mm) using a strip cutter.

  • Packaging: Store the finished strips in a sealed package with a desiccant to protect them from moisture.

Experimental_Workflow cluster_Reagents Reagent Preparation cluster_Conjugation Conjugation cluster_Strip Strip Assembly cluster_Validation Assay Validation A1 Hapten Synthesis (NFS derivative) B1 Hapten-Carrier Conjugation (NFS-BSA/NFS-OVA) A1->B1 A2 Carrier Protein (BSA/OVA) A2->B1 A3 Colloidal Gold Synthesis B2 AuNP-mAb Conjugation A3->B2 A4 Monoclonal Antibody Production A4->B2 C2 Prepare NC Membrane (Stripe T & C lines) B1->C2 C1 Prepare Conjugate Pad (Dispense AuNP-mAb) B2->C1 C3 Assemble Strip Components C1->C3 C2->C3 C4 Cut into Strips C3->C4 D2 Assay Performance (Sensitivity, Specificity) C4->D2 D1 Sample Preparation (e.g., Fish tissue) D1->D2 D3 Data Analysis D2->D3

Caption: Experimental workflow for the development of the this compound immunochromatographic strip.

Assay Validation

This protocol outlines the key steps for validating the performance of the developed immunochromatographic strip test.

Materials:

  • Assembled immunochromatographic strips

  • This compound standard solutions of known concentrations

  • Negative control samples (e.g., certified NFS-free fish tissue)

  • Potentially cross-reacting compounds (other antibiotics)

  • Sample extraction buffer

Protocol:

  • Sensitivity (Cut-off Limit) Determination:

    • Prepare a series of NFS standard solutions in both PBS and extracted negative sample matrix at different concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 ng/mL).

    • Apply a fixed volume of each standard to the sample pad of the test strips.

    • After the designated assay time (e.g., 5 minutes), visually observe the intensity of the test line.

    • The cut-off limit is the lowest concentration of NFS at which the test line is no longer visible or is significantly weaker than the negative control.[1]

  • Specificity (Cross-Reactivity) Study:

    • Prepare solutions of other structurally related or commonly used antibiotics in the same matrix at concentrations significantly higher than the NFS cut-off limit.

    • Test these solutions with the immunochromatographic strips.

    • The absence of a change in the test line intensity indicates high specificity for NFS.

  • Recovery Study (for semi-quantitative analysis):

    • Spike known concentrations of NFS into blank sample matrices (e.g., fish tissue) at low, medium, and high levels.

    • Extract and test these spiked samples using the developed method.

    • Compare the results with the expected concentrations to determine the recovery rate.

  • Stability Study:

    • Store the test strips at different temperatures (e.g., 4°C, room temperature, 37°C) for various durations.

    • Periodically test their performance with positive and negative controls to determine the shelf life of the strips.

Conclusion

The development of an immunochromatographic strip test provides a simple, rapid, and sensitive method for the on-site screening of this compound residues in food products, particularly in fish.[1] The protocols outlined in this application note provide a comprehensive guide for researchers and scientists to develop and validate such a test. The optimized parameters and performance characteristics demonstrate the potential of this technology as a valuable tool for food safety monitoring and regulatory enforcement. Further development could focus on quantitative analysis through the use of portable strip readers.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Sodium Nifurstyrenate from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sodium nifurstyrenate (B10784907) is a synthetic nitrofuran antibiotic that has been used in aquaculture to treat bacterial infections in fish.[1][2] Due to concerns about the potential carcinogenic and mutagenic effects of nitrofuran residues in food products, its use in food-producing animals is banned in many countries.[2][3] Consequently, sensitive and efficient analytical methods are required to monitor for the presence of sodium nifurstyrenate residues in various food matrices to ensure consumer safety and regulatory compliance.

Ultrasound-assisted extraction (UAE) has emerged as a simple, rapid, and efficient technique for the extraction of chemical residues from complex food samples.[2][3] The application of ultrasonic waves enhances the mass transfer of analytes from the sample matrix into the extraction solvent, often leading to reduced extraction times, lower solvent consumption, and improved extraction efficiencies compared to traditional methods.[4][5]

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from food matrices, primarily fish and other animal tissues, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance of the ultrasound-assisted extraction and LC-MS/MS method for the determination of this compound in various food matrices.

Table 1: Method Performance for this compound Analysis

ParameterSwine MuscleSwine LiverChicken MuscleChicken LiverFish Muscle
Recovery (%) 71-11071-11071-11071-11071-110
Decision Limit (CCα) (µg/kg) 0.09-0.260.09-0.260.09-0.260.09-0.260.09-0.26
Detection Capability (CCβ) (µg/kg) 0.33-0.970.33-0.970.33-0.970.33-0.970.33-0.97

Data sourced from a study by Tao et al. (2010), which utilized ultrasound-assisted extraction followed by LC-MS/MS analysis.[2][3][6][7]

Metabolic Fate and Analytical Strategy

This compound, like other nitrofurans, is rapidly metabolized in animals.[1][8] The parent compound has a short half-life, and its metabolites can become covalently bound to tissue macromolecules such as proteins. This tissue-binding makes the direct detection of the parent drug challenging after a short withdrawal period. Therefore, the common analytical strategy involves a hydrolysis step to release the bound metabolites, which then serve as markers for the illegal use of the parent compound. The following diagram illustrates this logical relationship.

cluster_Metabolism In Vivo Metabolism cluster_Analysis Analytical Procedure Parent_Drug This compound (Administered) Metabolites Rapid Metabolism Parent_Drug->Metabolites Metabolic Transformation Bound_Residues Tissue-Bound Metabolites Metabolites->Bound_Residues Covalent Binding to Proteins Hydrolysis Acid Hydrolysis (Sample Prep) Bound_Residues->Hydrolysis Released_Metabolites Released Metabolites Hydrolysis->Released_Metabolites Detection LC-MS/MS Detection Released_Metabolites->Detection

Caption: Logical workflow of nitrofuran metabolism and detection.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

This protocol is based on the methodology described by Tao et al. (2010).[2]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Homogenizer

  • Ultrasonic bath or probe sonicator[9]

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation

  • Weigh 5 g of the homogenized food sample (e.g., fish muscle, swine liver) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

3. Ultrasound-Assisted Extraction (UAE)

  • Place the centrifuge tube in an ultrasonic bath.

  • Sonicate the sample for 15-30 minutes at room temperature. The optimal time may need to be determined for different matrices.

  • Alternatively, use a probe sonicator at a specified power and duty cycle, ensuring the sample does not overheat.

4. Centrifugation and Defatting

  • Centrifuge the sample at 8000 rpm for 10 minutes.

  • Transfer the acetonitrile supernatant to a new centrifuge tube.

  • Add 10 mL of n-hexane to the supernatant for defatting.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Discard the upper n-hexane layer. Repeat the defatting step if necessary for high-fat matrices.

5. Solid Phase Extraction (SPE) Cleanup

  • Condition an SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of water.

  • Load the defatted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the this compound with 5 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing a suitable modifier like formic acid or ammonium (B1175870) acetate).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.[2][3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two specific precursor-product ion transitions.[2][3]

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample receipt to final data analysis.

Sample Homogenized Food Sample (e.g., Fish Muscle) Extraction Add Acetonitrile and Vortex Sample->Extraction UAE Ultrasound-Assisted Extraction (15-30 min) Extraction->UAE Centrifuge1 Centrifuge (8000 rpm, 10 min) UAE->Centrifuge1 Defatting Defat with n-Hexane Centrifuge1->Defatting Collect Supernatant Centrifuge2 Centrifuge (4000 rpm, 5 min) Defatting->Centrifuge2 SPE Solid Phase Extraction (SPE) Cleanup Centrifuge2->SPE Collect Acetonitrile Layer Evaporation Dry under Nitrogen SPE->Evaporation Elute Analyte Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for UAE of this compound from food.

Ultrasound-assisted extraction is a robust and efficient method for the determination of this compound residues in various food matrices.[2] This approach, combined with the high selectivity and sensitivity of LC-MS/MS, provides a reliable tool for food safety monitoring and regulatory enforcement. The protocols and data presented here offer a comprehensive guide for researchers and analysts in the field.

References

Medicated Bath Treatment Protocols for Fish Using Sodium Nifurstyrenate: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nifurstyrenate (B10784907) is a nitrofuran-derived antimicrobial agent that has been utilized, particularly in Japanese aquaculture, for the prevention and treatment of bacterial infections in fish.[1][2] As a member of the nitrofuran class of antibiotics, its mechanism of action involves the enzymatic reduction of its nitro group within bacterial cells. This process generates highly reactive intermediates that cause damage to bacterial DNA and other essential macromolecules, ultimately leading to cell death.[1] This document provides detailed application notes and protocols for the use of sodium nifurstyrenate in medicated bath treatments for fish, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's antimicrobial activity is initiated by the reduction of its 5-nitrofuran ring by bacterial nitroreductases. The resulting reactive intermediates are non-specific in their action, targeting a range of vital cellular components. This multi-targeted approach is believed to contribute to the broad-spectrum efficacy of nitrofurans and a lower propensity for the development of resistance compared to single-target antibiotics.

cluster_cell Bacterial Cell SN This compound NR Bacterial Nitroreductases SN->NR Enzymatic Reduction RI Reactive Intermediates (e.g., nitroso, hydroxylamino derivatives) NR->RI DNA Bacterial DNA RI->DNA Causes strand breaks and mutations Proteins Ribosomal Proteins & Other Macromolecules RI->Proteins Inhibits function Damage Macromolecular Damage DNA->Damage Proteins->Damage Death Bacterial Cell Death Damage->Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Efficacy Spectrum

This compound has demonstrated efficacy against a range of Gram-positive and Gram-negative bacterial pathogens affecting fish.

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's in vitro effectiveness.

PathogenMIC (µg/mL)Reference
Vibrio harveyi<25[1]
Vibrio splendidus<25[1]
Vibrio spp. (from rotifers)0.1 - 1.6[1]
Streptococcus spp. (from yellowtail)Effective (specific MIC not stated)[1]
In Vivo Efficacy

Controlled studies investigating the in vivo efficacy of this compound bath treatments are crucial for determining effective therapeutic protocols. A key study by Amend and Ross (1970) on the compound, then referred to as P-7138, provides valuable data on its efficacy against columnaris disease.

DiseasePathogenFish SpeciesConcentration (ppm)DurationEfficacy (Mortality %)Reference
Columnaris DiseaseChondrococcus columnaris (Flavobacterium columnare)Coho Salmon (Oncorhynchus kisutch)0.51 hour (2 treatments, 24h apart)10% (vs. 90% in controls)[1][3]
Columnaris DiseaseChondrococcus columnaris (Flavobacterium columnare)Coho Salmon (Oncorhynchus kisutch)1.01 hour (1 treatment)0% (vs. 90% in controls)[1][3]
Columnaris DiseaseChondrococcus columnaris (Flavobacterium columnare)Coho Salmon (Oncorhynchus kisutch)2.01 hour (1 treatment)0% (vs. 90% in controls)[1][3]

Commercial products containing this compound are available for ornamental fish, with recommended dosages for treating common bacterial diseases.

Target DiseaseFish GroupActive Ingredient ConcentrationDurationReference
Aeromonas infection, Columnaris diseaseKoi, Crucian Carp, Goldfish0.5 - 1.0 g / 100 L (5-10 ppm)4 hours[4]
Aeromonas infection, Columnaris diseaseKoi, Crucian Carp, Goldfish0.1 - 0.2 g / 100 L (1-2 ppm)24 hours[4]
Columnaris diseaseTropical Fish0.1 g / 100 L (1 ppm)24 hours[4]

Note: There is a lack of published, peer-reviewed in vivo efficacy data for this compound bath treatments against Aeromonas salmonicida and Edwardsiella tarda. Furthermore, no scientific literature was found to support its use against the parasitic ciliate Ichthyophthirius multifiliis.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.

start Prepare serial dilutions of This compound in 96-well microtiter plate inoculate Inoculate each well with a standardized suspension of the target bacterial pathogen start->inoculate incubate Incubate the plate at the optimal temperature for the bacterium (e.g., 24-48 hours) inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC: the lowest concentration with no visible growth read->determine

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth) to achieve a range of desired concentrations. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Bacterial Inoculum Preparation: Culture the target bacterial pathogen on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for the specific bacterium for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Trial: Bath Treatment for Columnaris Disease

This protocol is based on the study by Amend and Ross (1970) for evaluating the efficacy of this compound (P-7138) against Flavobacterium columnare in coho salmon.

acclimate Acclimate experimental fish (e.g., Coho Salmon) to laboratory conditions challenge Expose fish to a virulent strain of Flavobacterium columnare (e.g., via cohabitation with infected fish or bath exposure) acclimate->challenge treat Administer medicated bath with varying concentrations of This compound for a defined duration challenge->treat observe Return fish to clean water and monitor for a set period (e.g., 14 days) treat->observe record Record daily mortality and clinical signs of disease observe->record analyze Analyze data to determine effective treatment concentration and duration record->analyze

Figure 3: Experimental workflow for an in vivo efficacy trial.

Methodology:

  • Fish Husbandry: Maintain juvenile coho salmon in troughs with flowing, pathogen-free water at a temperature conducive to columnaris disease (e.g., 17°C).

  • Bacterial Challenge: Expose the experimental fish to a virulent strain of F. columnare. This can be achieved by adding a specific concentration of the bacterium to the water or by cohabitating naive fish with previously infected individuals.

  • Treatment Groups: Prepare separate treatment tanks for each concentration of this compound to be tested (e.g., 0.25, 0.5, 1.0, 2.0 ppm) and a control group with no treatment.

  • Bath Treatment: Once signs of infection are apparent, transfer the fish to the treatment tanks for a specified duration (e.g., 1 hour). For protocols involving multiple treatments, return the fish to clean water for a set period (e.g., 24 hours) before the next bath.

  • Post-Treatment Observation: After the treatment period, return the fish to their original troughs with clean, flowing water and monitor them for a period of at least 14 days.

  • Data Collection: Record daily mortalities and any clinical signs of disease. At the end of the observation period, calculate the cumulative mortality for each treatment group.

  • Statistical Analysis: Analyze the mortality data using appropriate statistical methods (e.g., chi-square test, survival analysis) to determine the significance of the treatment effects.

Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its toxicity, is critical for safe and effective use.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound in fish.

Fish SpeciesAdministrationKey FindingsReference
Coho SalmonBath (1 ppm for 1 hour)Peak serum levels of 1.2 µg/mL at 1 hour, rapidly eliminated from tissues.[1][3]
Acute and Chronic Toxicity

Toxicity data is essential for establishing safe treatment concentrations.

Fish SpeciesExposureLC50 / EffectReference
Coho Salmon96-hour bathLC50 = 3.2 ppm[1][3]
Coho Salmon1-hour bathNo mortality up to 40 ppm[1][3]
Coho SalmonChronic (15-second dip, 3x/week for 4 weeks)No adverse effects on growth or hematocrit at 200 ppm[1][3]

Note: There is a lack of published LC50 data for this compound in other commercially important fish species such as rainbow trout and carp.

Influence of Water Quality

The efficacy and toxicity of many aquatic animal health products can be influenced by water quality parameters. However, there is a lack of specific research on how parameters such as pH, temperature, and water hardness affect this compound. As a general principle, the metabolic rate of fish, and consequently drug uptake and metabolism, is influenced by temperature. Therefore, it is recommended that treatment efficacy and safety be evaluated under the specific water quality conditions of the intended application.

Conclusion and Future Research Directions

This compound is an effective antimicrobial for the bath treatment of certain bacterial diseases in fish, particularly columnaris disease. The available data provides a foundation for its application in a research setting. However, significant knowledge gaps remain. Future research should focus on:

  • Conducting in vivo efficacy studies for other significant fish pathogens, such as Aeromonas salmonicida and various Vibrio species, using standardized challenge models.

  • Determining the LC50 values for a wider range of economically important fish species.

  • Investigating the influence of water quality parameters (pH, temperature, hardness, organic load) on the efficacy and toxicity of this compound.

  • Exploring the potential for resistance development in target pathogens with repeated use.

  • Evaluating its potential efficacy against other pathogens of concern in aquaculture, such as Edwardsiella tarda and parasitic organisms.

By addressing these research needs, a more comprehensive understanding of the therapeutic potential and limitations of this compound can be achieved, leading to its more effective and responsible use in aquaculture.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Sodium Nifurstyrenate Against Aeromonas Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeromonas species, particularly Aeromonas salmonicida and Aeromonas hydrophila, are significant bacterial pathogens in aquaculture, causing diseases such as furunculosis, ulcerative dermatitis, and hemorrhagic septicemia.[1][2] These infections can lead to substantial economic losses in commercially important fish species like salmonids, koi, and goldfish.[1][2] Sodium nifurstyrenate (B10784907), a nitrofuran derivative, is an antimicrobial agent that has been utilized for the prevention and treatment of bacterial infections in fish.[3] It is recognized for its efficacy against Aeromonas infections, manifesting as conditions like ulcer disease and dropsy.[4][5]

These application notes provide an overview of the use of sodium nifurstyrenate for treating Aeromonas infections in fish, including established treatment protocols derived from commercially available products. Furthermore, a detailed experimental protocol is presented for conducting in vivo efficacy studies to formally quantify the effectiveness of this compound, which can be adapted for research and drug development purposes.

Data Presentation: Treatment Protocols

While specific, peer-reviewed in vivo efficacy studies with quantitative survival data for this compound against Aeromonas were not prominently available in the searched literature, treatment protocols are established through commercially available aquatic veterinary medicines. The following tables summarize the recommended dosages for bath treatments.

Table 1: this compound Bath Treatment Protocols for Aeromonas Infections in Aquarium Fish

Target Fish SpeciesProduct Concentration (per 100L Water)Active Ingredient (this compound) Concentration (per 100L Water)Treatment DurationTarget DiseasesSource
Koi, Crucian Carp, Goldfish5 - 10 g0.5 - 1.0 g4 hoursAeromonas infection (ulcer disease, dropsy disease), Columnaris disease[4][5]
Koi, Crucian Carp, Goldfish1 - 2 g0.1 - 0.2 g24 hoursAeromonas infection (ulcer disease, dropsy disease), Columnaris disease[4][5]
Tropical Fish1 g0.1 g24 hoursColumnaris disease[4][5]

Note: The product formulations cited contain 10g of this compound per 100g of product.[4][5]

Experimental Protocols

The following section details a comprehensive protocol for an in vivo challenge study to evaluate the efficacy of this compound against Aeromonas infection. This protocol is based on established methodologies for similar antibacterial efficacy studies in fish.[6][7]

Protocol 1: In Vivo Efficacy of this compound against Aeromonas salmonicida in a Salmonid Model

1. Objective: To determine the efficacy of this compound in reducing mortality in a salmonid species (e.g., rainbow trout, Oncorhynchus mykiss) experimentally infected with Aeromonas salmonicida.

2. Materials:

  • Test Animals: Juvenile rainbow trout (20-30 g), certified pathogen-free.

  • Bacterial Strain: A virulent strain of Aeromonas salmonicida.

  • Drug: this compound.

  • Culture Media: Tryptic Soy Agar (TSA) and Tryptic Soy Broth (TSB).

  • Aquaria: Multiple 50 L tanks with aeration and temperature control.

  • Water: Dechlorinated, temperature-controlled water (12-15°C).

  • Syringes and Needles: For injection challenge.

3. Experimental Design:

  • Acclimation: Acclimate fish for 14 days prior to the experiment.

  • Groups (minimum of 3 replicates per group, 20 fish per replicate):

    • Group A: Negative Control (sham-infected with sterile broth, no treatment).

    • Group B: Positive Control (infected with A. salmonicida, no treatment).

    • Group C: Treatment Group 1 (infected, treated with low-dose this compound).

    • Group D: Treatment Group 2 (infected, treated with high-dose this compound).

  • Infection Model: Intraperitoneal (IP) injection is a common and reliable method for inducing a systemic infection.[8]

4. Procedure:

  • Bacterial Culture Preparation:

    • Culture A. salmonicida on TSA plates for 48 hours at 18-20°C.

    • Inoculate a single colony into TSB and incubate for 24 hours.

    • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

    • Adjust the bacterial suspension to a predetermined lethal dose (e.g., LD50, approximately 1 x 10^7 CFU/fish), confirmed by serial dilution and plate counts.[8]

  • Infection Challenge:

    • Anesthetize fish lightly.

    • Inject each fish in the infected groups (B, C, D) intraperitoneally with 0.1 mL of the bacterial suspension.

    • Inject fish in the negative control group (A) with 0.1 mL of sterile PBS.

  • Treatment Administration (Bath Treatment):

    • Initiate treatment 24 hours post-infection.

    • For the designated treatment duration (e.g., 24 hours), transfer fish from groups C and D to treatment tanks containing the appropriate concentration of this compound (e.g., 0.1 mg/L and 0.2 mg/L active ingredient).

    • After the treatment period, return fish to their original tanks with clean, flowing water.

  • Observation Period:

    • Monitor fish for 14 days post-infection.

    • Record clinical signs of disease (lethargy, fin erosion, skin lesions) and mortality daily.

    • Remove moribund or dead fish promptly.

  • Endpoint Analysis:

    • Primary Endpoint: Calculate the Relative Percent Survival (RPS) for each treatment group: RPS = [1 - (% mortality in treated group / % mortality in positive control group)] x 100.

    • Secondary Endpoint (optional): At the end of the study, euthanize a subset of surviving fish from each group. Aseptically collect kidney or spleen tissue for bacterial re-isolation to confirm the clearance of A. salmonicida.

Visualizations

The following diagrams illustrate the workflow for the described treatment and experimental protocols.

G cluster_0 Treatment Workflow for Aeromonas Infection start Diseased Fish Identified (e.g., Ulcers, Dropsy) prep Prepare Medicated Bath in Separate Tank start->prep dissolve Dissolve this compound (e.g., 1-2g product per 100L) prep->dissolve treat Immerse Fish in Bath (e.g., for 24 hours) dissolve->treat end_treat Return Fish to Clean Aquarium treat->end_treat

Caption: Workflow for bath treatment of Aeromonas infections.

G cluster_1 In Vivo Efficacy Experimental Workflow acclimate Acclimate Fish (14 days) grouping Divide into Control & Treatment Groups acclimate->grouping prep_bacteria Prepare A. salmonicida Inoculum challenge IP Infection Challenge prep_bacteria->challenge treatment Administer Sodium Nifurstyrenate Bath challenge->treatment 24h post-infection grouping->challenge observation Observe for 14 Days (Record Mortality) treatment->observation analysis Calculate Relative Percent Survival (RPS) observation->analysis

Caption: Experimental workflow for in vivo efficacy testing.

References

Investigating Bacterial Resistance Mechanisms to Sodium Nifurstyrenate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nifurstyrenate (B10784907) is a nitrofuran antibiotic that has been utilized in aquaculture to treat bacterial infections. As with other antimicrobial agents, the emergence of bacterial resistance poses a significant challenge to its efficacy. Understanding the molecular mechanisms by which bacteria develop resistance to sodium nifurstyrenate is crucial for the development of strategies to overcome this resistance and for the design of new, more effective drugs.

This document provides detailed application notes and protocols for investigating the primary mechanisms of bacterial resistance to this compound. These mechanisms predominantly involve the enzymatic inactivation of the drug through the modification of nitroreductases and the active efflux of the compound from the bacterial cell.

Primary Resistance Mechanisms

The antibacterial action of this compound is dependent on the reduction of its nitro group by bacterial nitroreductases to form reactive cytotoxic intermediates that damage bacterial DNA. Consequently, resistance can arise through two principal pathways:

  • Target Modification (Enzymatic Inactivation): Mutations in the genes encoding nitroreductases, such as nfsA and nfsB, can lead to the production of enzymes with reduced or no activity. This prevents the activation of this compound, rendering the drug ineffective.[1][2]

  • Active Efflux: Bacteria can utilize efflux pumps, which are transmembrane proteins, to actively transport this compound out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective. Overexpression of these pumps can lead to increased resistance.[3][4]

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize quantitative data on the impact of these resistance mechanisms on the minimum inhibitory concentration (MIC) of nitrofuran antibiotics. While specific data for this compound is limited in publicly available literature, the data for closely related nitrofurans like furazolidone (B1674277) and nitrofurantoin (B1679001) provide a strong representative model for the expected effects.

Table 1: Impact of Nitroreductase Gene Mutations on Furazolidone MIC in Salmonella spp.

Bacterial StrainGenotypeMIC (µg/mL)Fold Change in MIC
Sensitive IsolateWild-type nfsA and nfsB32-
Intermediate IsolateInsertion mutation in nfsA2568
Resistant IsolateInsertion mutation in nfsA51216

Data adapted from a study on furazolidone resistance in Salmonella isolates, demonstrating the significant increase in MIC associated with mutations in the nfsA gene.[5]

Table 2: Effect of Efflux Pump Inhibitor on Nitrofurantoin MIC in E. coli Overexpressing AcrAB-TolC

Bacterial StrainTreatmentMIC (µg/mL)Fold Reduction in MIC
E. coli overexpressing AcrAB-TolCNitrofurantoin aloneVaries (e.g., 64)-
E. coli overexpressing AcrAB-TolCNitrofurantoin + 100 µg/mL NMP*Varies (e.g., 8-16)4 to 8

*NMP (1-(1-naphthylmethyl)-piperazine) is an efflux pump inhibitor.[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate bacterial resistance to this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

  • Sterile agar (B569324) plates

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to a known concentration (e.g., 1024 µg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL). Leave a well with only CAMHB as a growth control and a well with uninoculated CAMHB as a sterility control.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a sterile agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Investigation of Nitroreductase-Mediated Resistance

This involves creating and characterizing mutations in nitroreductase genes and measuring the enzymatic activity.

This protocol describes the generation of specific mutations in the nfsA or nfsB genes to confirm their role in resistance.

Materials:

  • Plasmid DNA containing the wild-type nfsA or nfsB gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design primers that are complementary to the template plasmid and contain the desired mutation.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and sequence the nfsA or nfsB gene to confirm the presence of the desired mutation.

  • MIC Determination: Determine the MIC of this compound for the mutant strain as described in Protocol 3.1.

This protocol measures the activity of nitroreductase enzymes in bacterial cell lysates.

Materials:

  • Bacterial cell pellets (wild-type and mutant strains)

  • Lysis buffer (e.g., BugBuster Protein Extraction Reagent)

  • This compound

  • NAD(P)H

  • Spectrophotometer

Procedure:

  • Prepare Cell Lysate: Resuspend the bacterial cell pellet in lysis buffer and incubate according to the manufacturer's instructions to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Enzyme Reaction: In a cuvette, mix the cell lysate, NAD(P)H, and buffer.

  • Initiate Reaction: Add this compound to the cuvette to start the reaction.

  • Monitor NAD(P)H Oxidation: Measure the decrease in absorbance at 340 nm over time. The oxidation of NAD(P)H to NAD(P)⁺ is coupled to the reduction of this compound by the nitroreductase.

  • Calculate Activity: The rate of decrease in absorbance is proportional to the nitroreductase activity. Normalize the activity to the total protein concentration.

Investigation of Efflux Pump-Mediated Resistance

This involves assessing the contribution of efflux pumps to resistance by using an efflux pump inhibitor.

Materials:

  • This compound

  • Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Bacterial culture

  • Materials for MIC determination (as in Protocol 3.1)

Procedure:

  • Determine the non-inhibitory concentration of the EPI: Perform an MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth.

  • Perform MIC Assay with EPI: Perform the MIC assay for this compound as described in Protocol 3.1, but in the presence of the predetermined non-inhibitory concentration of the EPI in all wells.

  • Compare MICs: Compare the MIC of this compound in the absence and presence of the EPI. A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.[3]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Signaling_Pathway cluster_0 Bacterial Cell Nifurstyrenate_out This compound (extracellular) Nifurstyrenate_in This compound (intracellular) Nifurstyrenate_out->Nifurstyrenate_in Diffusion Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Nifurstyrenate_in->Nitroreductase Reactive_Intermediates Reactive Intermediates Nitroreductase->Reactive_Intermediates Reduction DNA_Damage DNA Damage & Cell Death Reactive_Intermediates->DNA_Damage caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Resistance_Mechanisms cluster_0 Bacterial Cell Nifurstyrenate_in This compound (intracellular) Nitroreductase_mut Mutated/Inactive Nitroreductase Nifurstyrenate_in->Nitroreductase_mut Efflux_Pump Efflux Pump Nifurstyrenate_in->Efflux_Pump Nitroreductase_mut->Nifurstyrenate_in No Activation Nifurstyrenate_out This compound (extracellular) Efflux_Pump->Nifurstyrenate_out Efflux caption Bacterial Resistance Mechanisms

Caption: Bacterial Resistance Mechanisms.

Experimental_Workflow Start Isolate Suspected Resistant Bacterium MIC_MBC Determine MIC/MBC of This compound Start->MIC_MBC High_MIC High MIC? MIC_MBC->High_MIC Sequence_Genes Sequence Nitroreductase Genes (nfsA, nfsB) High_MIC->Sequence_Genes Yes Susceptible Susceptible Strain High_MIC->Susceptible No Mutations_Found Mutations Found? Sequence_Genes->Mutations_Found Site_Directed_Mutagenesis Site-Directed Mutagenesis & Confirm MIC Mutations_Found->Site_Directed_Mutagenesis Yes Efflux_Pump_Inhibitor MIC Assay with Efflux Pump Inhibitor Mutations_Found->Efflux_Pump_Inhibitor No Nitroreductase_Assay Nitroreductase Activity Assay Site_Directed_Mutagenesis->Nitroreductase_Assay Resistance_Mechanism_Confirmed Resistance Mechanism Confirmed Nitroreductase_Assay->Resistance_Mechanism_Confirmed Efflux_Involvement Efflux Pump Involvement? Efflux_Pump_Inhibitor->Efflux_Involvement Identify_Pump Identify and Characterize Specific Efflux Pump Efflux_Involvement->Identify_Pump Yes Efflux_Involvement->Susceptible No Identify_Pump->Resistance_Mechanism_Confirmed caption Workflow for Investigating Resistance

Caption: Workflow for Investigating Resistance.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Sodium nifurstyrenate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing aqueous solutions of Sodium Nifurstyrenate (B10784907) for experimental use.

Introduction

Sodium nifurstyrenate is a synthetic nitrofuran derivative known for its broad-spectrum antibacterial activity, particularly in aquaculture. Chemically, it is the sodium salt of nifurstyrenic acid. Due to the presence of the sodium ion, this compound is generally considered to be highly soluble in water.[1][2] However, researchers may occasionally encounter challenges when preparing aqueous solutions, which can manifest as apparent insolubility. These issues are often related to experimental conditions rather than the inherent solubility of the compound.

This guide will help you troubleshoot common problems and provide protocols for the successful preparation of this compound solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₈NNaO₅[1][3][4]
Molecular Weight 281.2 g/mol [1][3][4]
Appearance Yellow-brown crystalline powder[1]
Solubility in Water Highly soluble[1]
Stability Can be influenced by pH[1]

Troubleshooting Guide for Aqueous Solution Preparation

If you are experiencing difficulties dissolving this compound, it may not be an issue of inherent insolubility but rather other experimental factors. This guide will walk you through common problems and their solutions.

Problem 1: Slow Dissolution Rate

Even for soluble compounds, the rate of dissolution can be slow, especially at high concentrations.

Troubleshooting Steps:

  • Increase Agitation: Ensure the solution is being adequately stirred or vortexed.

  • Gentle Warming: Warm the solvent (e.g., water) slightly (e.g., to 30-40°C) to increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Incremental Addition: Add the this compound powder to the solvent in small portions, allowing each portion to dissolve before adding the next.

Problem 2: Solution Appears Cloudy or Forms a Precipitate

Cloudiness or precipitation after initial dissolution can indicate a change in the solution's properties or a reaction with the solvent or container.

Troubleshooting Steps:

  • Check the pH of the Solvent: The stability of this compound can be pH-dependent.[1] Ensure the pH of your water or buffer is within a suitable range. If the medium is acidic, it could potentially protonate the carboxylate group, leading to the less soluble nifurstyrenic acid.

  • Use a Buffer: If working with a biological system, consider dissolving the compound in a suitable buffer (e.g., PBS) at a physiological pH.

  • Solvent Purity: Ensure you are using high-purity water (e.g., distilled or deionized) to avoid contaminants that could react with the compound.

Problem 3: Inconsistent Results Between Experiments

Variability in solubility between different experimental setups can be frustrating. A systematic approach can help identify the source of the inconsistency.

Troubleshooting Workflow:

G A Inconsistent Dissolution Observed B Review Solution Preparation Protocol A->B C Check Solvent Source and Purity B->C Is the solvent always the same? D Verify Weighing and Concentration Calculations B->D Are calculations double-checked? E Standardize Agitation Method and Duration B->E Is the mixing process consistent? F Control Temperature of Solvent B->F Is temperature controlled? G Consistent Results Achieved C->G D->G E->G F->G

Caption: Troubleshooting workflow for inconsistent dissolution.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A: Yes, this compound is considered to be highly soluble in water due to the presence of the sodium ion in its structure.[1][2]

Q2: I've added this compound to water, but it's not dissolving. What should I do?

A: First, ensure you are giving it enough time and agitation to dissolve. You can try gently warming the solution or adding the powder in smaller increments. If it still does not dissolve, check the pH of your water, as an acidic environment might reduce its solubility.

Q3: Can I dissolve this compound in DMSO or ethanol?

A: While the primary solvent is water, the synthesis of this compound can involve dimethyl sulfoxide (B87167) (DMSO).[1] For experimental purposes, if an organic solvent is required, it is best to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium. However, for most applications, direct dissolution in water should be sufficient.

Q4: My solution of this compound is yellow-brown. Is this normal?

A: Yes, the compound itself is a yellow-brown crystalline powder, so it is expected to form a colored solution.[1]

Q5: How should I store my this compound stock solution?

A: It is recommended to store solutions in a cool, dark place to prevent degradation. For long-term storage, aliquoting and freezing at -20°C may be appropriate, though stability under these conditions should be verified for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution

This protocol outlines the standard procedure for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., sterile, deionized)

  • Sterile conical tube or vial

  • Magnetic stirrer and stir bar, or vortex mixer

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 1 mg/mL, weigh 10 mg of the powder.

  • Solvent Addition: Add the weighed powder to your tube or vial. Add approximately 8 mL of high-purity water.

  • Dissolution: Cap the container and stir or vortex the mixture. Gentle warming (to 30-40°C) can be applied if the dissolution is slow.

  • Final Volume Adjustment: Once the powder is completely dissolved, add water to reach the final desired volume (10 mL in this example).

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

Experimental Workflow Diagram:

G A Weigh this compound B Add to ~80% of Final Solvent Volume A->B C Agitate Until Dissolved (Gentle heat if necessary) B->C D Adjust to Final Volume C->D E Filter-Sterilize (Optional) D->E F Store Appropriately E->F

Caption: Workflow for preparing an aqueous stock solution.

References

Technical Support Center: Sodium Nifurstyrenate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sodium Nifurstyrenate (B10784907). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Sodium Nifurstyrenate?

A typical HPLC method for this compound utilizes a reversed-phase C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as 50 mM potassium phthalate (B1215562) (pH 4) or 5 mM aqueous oxalic acid.[1] Detection is commonly performed using a UV detector at a wavelength of 420 nm, where the compound exhibits strong absorbance.[1][2]

Q2: How can I prepare a fish serum sample for this compound analysis?

A simple and effective method involves extracting this compound from the serum using acetonitrile. The sample can then be directly injected into the HPLC system.[2] For cleaner samples and to remove potential byproducts, a solid-phase extraction (SPE) clean-up procedure can be employed.[1]

Q3: What are the known degradation products of this compound?

This compound, being a nitrofuran derivative, can undergo both oxidation and reduction reactions.[1][3] The nitro group on the furan (B31954) ring can be reduced, which is a key step in its antibacterial action, leading to reactive intermediates.[1] Oxidation can also occur, particularly at the nitrofuran ring and the vinyl group.[1]

Troubleshooting Guide

This section addresses common problems observed during the HPLC analysis of this compound, providing potential causes and solutions.

Peak Shape Issues

A common challenge in HPLC is maintaining a symmetrical, Gaussian peak shape. Deviations such as peak fronting and tailing can affect accurate quantification.[4]

Q4: My this compound peak is fronting. What are the possible causes and how can I fix it?

Peak fronting, where the front of the peak is less steep than the back, can be caused by several factors. The most common cause is column overload.

Troubleshooting Peak Fronting

Potential Cause Solution
Sample Overload Reduce the injection volume or dilute the sample.[5][6][7][8]
Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[5][6]
Low Column Temperature Increase the column temperature using a column oven.[5]
Column Degradation The stationary phase of the column may be depleted. Replace the column.[5]
Channeling in Column Poor column packing can lead to fronting. Replace the column.[6]

Q5: I am observing peak tailing for my this compound standard. What should I do?

Peak tailing, characterized by a trailing edge that extends from the peak, is a frequent issue in HPLC. It can arise from secondary interactions between the analyte and the stationary phase.

Troubleshooting Peak Tailing

Potential Cause Solution
Secondary Interactions Acidic silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the analyte. Ensure the mobile phase pH is appropriate. Adding a buffer to the mobile phase can help.[5][9]
Column Contamination A blocked or contaminated column frit or guard column can cause tailing.[4] Replace the guard column or flush the analytical column.[4][5]
Incorrect Mobile Phase pH An incorrect mobile phase pH can lead to tailing. Prepare a fresh mobile phase with the correct pH.[5]
Excessive Dead Volume Minimize the length and internal diameter of the tubing between the injector, column, and detector.[5]
Co-eluting Interference An interfering peak may be co-eluting with the analyte. Modify the mobile phase composition or gradient to improve separation.[5]
Baseline Irregularities

A stable baseline is crucial for accurate peak integration and quantification.[10]

Q6: My HPLC baseline is noisy. What are the common causes and solutions?

A noisy baseline can obscure small peaks and lead to inaccurate results.

Troubleshooting Baseline Noise

Potential Cause Solution
Air Bubbles in the System Degas the mobile phase using an inline degasser, sparging with helium, or sonication. Purge the pump to remove any trapped air.[5][11]
Contaminated Mobile Phase Use HPLC-grade solvents and freshly prepared mobile phases.[11][12] Filter the mobile phase before use.
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.[5][11]
Pump Malfunction Leaking pump seals or faulty check valves can cause pressure fluctuations leading to a noisy baseline.[11][12]
Inadequate Mixing For gradient methods, ensure the mobile phase components are being mixed properly.[11]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Yellowtail Serum [2]

  • Sample Preparation:

    • To 100 µL of yellowtail serum, add acetonitrile to precipitate proteins and extract the this compound.

    • Vortex the sample and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of 50 mM potassium phthalate (pH 4) and acetonitrile in a 40:60 ratio.

    • Flow Rate: As optimized for the specific column dimensions (typically 1.0 mL/min for a 4.6 mm ID column).

    • Detection: UV detector set at 420 nm.

    • Injection Volume: As determined during method development (e.g., 20 µL).

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • The relationship between peak area and concentration should be linear. This method has been shown to be effective for concentrations ranging from 2.5 ng to 1000 ng in a 100 µL serum sample.[1]

Quantitative Data Summary

Table 1: Performance of a Validated HPLC Method for this compound in Yellowtail Serum

Parameter Value Reference
Average Recovery 102%[2]
Linear Range 2.5 ng to 1000 ng in 100 µL serum[2]
Detection Wavelength 420 nm[2]

Visual Diagrams

Caption: General HPLC troubleshooting workflow for common issues.

Caption: Common causes of peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Sodium Nifurstyrenate Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Sodium Nifurstyrenate (B10784907) from challenging fatty tissue matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of Sodium Nifurstyrenate from adipose and other high-fat tissues.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure thorough homogenization of the tissue sample. For adipose tissue, cryogenic grinding (grinding frozen tissue) can improve efficiency by making the tissue brittle. Bead beaters with appropriate beads are also highly effective.[1][2][3]
Inefficient initial extraction.Optimize the solvent-to-tissue ratio. For high-fat samples, a higher solvent volume is often necessary to ensure complete extraction.[1] Acetonitrile (B52724) is a commonly used and effective solvent for this compound extraction.[4][5]
Analyte loss during liquid-liquid extraction (LLE) defatting step.The choice of defatting solvent is critical. n-Hexane is commonly used to remove lipids after an initial extraction with a more polar solvent like acetonitrile.[4][5] Ensure vigorous mixing followed by complete phase separation. Centrifugation can aid in breaking up emulsions.
Incomplete elution from Solid-Phase Extraction (SPE) cartridges.Ensure the SPE cartridge is appropriate for this compound and that the elution solvent is strong enough to displace the analyte from the sorbent. Oasis HLB cartridges have been shown to be effective.[4][5] Optimize the elution solvent composition and volume.
High Variability in Results Inconsistent homogenization.Standardize the homogenization procedure, including time, speed, and sample-to-bead ratio if using a bead beater.[3]
Formation of emulsions during LLE.Emulsions trap the analyte and lead to inconsistent recovery. To break emulsions, try adding a small amount of saturated salt solution (e.g., NaCl), gentle swirling instead of vigorous shaking, or centrifuging at a higher speed.[1]
Matrix effects in the final analysis (e.g., LC-MS/MS).The presence of co-extracted lipids can suppress or enhance the ionization of this compound, leading to variability.[6][7][8][9] Improve the cleanup step to remove more of the lipid matrix. This can be achieved by using specialized SPE cartridges like those with Enhanced Matrix Removal for Lipids (EMR-Lipid).[10][11]
Co-extraction of Lipids Insufficient defatting.Increase the volume of the non-polar solvent (e.g., n-hexane) used for defatting or perform a second defatting step.
Inappropriate cleanup strategy.A simple LLE may not be sufficient for very fatty samples. Implement a robust SPE cleanup step. For highly complex fatty matrices, consider advanced techniques like dispersive SPE (dSPE) with lipid-removing sorbents.
Instrument Contamination High lipid content in the final extract.This can lead to contamination of the analytical instrument, particularly the injector and the mass spectrometer source.[12] Enhance the lipid removal steps in the sample preparation. A post-extraction cleanup step specifically targeting lipids is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound from fatty tissues?

A1: Acetonitrile is a widely used and effective solvent for the initial extraction of this compound from biological tissues.[4][5] Its polarity allows for good recovery of the analyte while precipitating a significant amount of proteins. Ultrasound-assisted extraction can further enhance the efficiency.[4][5]

Q2: How can I effectively remove the high lipid content from my fatty tissue extracts?

A2: A multi-step approach is often necessary. After an initial extraction with a solvent like acetonitrile, a liquid-liquid extraction with a non-polar solvent such as n-hexane is a common and effective defatting step.[4][5] For even cleaner extracts, a subsequent solid-phase extraction (SPE) step is highly recommended. Cartridges like Oasis HLB are suitable for this purpose.[4][5] For extremely fatty and complex matrices, consider using specialized lipid removal products like Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents.[10][11]

Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?

A3: Ion suppression is a common matrix effect when analyzing samples from fatty tissues.[6][7][9] It is likely caused by co-eluting lipids that interfere with the ionization of this compound in the mass spectrometer source. To mitigate this, you need to improve your sample cleanup to remove these interfering lipids. This can be achieved by optimizing your LLE defatting step and/or implementing a more rigorous SPE cleanup protocol. Using an isotopically labeled internal standard can also help to compensate for matrix effects.

Q4: What homogenization technique is best for adipose tissue?

A4: Adipose tissue can be challenging to homogenize due to its high lipid content. Cryogenic grinding, where the tissue is frozen in liquid nitrogen and then pulverized, is very effective as it makes the tissue brittle.[2] Mechanical homogenization using a bead beater with ceramic beads is also a highly efficient and reproducible method.[3]

Q5: Can I use a simple protein precipitation method for fatty tissue samples?

A5: While protein precipitation (e.g., with acetonitrile) is a necessary first step, it is generally insufficient on its own for fatty tissues. A significant amount of lipid will remain in the supernatant, which can interfere with subsequent analysis. A dedicated defatting step (like LLE with hexane) and/or SPE cleanup should follow the protein precipitation.

Quantitative Data on Extraction Efficiency

The following table summarizes recovery data for this compound from various biological matrices. While data specifically for adipose tissue is limited in the literature, the recoveries from muscle and liver provide a good indication of the efficiency of the described methods.

MatrixExtraction MethodCleanup MethodAnalytical MethodAverage Recovery (%)Reference
Fish MuscleUltrasound-assisted extraction with acetonitrileLLE with n-hexane, SPE with Oasis HLBLC-MS/MS71-110%[4][5]
Swine MuscleUltrasound-assisted extraction with acetonitrileLLE with n-hexane, SPE with Oasis HLBLC-MS/MS71-110%[4][5]
Chicken MuscleUltrasound-assisted extraction with acetonitrileLLE with n-hexane, SPE with Oasis HLBLC-MS/MS71-110%[4][5]
Swine LiverUltrasound-assisted extraction with acetonitrileLLE with n-hexane, SPE with Oasis HLBLC-MS/MS71-110%[4][5]
Chicken LiverUltrasound-assisted extraction with acetonitrileLLE with n-hexane, SPE with Oasis HLBLC-MS/MS71-110%[4][5]
Yellowtail MuscleAcetonitrile Extraction-HPLC~90%[5]
Yellowtail LiverAcetonitrile Extraction-HPLC~97%[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with LLE and SPE Cleanup

This protocol is a robust method for extracting this compound from fatty tissues, incorporating both a liquid-liquid extraction for defatting and a solid-phase extraction for further cleanup.

1. Sample Homogenization:

  • Weigh 1-2 g of the fatty tissue sample.
  • If the sample is not already minced, chop it into small pieces.
  • For adipose tissue, it is recommended to freeze the sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
  • Transfer the homogenized sample to a centrifuge tube.

2. Ultrasound-Assisted Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube containing the sample.
  • Vortex for 1 minute.
  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant (the acetonitrile layer).

3. Liquid-Liquid Extraction (Defatting):

  • Transfer the supernatant to a new centrifuge tube.
  • Add 10 mL of n-hexane.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 4000 rpm for 10 minutes to ensure complete phase separation.
  • The upper layer is the n-hexane containing the lipids, and the lower layer is the acetonitrile containing the this compound.
  • Carefully remove and discard the upper n-hexane layer.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.
  • Load the acetonitrile extract (the lower layer from the LLE step) onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the this compound from the cartridge with 5 mL of methanol.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume of mobile phase for your analytical instrument (e.g., LC-MS/MS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenization 1. Homogenization (Cryogenic Grinding/Bead Beating) uae 2. Ultrasound-Assisted Extraction (Acetonitrile) homogenization->uae Homogenized Sample lle 3. Liquid-Liquid Extraction (n-Hexane Defatting) uae->lle Crude Extract spe 4. Solid-Phase Extraction (Oasis HLB) lle->spe Defatted Extract analysis 5. Final Analysis (LC-MS/MS) spe->analysis Cleaned Extract

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_tree cluster_homogenization Homogenization Issues cluster_extraction Extraction/Cleanup Issues start Low Analyte Recovery? check_homo Is homogenization complete? start->check_homo Yes improve_homo Action: Use cryogenic grinding or bead beater. Increase homogenization time. check_homo->improve_homo No check_solvent Is solvent ratio adequate? check_homo->check_solvent Yes increase_solvent Action: Increase solvent-to-tissue ratio. Consider re-extraction. check_solvent->increase_solvent No check_emulsion Emulsion formation during LLE? check_solvent->check_emulsion Yes break_emulsion Action: Centrifuge at higher speed, add saturated NaCl. check_emulsion->break_emulsion Yes check_spe Is SPE cleanup efficient? check_emulsion->check_spe No optimize_spe Action: Check SPE cartridge type. Optimize wash and elution steps. check_spe->optimize_spe No

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Sodium Nifurstyrenate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sodium Nifurstyrenate (B10784907) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Nifurstyrenate and why is its stability in solution a concern?

This compound is a synthetic nitrofuran antibiotic, appearing as a yellow-brown crystalline powder that is highly soluble in water.[1][2] Its stability in solution is a critical concern for researchers as degradation can lead to a loss of antibacterial efficacy and the formation of potentially interfering or toxic byproducts, ultimately affecting experimental accuracy and outcomes. The 5-nitrofuran ring, a key structural feature, is susceptible to degradation, particularly from light exposure.[3][4]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • Light Exposure: As a nitrofuran compound, this compound is inherently sensitive to light, particularly UV radiation.[3] Photodegradation is a significant degradation pathway.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • pH: The stability of this compound in aqueous solutions is known to be influenced by pH, with both acidic and alkaline conditions potentially catalyzing hydrolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[1][5]

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2°C to 10°C.[1][2]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] All experimental manipulations should be performed with minimal light exposure; conducting work in a darkened laboratory is recommended for sensitive applications.[6]

  • Atmosphere: Store in a tightly sealed container to prevent exposure to air and potential oxidation.[3]

Q4: Are there any known stabilizers that can be used to prevent the degradation of this compound in solution?

Troubleshooting Guides

Issue 1: Rapid loss of activity or unexpected results in bioassays.
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare fresh solutions and immediately protect them from light. Repeat the experiment using amber vials or foil-wrapped containers. Minimize light exposure during the entire experimental procedure.Consistent and reproducible bioassay results.
Thermal Degradation Ensure that stock solutions and experimental setups are maintained at the recommended low temperature (2-10°C) and are not exposed to high temperatures, even for short periods.Improved stability and activity of the compound.
Incorrect pH Measure the pH of your solution. If it is outside the optimal range (near neutral, though this needs to be empirically determined for maximum stability), adjust it using a suitable buffer system.Reduced degradation and more reliable experimental data.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step Expected Outcome
Chemical Degradation This indicates the formation of degradation products. Review your solution preparation and storage procedures. Implement the recommendations for light and temperature protection.A clean chromatogram with a prominent peak for this compound and minimal or no impurity peaks.
Interaction with Excipients If you are working with a formulated solution, consider the possibility of interactions between this compound and other components. Analyze a solution of this compound in a simple, inert solvent as a control.Identification of excipient-related incompatibility.
Contamination Ensure the purity of your starting material and the cleanliness of all glassware and equipment.Elimination of extraneous peaks from the chromatogram.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, a detailed numerical table cannot be provided. However, based on the general characteristics of nitrofuran antibiotics, the following qualitative stability profile can be inferred:

Condition Parameter Expected Stability Recommendation
Light UV and Visible LightLowStrict light protection is mandatory. Use amber glassware or foil wrapping.
Temperature > 25°CLow to ModerateStore solutions at 2-10°C. Avoid heat.
2-10°CGoodRecommended storage temperature.
pH Acidic (< 4)Potentially LowBuffer solutions to a neutral or near-neutral pH. Empirical testing is advised.
Neutral (6-8)Likely OptimalRecommended pH range for initial experiments.
Alkaline (> 9)Potentially LowBuffer solutions to a neutral or near-neutral pH. Empirical testing is advised.
Oxidation Presence of OxidantsLowDe-gas solvents and consider the use of antioxidants after validation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents:

3. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM, pH adjusted to 6.5) and an organic solvent like acetonitrile or methanol. A common starting point could be a 60:40 or 70:30 ratio of buffer to organic solvent.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 380-400 nm is likely to be appropriate.[6]

  • Injection Volume: 10-20 µL.

4. Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug or a solution at 80°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.

After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid heat Thermal prep->heat light Photolysis prep->light hplc HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc eval Evaluate Peak Purity & Resolution hplc->eval

Caption: Experimental workflow for a forced degradation study.

troubleshooting_workflow start Unexpected Degradation Observed check_light Was the solution protected from light? start->check_light protect_light Implement light protection (amber vials, foil) check_light->protect_light No check_temp Was the solution stored at 2-10°C? check_light->check_temp Yes retest Prepare fresh solution and re-analyze protect_light->retest control_temp Ensure proper temperature control check_temp->control_temp No check_ph Is the solution pH neutral? check_temp->check_ph Yes control_temp->retest adjust_ph Buffer the solution to a neutral pH check_ph->adjust_ph No check_ph->retest Yes adjust_ph->retest

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Sodium nifurstyrenate (B10784907). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the LC-MS/MS analysis of Sodium nifurstyrenate.

Problem / QuestionPotential Cause(s)Recommended Solution(s)
Low signal intensity or significant ion suppression for this compound. Co-elution of matrix components (e.g., phospholipids, endogenous metabolites) that compete with the analyte for ionization.[1][2][3]1. Optimize Sample Preparation: Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) with a polymeric sorbent like Oasis HLB is effective at removing interfering substances.[1][4] 2. Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components.[2] 3. Use an Isotope-Labeled Internal Standard: This can help compensate for signal suppression.[1] 4. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
High signal variability between replicate injections of the same sample. Inconsistent matrix effects from sample to sample.[2] Carryover from a previous injection.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed. 2. Thorough Needle Wash: Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent, to prevent carryover.
Poor peak shape (e.g., tailing, fronting, or splitting). Interaction of the analyte with active sites in the LC system (e.g., metal surfaces of the column).[5] Sub-optimal mobile phase pH. Particulate matter from the sample matrix blocking the column frit.1. Use a Metal-Free or PEEK-lined Column: This can reduce peak tailing caused by chelation of the analyte with metal ions.[5] 2. Optimize Mobile Phase: Adjust the pH and organic modifier concentration to improve peak shape. 3. Filter Sample Extracts: Pass the final extract through a 0.22 µm filter before injection to remove any particulates.
Inconsistent recovery during sample preparation. Inefficient extraction from the sample matrix. Analyte loss during evaporation or reconstitution steps.1. Optimize Extraction: Ensure thorough homogenization of the tissue sample. Ultrasound-assisted extraction can improve efficiency.[4] 2. Careful Evaporation: Avoid overly aggressive nitrogen stream during evaporation to prevent analyte loss. 3. Reconstitution Solvent: Ensure the reconstitution solvent is compatible with the mobile phase and fully dissolves the analyte.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding matrix effects in the analysis of this compound.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] In the case of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] These effects are a primary concern in complex matrices such as animal tissues.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike analysis.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a pure solvent. A significant difference in peak areas indicates the presence of matrix effects.[6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in fish tissue?

A3: A multi-step approach is highly effective. This typically includes:

  • Ultrasound-assisted extraction with acetonitrile (B52724) to efficiently extract the analyte from the tissue.[4]

  • Defatting with n-hexane to remove lipids, which are a common source of matrix interference.[4]

  • Solid-Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB) for further clean-up.[1][4]

Q4: Is an internal standard necessary for the analysis of this compound?

A4: While not strictly mandatory, the use of a stable isotope-labeled internal standard is highly recommended.[1] It co-elutes with the analyte and experiences similar matrix effects, thereby providing a more accurate and precise quantification by correcting for signal variations.[1]

Q5: Can I use a simple protein precipitation method for sample preparation?

A5: While protein precipitation is a quick method, it may not be sufficient for complex matrices like fish tissue when analyzing this compound at low concentrations. This method often leaves behind a significant amount of matrix components, such as phospholipids, which can cause substantial ion suppression.[7] For cleaner extracts and more reliable results, a more comprehensive sample preparation method involving defatting and SPE is recommended.[4][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Sample Preparation Protocol for Fish Muscle Tissue

This protocol is based on a validated method for the determination of this compound in edible tissues.[4]

  • Homogenization: Homogenize a representative portion of the fish muscle tissue.

  • Extraction:

    • Weigh 2.0 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

  • Defatting:

    • Add 10 mL of n-hexane to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: Load the acetonitrile extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of water.

    • Elution: Elute the analyte with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumental Parameters

These are typical starting parameters that should be optimized for your specific instrument.

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: AB Sciex 4000 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions for this compound:

    • Quantifier: m/z 342 -> 298

    • Qualifier: m/z 342 -> 133

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Quantitative Data Summary

The following table summarizes typical performance data for the validated method described above.

ParameterFish MuscleSwine Liver
Recovery (%) 71 - 9575 - 110
RSD (%) < 15< 12
Matrix Effect (%) 85 - 10588 - 112
LOD (µg/kg) 0.40.5
LOQ (µg/kg) 1.01.5

Data adapted from literature values for similar matrices and analytes.[1][4]

Visualizations

The following diagrams illustrate key workflows and concepts related to the LC-MS/MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Defatting Defatting Extraction->Defatting n-Hexane SPE_Cleanup SPE_Cleanup Defatting->SPE_Cleanup Oasis HLB Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection ESI- Data_Processing Data_Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low Signal / Ion Suppression Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Is clean-up adequate? Check_Chromatography Evaluate Chromatographic Separation Check_Sample_Prep->Check_Chromatography Yes Improve_Cleanup Optimize SPE / Add Defatting Step Check_Sample_Prep->Improve_Cleanup No Use_IS Incorporate Isotope-Labeled Internal Standard Check_Chromatography->Use_IS Yes Adjust_Gradient Modify LC Gradient to Separate Interferences Check_Chromatography->Adjust_Gradient No Matrix_Matched_Cal Prepare Matrix-Matched Calibrators Use_IS->Matrix_Matched_Cal Solution Solution Matrix_Matched_Cal->Solution Implement Solutions Improve_Cleanup->Solution Adjust_Gradient->Solution

Caption: Troubleshooting logic for low signal intensity.

References

Enhancing the sensitivity of Sodium nifurstyrenate detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the detection of Sodium Nifurstyrenate (B10784907) in complex samples. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the sensitivity and reliability of your analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Sodium nifurstyrenate in complex matrices like fish tissue or serum?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the determination of this compound residues in various biological samples.[1][2][3] This technique offers low detection limits, typically in the µg/kg range, and high accuracy. For rapid, on-site screening, immunochromatographic strip tests provide a sensitive and user-friendly alternative, with detection limits in the ng/mL range.[4][5][6]

Q2: What are the critical sample preparation steps for enhancing the detection of this compound?

A2: Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. For LC-MS/MS analysis of tissues, a common and effective procedure involves ultrasound-assisted extraction with acetonitrile (B52724), followed by a defatting step with n-hexane, and a final clean-up using solid-phase extraction (SPE) with cartridges like Oasis HLB.[1][2][3] For immunochromatographic assays, a typical preparation includes ultrasonic bath extraction with acetonitrile, centrifugation, filtration, and drying.[4][5][6]

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, are a common challenge in complex samples.[7] To mitigate these effects, consider the following strategies:

  • Effective Sample Clean-up: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[1][2][3]

  • Use of an Internal Standard: An isotope-labeled internal standard can help compensate for matrix effects and improve detection sensitivity and reproducibility.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.[7]

Q4: What is the mechanism of action of this compound, and does it influence its detection?

A4: this compound is a nitrofuran antimicrobial agent. Its antibacterial activity stems from the enzymatic reduction of its nitro group within bacterial cells. This process generates highly reactive intermediates that damage bacterial DNA and other macromolecules, leading to cell death.[9] While this mechanism is key to its therapeutic effect, it does not directly influence the analytical detection of the parent compound. Detection methods focus on the unique chemical structure of this compound itself.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the sample matrix.- Ensure thorough homogenization of the tissue sample.- Optimize the ultrasound-assisted extraction time and power.- Verify the composition and pH of the extraction solvent.
Poor retention on the SPE cartridge.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[10][11]- Check that the sample loading flow rate is not too high.[12][13]- Verify that the pH of the sample is appropriate for optimal retention on the chosen SPE sorbent.[12][14]
Analyte loss during the washing step.- Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[12][15]
Incomplete elution from the SPE cartridge.- Use a stronger elution solvent or increase the elution volume.[12][13]- Allow for a soak time during elution to improve solvent-sorbent interaction.[13]
High Background Noise Contaminated solvents or reagents.- Use high-purity, LC-MS grade solvents and additives.[1]- Prepare mobile phases fresh daily.[1]
System contamination.- Flush the LC system and MS ion source.[1][16]- Run blank injections to identify the source of contamination.[6]
Dirty ion source.- Clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's instructions.[1][16]
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate mobile phase composition.- Adjust the mobile phase pH or organic-to-aqueous ratio.[17]
Column overload.- Reduce the injection volume or sample concentration.[18][19]
Column contamination or degradation.- Backflush the column or replace it if necessary.[19]
Mismatch between sample solvent and mobile phase.- Ensure the sample solvent is compatible with the initial mobile phase conditions.[20]
Immunochromatographic Strip Test
Issue Potential Cause Troubleshooting Steps
False Negative Result Analyte concentration is below the detection limit.- Concentrate the sample extract before applying it to the strip.
Inactivated antibody on the strip.- Check the expiration date of the test strips and store them under the recommended conditions.
High viscosity of the sample.- Dilute the sample extract with the provided buffer.
False Positive Result Cross-reactivity with other compounds.- Confirm the specificity of the monoclonal antibody used in the strip test.
Non-specific binding.- Ensure the sample pad and nitrocellulose membrane are properly blocked.[21]
No Control Line Appears Invalid test.- Repeat the test with a new strip.
Insufficient sample volume.- Ensure the correct volume of sample extract is applied to the sample pad.
Improper storage of the test strip.- Store the strips according to the manufacturer's instructions, protecting them from moisture and extreme temperatures.

Quantitative Data

Table 1: Performance of LC-MS/MS Method for this compound in Various Tissues

ParameterMuscleLiverReference
Decision Limit (CCα; α=1%) 0.09 - 0.26 µg/kg0.09 - 0.26 µg/kg[1][2][3]
Detection Capability (CCβ; β=5%) 0.33 - 0.97 µg/kg0.33 - 0.97 µg/kg[1][2][3]
Recovery 71 - 110%71 - 110%[1][2][3]
Relative Standard Deviation (RSD) ExcellentExcellent[1][2][3]

Table 2: Performance of Immunochromatographic Strip Test for this compound

ParameterPBSFish TissueReference
Cut-off Limit 5 ng/mL10 ng/mL[4][5][6]
Analysis Time < 5 minutes< 5 minutes[4][5][6]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Fish Tissue

1. Sample Preparation

  • Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute using a high-speed homogenizer.

  • Extract using an ultrasonic bath for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 5 mL of n-hexane for defatting, vortex for 1 minute, and centrifuge at 8,000 rpm for 5 minutes.

  • Discard the upper n-hexane layer.

  • Repeat the defatting step.

  • Take the lower acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

2. Solid-Phase Extraction (SPE) Clean-up

  • Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in negative mode (ESI-).

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Protocol 2: Rapid Screening of this compound in Fish using an Immunochromatographic Strip Test

1. Sample Preparation

  • Weigh 1 g of homogenized fish sample into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile.

  • Vortex for 2 minutes.

  • Extract in an ultrasonic bath for 10 minutes.

  • Centrifuge at 8,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Transfer 1 mL of the filtered extract to a new tube and dry under a stream of nitrogen at 60°C.[4][5][6]

  • Re-suspend the residue in 1 mL of the provided sample buffer.

2. Test Procedure

  • Bring the test strip and the prepared sample to room temperature.

  • Apply the specified volume (e.g., 100 µL) of the re-suspended sample extract to the sample pad of the test strip.

  • Allow the strip to develop for the recommended time (typically 5-10 minutes).

  • Observe the results by comparing the intensity of the test line to the control line. A visible test line indicates a negative result (below the cut-off), while the absence or significant reduction in the intensity of the test line indicates a positive result.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Homogenized Tissue Extraction Ultrasound-Assisted Extraction (Acetonitrile) Tissue->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Defatting Defatting (n-Hexane) Centrifugation1->Defatting Evaporation1 Evaporation Defatting->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 Conditioning Conditioning & Equilibration Reconstitution1->Conditioning Load Sample Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation2 Evaporation Elution->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 LCMSMS LC-MS/MS Analysis Reconstitution2->LCMSMS

Caption: Workflow for LC-MS/MS detection of this compound.

experimental_workflow_strip_test cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Ultrasonic Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Drying Drying Filtration->Drying Resuspension Re-suspension in Buffer Drying->Resuspension StripTest Apply to Strip Resuspension->StripTest Result Read Result StripTest->Result

Caption: Workflow for immunochromatographic strip test detection.

troubleshooting_logic cluster_lcms_troubleshooting LC-MS/MS Troubleshooting cluster_strip_troubleshooting Strip Test Troubleshooting Start Low Sensitivity Issue Method Which Method? Start->Method LCMS LC-MS/MS Method->LCMS LC-MS/MS Strip Strip Test Method->Strip Strip Test Recovery Low Recovery? LCMS->Recovery Noise High Background? LCMS->Noise PeakShape Poor Peak Shape? LCMS->PeakShape FalseNeg False Negative? Strip->FalseNeg FalsePos False Positive? Strip->FalsePos Check Extraction Check Extraction Recovery->Check Extraction Optimize SPE Optimize SPE Recovery->Optimize SPE Verify Elution Verify Elution Recovery->Verify Elution Use High-Purity Solvents Use High-Purity Solvents Noise->Use High-Purity Solvents Clean System Clean System Noise->Clean System Check for Leaks Check for Leaks Noise->Check for Leaks Adjust Mobile Phase Adjust Mobile Phase PeakShape->Adjust Mobile Phase Reduce Injection Volume Reduce Injection Volume PeakShape->Reduce Injection Volume Check Column Check Column PeakShape->Check Column Concentrate Sample Concentrate Sample FalseNeg->Concentrate Sample Check Strip Expiry Check Strip Expiry FalseNeg->Check Strip Expiry Verify Antibody Specificity Verify Antibody Specificity FalsePos->Verify Antibody Specificity

Caption: Troubleshooting decision tree for low sensitivity issues.

References

Troubleshooting poor recovery of Sodium nifurstyrenate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase extraction (SPE) of Sodium nifurstyrenate (B10784907).

Frequently Asked Questions (FAQs)

Q1: What is Sodium nifurstyrenate and why is its recovery in SPE challenging?

This compound is a synthetic nitrofuran antibiotic used in aquaculture.[1] Its structure contains a carboxylic acid group, making it an acidic compound.[2][3] Challenges in its solid-phase extraction (SPE) recovery can arise from its polarity, potential for strong interaction with certain sorbents, and its pH-dependent stability and ionization state.[2] Additionally, as a nitrofuran, it may be susceptible to degradation from light exposure.

Q2: What are the key chemical properties of this compound relevant to SPE?

Understanding the chemical properties of this compound is crucial for developing a robust SPE method.

PropertyValue/DescriptionSource
Molecular Formula C13H8NNaO5[3]
Molecular Weight 281.2 g/mol [3]
Appearance Yellow-brown crystalline powder[2]
Solubility Highly soluble in water[2]
Acidity Contains a carboxylic acid group; the pKa of the parent nifurstyrenic acid is estimated to be similar to benzoic acid (~4.2).
UV Absorbance Can be detected by UV at wavelengths of 265 nm and 420 nm.[4]
Stability Stability is influenced by pH. As a nitrofuran, it may be sensitive to light.[2]

Q3: Which type of SPE sorbent is most suitable for this compound extraction?

For an acidic compound like this compound, a mixed-mode anion exchange sorbent is highly recommended. These sorbents offer a dual retention mechanism: reversed-phase and anion exchange. This allows for a more selective extraction and cleaner final eluate.

  • Recommended Sorbent: Mixed-mode Strong Anion Exchange (e.g., Oasis MAX) or Weak Anion Exchange (e.g., Oasis WAX) polymeric sorbents. These are effective for extracting acidic compounds from various matrices.[5][6]

Troubleshooting Guide for Poor Recovery

This guide addresses common issues encountered during the solid-phase extraction of this compound in a question-and-answer format.

Analyte Breakthrough During Sample Loading

Q: My recovery is low, and I suspect the analyte is not binding to the SPE cartridge. What should I do?

This issue, known as breakthrough, occurs when the analyte fails to adsorb to the sorbent and is lost in the loading effluent.

Possible Causes and Solutions:

CauseRecommended Action
Improper Sample pH Adjust the sample pH to be at least 2 pH units above the pKa of nifurstyrenic acid (estimated pKa ~4.2). A pH of >6.2 will ensure the carboxylic acid group is deprotonated (negatively charged), promoting strong interaction with the anion exchange sorbent.
Inappropriate Sorbent Choice If using a purely reversed-phase sorbent (e.g., C18), the polar nature of the ionized this compound may lead to poor retention. Switch to a mixed-mode anion exchange sorbent for stronger, more specific retention.[7]
Sample Solvent is Too Strong If your sample is dissolved in a solvent with a high percentage of organic content, it may prevent the analyte from binding to the sorbent. Dilute your sample with a weaker, aqueous-based solvent before loading.
Flow Rate is Too High A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete binding.[6] Decrease the flow rate to approximately 1-2 mL/min.
Sorbent Overload The concentration of the analyte or other matrix components in your sample may be too high for the amount of sorbent in the cartridge.[6] Either dilute the sample or use a cartridge with a larger sorbent mass.
Premature Elution During Washing

Q: I am losing my analyte during the wash step. How can I prevent this?

This indicates that the wash solvent is too strong and is stripping the analyte from the sorbent along with the interferences.

Possible Causes and Solutions:

CauseRecommended Action
Wash Solvent is Too Strong Decrease the organic content of your wash solvent. A wash with a low percentage of a polar organic solvent (e.g., 5-10% methanol) in an aqueous buffer is a good starting point.
Incorrect pH of Wash Solvent Ensure the pH of the wash solvent is maintained above the pKa of nifurstyrenic acid to keep the analyte ionized and retained on the anion exchange sorbent.
Incomplete Elution

Q: My analyte seems to be irreversibly bound to the cartridge, leading to low recovery in the final eluate. How can I improve elution?

This suggests that the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.

Possible Causes and Solutions:

CauseRecommended Action
Elution Solvent is Too Weak To elute from a mixed-mode anion exchange sorbent, you need to disrupt both the reversed-phase and the ionic interactions. Use an elution solvent with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) and modify the pH to neutralize the analyte. The addition of an acid (e.g., 2% formic acid or acetic acid) to the elution solvent will protonate the carboxylic acid group, breaking the ionic bond with the sorbent.[8]
Insufficient Elution Volume Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots of solvent instead of one large one, allowing the solvent to soak the sorbent bed for a few minutes before final elution.
Light Degradation on Cartridge If this compound is light-sensitive, prolonged exposure on the cartridge can lead to degradation. Protect the cartridges from light during the extraction process, for example, by using amber collection tubes or covering the extraction manifold.

Experimental Workflow and Protocols

SPE Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound during SPE.

SPE_Troubleshooting_Workflow Troubleshooting Workflow for Poor SPE Recovery start Start: Poor Recovery Observed check_fractions Analyze All Fractions: Load, Wash, and Elution start->check_fractions analyte_in_load Analyte in Loading Fraction? check_fractions->analyte_in_load Analyze adjust_load Adjust Loading Conditions: - Increase sample pH (>6.2) - Decrease solvent strength - Decrease flow rate - Check sorbent type/capacity analyte_in_load->adjust_load Yes analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No re_evaluate Re-evaluate Recovery adjust_load->re_evaluate adjust_wash Adjust Wash Conditions: - Decrease organic % in wash - Maintain high pH in wash analyte_in_wash->adjust_wash Yes analyte_not_eluting Analyte Not in Elution Fraction? analyte_in_wash->analyte_not_eluting No adjust_wash->re_evaluate adjust_elution Adjust Elution Conditions: - Increase organic % in elution - Add acid to elution solvent - Increase elution volume - Protect from light analyte_not_eluting->adjust_elution Yes analyte_not_eluting->re_evaluate No adjust_elution->re_evaluate end_good End: Recovery Optimized re_evaluate->end_good Successful end_bad Consider Alternative Method re_evaluate->end_bad Still Poor

References

Technical Support Center: Overcoming Low Bioavailability of Orally Administered Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Sodium nifurstyrenate (B10784907).

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable systemic exposure after oral administration of Sodium nifurstyrenate in our animal models. We thought it was highly soluble. What could be the issue?

A1: While this compound is a sodium salt and exhibits high water solubility, its oral bioavailability is often limited by poor permeability across the gastrointestinal (GI) epithelium. The molecule's chemical structure may not be optimal for passive diffusion across the lipid membranes of enterocytes. Therefore, even though the drug dissolves well in the GI fluids, it may not be efficiently absorbed into the bloodstream.

Q2: What are the primary strategies to overcome the poor permeability of this compound?

A2: The main approaches focus on enhancing the absorption of the drug across the intestinal barrier. These can be broadly categorized into:

  • Formulation-based strategies:

    • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve drug solubilization in the GI tract and facilitate transport across cell membranes.

    • Nanoformulations: Including nanoemulsions and solid dispersions, which increase the surface area for absorption and can interact with the intestinal mucosa to improve uptake.

  • Use of permeation enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.

Q3: Are there any existing examples of bioavailability enhancement for drugs similar to this compound?

A3: Yes, studies on other nitrofuran antibiotics, such as nitrofurantoin (B1679001), have shown success with lipid-based formulations. For instance, a lipid-based liquid self-nanoemulsifying drug delivery system (L-SNEDDS) was developed for nitrofurantoin to improve its oral bioavailability and reduce absorption variability[1]. Another study explored the use of dry emulsions with milk for nitrofurantoin, which showed improved bioavailability compared to the pure drug[2]. These approaches for a structurally related compound suggest that similar strategies could be effective for this compound.

Q4: What are the key pharmacokinetic parameters of this compound that I should be aware of?

A4: Most of the detailed pharmacokinetic studies for this compound have been conducted in fish, specifically yellowtail. While this data may not be directly transferable to mammalian species, it provides valuable insights. Key parameters from a study in yellowtail after oral administration are summarized in the table below.[3][4] It is important to note that metabolism studies have been conducted in rabbits and rats, identifying several metabolites.[5][6]

Troubleshooting Guides

Issue: Inconsistent results in oral dosing experiments.

Potential Cause Troubleshooting Recommendation
Precipitation of the drug in the GI tract Although water-soluble, changes in pH and interaction with GI contents could potentially lead to precipitation. Consider formulating the drug in a system that maintains its solubility, such as a SEDDS.
High first-pass metabolism The liver extensively metabolizes this compound.[5][6] This can significantly reduce the amount of active drug reaching systemic circulation. Strategies to bypass or reduce first-pass metabolism, such as lymphatic transport facilitated by lipid-based formulations, could be investigated.
Efflux by intestinal transporters The drug may be a substrate for efflux pumps like P-glycoprotein in the intestinal epithelium, which actively transport it back into the GI lumen. An in vitro Caco-2 permeability assay with and without a P-gp inhibitor can help determine if this is a factor.

Issue: Difficulty in developing a formulation to improve bioavailability.

Potential Cause Troubleshooting Recommendation
Inappropriate formulation strategy A "one-size-fits-all" approach is not suitable. The choice of formulation depends on the specific physicochemical properties of the drug. For a water-soluble, poorly permeable drug like this compound, strategies focusing on enhancing permeability are more likely to succeed than those solely focused on improving solubility.
Incorrect selection of excipients for SEDDS The choice of oil, surfactant, and co-surfactant is critical for the successful formation of a stable and efficient SEDDS. A systematic screening of excipients for their ability to solubilize the drug and form a stable nanoemulsion upon dilution is necessary. The use of pseudo-ternary phase diagrams is a standard method for optimizing the ratios of these components.[7][8][9][10]
Instability of the formulation Nanoformulations can be prone to physical instability (e.g., particle size growth, drug precipitation). Conduct thorough stability studies, including temperature cycling and long-term storage, to ensure the formulation is robust.[7][9]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Yellowtail Following Oral Administration (100 mg/kg) [3][4]

ParameterValueUnit
Tmax (Time to peak serum concentration) 1.9h
Cmax (Peak serum concentration) 6.98µg/mL
AUC (Area under the curve) 31.6µg·h/mL
Elimination half-life (serum) 1.4h
Elimination half-life (muscle) 2.4h
Elimination half-life (liver) 29.7h
Elimination half-life (kidney) 1.5h

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for the formulation of a SEDDS to enhance the oral bioavailability of this compound.

1. Materials:

  • This compound

  • Oil phase (e.g., soybean oil, oleoyl (B10858665) polyoxyl-6-glycerides)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)

2. Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

3. Methodology:

  • Excipient Screening:
  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
  • Construction of Pseudo-Ternary Phase Diagrams:
  • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
  • For each mixture, titrate with water and observe the formation of emulsions.
  • Identify the self-nanoemulsifying region that forms clear and stable nanoemulsions.
  • Formulation Preparation:
  • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.
  • Accurately weigh the components and mix them using a vortex mixer and gentle heating if necessary until a clear and homogenous liquid is formed.
  • Dissolve the required amount of this compound in the mixture.

4. Characterization:

  • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
  • Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear nanoemulsion.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Samples

This protocol is based on a method for the determination of this compound in yellowtail serum and can be adapted for other biological matrices.[11]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phthalate (B1215562)

  • Water (HPLC grade)

  • This compound standard

2. Equipment:

  • HPLC system with a UV detector

  • C18 column

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions:

  • Mobile Phase: 50 mM Potassium phthalate (pH 4) - Acetonitrile (40:60, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 420 nm
  • Injection Volume: 20 µL

4. Sample Preparation (from serum):

  • To 100 µL of serum in a microcentrifuge tube, add 200 µL of acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Collect the supernatant and inject it into the HPLC system.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the appropriate matrix.
  • Quantify the concentration in the samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow_sedds cluster_formulation SEDDS Formulation cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) phase_diagram Pseudo-Ternary Phase Diagrams excipient_screening->phase_diagram Select Excipients formulation_prep Formulation Preparation phase_diagram->formulation_prep Optimize Ratios drug_loading Drug Loading formulation_prep->drug_loading droplet_size Droplet Size Analysis (DLS) drug_loading->droplet_size emulsification_time Self-Emulsification Time drug_loading->emulsification_time stability Stability Studies drug_loading->stability in_vitro_release In Vitro Release stability->in_vitro_release caco2_permeability Caco-2 Permeability stability->caco2_permeability in_vivo_pk In Vivo Pharmacokinetics stability->in_vivo_pk

Caption: Workflow for the development and evaluation of a SEDDS formulation.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Systemic Circulation drug_oral Orally Administered This compound sedds SEDDS Formulation drug_oral->sedds nanoemulsion Nanoemulsion Droplets sedds->nanoemulsion Dispersion in GI fluids drug_dissolved Dissolved Drug nanoemulsion->drug_dissolved Drug Release enterocytes Enterocytes drug_dissolved->enterocytes Transcellular (Improved by SEDDS) tight_junctions Tight Junctions drug_dissolved->tight_junctions Paracellular (Poor) bloodstream Bloodstream enterocytes->bloodstream Absorption tight_junctions->bloodstream Absorption permeation_enhancer Permeation Enhancer permeation_enhancer->tight_junctions Opens

Caption: Putative mechanisms for enhanced oral absorption of this compound.

References

Technical Support Center: Enhancing Antimicrobial Activity of Sodium Nifurstyrenate through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the structure of Sodium nifurstyrenate (B10784907) to improve its antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: We are planning to synthesize derivatives of Sodium nifurstyrenate. Which parts of the molecule are the most promising to modify for improved antimicrobial activity?

A1: Based on structure-activity relationship (SAR) studies of nitrofuran compounds, the following modifications are promising areas of investigation:

  • Modification of the Furan (B31954) Ring: Bioisosteric replacement of the furan ring with other heterocyclic systems, such as thiophene, has shown success in other nitrofuran analogs. This can potentially circumvent resistance mechanisms and broaden the spectrum of activity.[1]

  • Substitution on the Benzoic Acid Moiety: Introducing various functional groups onto the p-substituted benzoic acid portion of the molecule can modulate its pharmacokinetic properties, such as solubility and cell permeability, as well as its affinity for the target enzyme.[1]

  • Alterations to the Styrene (B11656) Linker: Modifying the vinyl group that connects the furan and benzene (B151609) rings can influence the molecule's flexibility, which may affect its interaction with the active site of bacterial nitroreductases.[1]

Q2: What is the primary mechanism of action for this compound, and how can understanding it guide our modification strategy?

A2: this compound's antimicrobial activity relies on the enzymatic reduction of its 5-nitro group by bacterial nitroreductases. This process generates highly reactive intermediates that are toxic to the bacteria, causing damage to DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[1] Understanding this mechanism is crucial for designing more effective derivatives. Modifications should aim to:

  • Enhance Recognition and Reduction by Bacterial Nitroreductases: Structural changes can be designed to increase the affinity of the compound for the active site of these enzymes, leading to more efficient activation.

  • Modulate the Reactivity of the Intermediates: The nature of the substituents on the molecule can influence the stability and reactivity of the toxic intermediates formed upon reduction.

Q3: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for our synthesized derivatives. What are the common causes and troubleshooting steps?

A3: Inconsistent MIC results can arise from several factors. Here are some common issues and how to address them:

  • Inoculum Preparation: An incorrect inoculum density is a frequent source of variability. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Compound Solubility: Poor solubility of your derivatives in the broth medium can lead to inaccurate concentrations. Consider using a small amount of a suitable solvent like DMSO, and always include a solvent control in your assay.

  • Media Composition: The composition of the Mueller-Hinton broth, particularly the concentration of divalent cations (Ca2+ and Mg2+), can affect the activity of some antimicrobial agents. Use cation-adjusted Mueller-Hinton broth for consistency.

  • Incubation Conditions: Ensure consistent incubation times and temperatures, as variations can impact bacterial growth rates and, consequently, MIC values.

  • Skipped Wells: The appearance of growth in wells with higher antibiotic concentrations than in wells with lower concentrations ("skipped wells") can indicate contamination, inaccurate pipetting, or degradation of the compound. It is advisable to repeat the assay in such cases.

Troubleshooting Guides

Guide 1: Poor Antimicrobial Activity of a Novel Derivative
Symptom Possible Cause Troubleshooting Steps
Higher than expected MIC values for a new derivative The modification negatively impacts the binding to or reduction by bacterial nitroreductases.- Perform molecular docking studies to predict the binding affinity of the new derivative to the target enzyme.[1]- Synthesize a small library of related compounds with systematic variations to establish a clear structure-activity relationship.
The derivative has poor cell permeability.- Modify the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic functional groups.- Evaluate the compound's permeability using in vitro models like the Caco-2 permeability assay.
The derivative is unstable under assay conditions.- Assess the stability of the compound in the assay medium over the incubation period using techniques like HPLC.
Guide 2: Inconsistent Results in Antimicrobial Susceptibility Testing
Symptom Possible Cause Troubleshooting Steps
High variability in MIC values between replicates Inaccurate serial dilutions.- Prepare a fresh stock solution and perform serial dilutions carefully.- Use calibrated pipettes and ensure proper mixing at each dilution step.
Non-homogenous bacterial suspension.- Vortex the bacterial suspension thoroughly before preparing the inoculum.
Edge effects in the 96-well plate.- Avoid using the outermost wells of the microtiter plate, as they are more prone to evaporation.- Ensure proper sealing of the plate during incubation.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Modified this compound Analogs

This table provides a hypothetical representation of how to structure quantitative data for easy comparison. The values are for illustrative purposes to demonstrate the impact of structural modifications.

Compound Modification MIC (µg/mL) vs. Vibrio harveyi MIC (µg/mL) vs. Staphylococcus aureus
This compound (Parent)-0.81.6
Analog 1 Thiophene bioisostere of the furan ring0.40.8
Analog 2 Addition of an electron-withdrawing group (-Cl) to the benzoic acid ring0.61.2
Analog 3 Addition of an electron-donating group (-OCH3) to the benzoic acid ring1.22.4
Analog 4 Shortening of the styrene linker1.53.0

Note: The above data is illustrative and intended to guide the presentation of experimental results.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • 96-well sterile microtiter plates
  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
  • Bacterial strains (e.g., Vibrio harveyi, Staphylococcus aureus)
  • 0.5 McFarland turbidity standard
  • Sterile saline (0.85% NaCl)
  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. d. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

3. Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to wells 2 through 12 in each row designated for a test compound. b. Add 200 µL of the stock solution of the test compound to well 1 of the corresponding row. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (inoculum without compound). e. Well 12 will serve as the sterility control (broth only).

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis stock_solution Prepare Stock Solutions of Derivatives serial_dilution Perform Serial Dilutions in 96-well Plate stock_solution->serial_dilution bacterial_culture Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC Values incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_outcomes Cellular Damage SN This compound (Prodrug) NR Bacterial Nitroreductase SN->NR Enzymatic Reduction RI Reactive Intermediates (e.g., Nitroso and Hydroxylamine derivatives) NR->RI DNA DNA RI->DNA Ribosomes Ribosomes RI->Ribosomes Enzymes Metabolic Enzymes RI->Enzymes DNA_damage DNA Damage & Inhibition of Replication DNA->DNA_damage Protein_synthesis_inhibition Inhibition of Protein Synthesis Ribosomes->Protein_synthesis_inhibition Metabolic_disruption Disruption of Metabolic Pathways Enzymes->Metabolic_disruption Cell_death Bacterial Cell Death DNA_damage->Cell_death Protein_synthesis_inhibition->Cell_death Metabolic_disruption->Cell_death

Caption: Proposed mechanism of action for this compound.

References

Refinement of dosage calculations for Sodium nifurstyrenate in fish treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sodium Nifurstyrenate in fish treatment. Content is organized into frequently asked questions and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nitrofuran-derived antimicrobial agent. Its mechanism of action involves the enzymatic reduction of its nitro group within the bacterial cell. This process generates highly reactive intermediates that cause irreversible damage to bacterial DNA, proteins, and other essential macromolecules, ultimately leading to bacterial cell death[1]. It is particularly effective against Gram-positive bacteria, such as Staphylococcus species[1]. Some studies also suggest that nitrofurans can interfere with gene expression by specifically inhibiting the translation of inducible genes[2].

MOA cluster_bacterium Bacterial Cell cluster_targets Cellular Targets NFS This compound (NFS) Nitroreductase Bacterial Nitroreductases NFS->Nitroreductase Enters cell & is reduced by ReactiveIntermediates Reactive Intermediates Nitroreductase->ReactiveIntermediates Generates DNA DNA ReactiveIntermediates->DNA Damages Proteins Proteins ReactiveIntermediates->Proteins Macromolecules Other Macromolecules ReactiveIntermediates->Macromolecules CellDeath Bacterial Cell Death DNA->CellDeath Proteins->CellDeath Macromolecules->CellDeath Workflow A 1. Literature Review (Existing PK/PD Data) B 2. In-Vitro MIC Testing (Target Pathogen) A->B C 3. Acute Toxicity Trial (LC50) (Dose Range Finding) B->C Inform safe concentration range D 4. Pilot Efficacy Study (Small Scale, Multiple Dosages) C->D Set upper/lower bounds for testing E 5. Pharmacokinetic (PK) Study (Absorption, Distribution, Elimination) D->E Identify potentially effective doses F 6. Definitive Efficacy & Safety Trial (Optimized Dose) D->F Confirm efficacy E->F Model optimal dosing interval G 7. Refined Dosage Regimen F->G

References

Reducing variability in MIC assay results for Sodium nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Minimum Inhibitory Concentration (MIC) assay results for Sodium nifurstyrenate (B10784907).

Frequently Asked Questions (FAQs)

Q1: What is Sodium nifurstyrenate and which organisms is it active against?

This compound is a nitrofuran-derived antimicrobial agent primarily used in veterinary and aquaculture research.[1] It demonstrates notable efficacy against a range of aquatic pathogens, particularly Gram-positive bacteria like Staphylococcus species and various Vibrio species such as Vibrio harveyi and V. splendidus.[1]

Q2: What are the standard methods for determining the MIC of this compound?

The two primary methods for MIC determination are broth dilution and agar (B569324) dilution.[1] Broth microdilution is a widely used technique where a standardized bacterial suspension is added to wells containing serial dilutions of the antimicrobial agent in a liquid growth medium.[1] The MIC is the lowest concentration that shows no visible growth after incubation.[1] Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[2][3][4]

Q3: What are the expected MIC ranges for this compound?

Reported MIC values can vary depending on the bacterial species and testing methodology. It is essential to establish baseline MIC values for your specific strains and conditions.

PathogenReported MIC Range (µg/mL)
Vibrio anguillarum0.00313 - 0.78
Streptococcus iniae0.00313 - 0.78
Vibrio spp. (from rotifers)0.1 - 1.6[1]
Vibrio harveyi< 25
Vibrio splendidus< 25

Q4: Which quality control (QC) strains should be used for this compound MIC assays?

While specific QC ranges for this compound are not yet established by standards organizations, it is standard practice to use reference bacterial strains with known susceptibility profiles to monitor assay accuracy and precision. Recommended QC strains for general susceptibility testing often include:

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Staphylococcus aureus ATCC 25923

  • Enterococcus faecalis ATCC 29212

Laboratories should establish their own internal QC ranges based on repeated testing of these strains.[5][6]

Troubleshooting Guides

Issue 1: High Variability in MIC Values Between Replicates and Experiments

Inconsistent MIC results are a common challenge and often stem from minor deviations in the experimental protocol.[7]

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Inoculum Density Variation A higher than recommended bacterial inoculum can overwhelm the antibiotic, leading to a higher apparent MIC.[7] Strictly adhere to a standardized inoculum preparation protocol (e.g., 0.5 McFarland standard). Verify the final inoculum concentration (typically ~5 x 10^5 CFU/mL in the well).
Pipetting Errors Inaccurate or inconsistent pipetting during serial dilutions can lead to significant variability. Ensure pipettes are regularly calibrated. Use fresh pipette tips for each dilution step to prevent carryover.[7]
Inhomogeneous Inoculum Suspension Clumps of bacteria in the inoculum can lead to uneven growth in the wells. Vortex the bacterial suspension thoroughly before dilution and inoculation.
Compound Instability Nitrofuran compounds can be susceptible to degradation. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Minimize exposure of stock solutions and assay plates to light.
Inconsistent Endpoint Reading Subjectivity in visually determining the inhibition of growth can introduce variability.[7] Establish a clear and consistent definition for "no visible growth." Consider using a plate reader to obtain quantitative optical density (OD) measurements to supplement visual readings.
Issue 2: MIC Values are Consistently Higher or Lower Than Expected

Consistently skewed MIC results often point to a systematic error in the assay setup.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Incorrect Inoculum Density An inoculum that is too high will consistently yield falsely elevated MICs, while an inoculum that is too low will result in falsely low MICs.[1] Verify your McFarland standard and dilution calculations. Perform colony counts on your inoculum to confirm its density.
Degradation of this compound If stock solutions are not prepared fresh or are stored improperly, the compound may degrade, leading to higher MIC values. Prepare fresh stock solutions for each assay. The stability of this compound in broth at 37°C over 24 hours should be considered, as significant degradation can occur with some antimicrobials.[8][9]
Media Composition The pH and cation concentration of the growth medium can significantly impact the activity of an antimicrobial agent.[7][10][11] Use a standardized medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the pH of the media is within the recommended range (typically 7.2-7.4).[12]
Incubation Time Incubation times that are too short may not allow for sufficient bacterial growth, leading to falsely low MICs. Conversely, prolonged incubation can lead to drug degradation and falsely high MICs.[12] Adhere to a consistent incubation time as specified by standardized protocols (e.g., 16-20 hours for non-fastidious bacteria).

Experimental Protocols

Broth Microdilution MIC Protocol for this compound

This protocol is based on CLSI guidelines and should be adapted for your specific bacterial strains.

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • For marine organisms, the media may need to be supplemented with 1-2% Sodium Chloride (NaCl).[13]

  • Sterilize by autoclaving and ensure the final pH is between 7.2 and 7.4.

2. Preparation of this compound Stock Solution:

  • Allow the this compound powder to come to room temperature before opening the container to avoid condensation.

  • Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent. As this compound is a sodium salt, sterile deionized water is likely a suitable solvent.[1]

  • Prepare fresh for each experiment.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of similar morphology.

  • Transfer the colonies to a tube with sterile saline or non-nutritive broth.

  • Vortex thoroughly for 15-20 seconds to create a homogeneous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

4. Preparation of Microdilution Plates:

  • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the this compound working solution (at twice the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no bacteria).

5. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well should be 100 µL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Results can be read visually from the bottom of the plate or with the aid of a plate reader measuring optical density.

Data Presentation

Table 1: Example of Variable MIC Results for Vibrio anguillarum

ExperimentReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Standard Deviation
10.250.50.250.330.14
20.1250.50.250.290.19
30.250.250.250.250.00

This table illustrates common variability seen in MIC assays. The goal is to achieve results with minimal deviation, as seen in Experiment 3.

Table 2: Troubleshooting the Effect of Inoculum Density on this compound MIC for S. aureus ATCC 25923

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Expected MIC Range (µg/mL)Interpretation
5 x 10^40.51 - 4Falsely Low
5 x 10^5 (Standard) 2 1 - 4 Within Range
5 x 10^681 - 4Falsely High

This table demonstrates the critical impact of inoculum density on MIC results. Adhering to the standard inoculum concentration is essential for accurate results.

Visualizations

MIC_Troubleshooting_Workflow start Start: Inconsistent MIC Results cat1 1. Review Experimental Protocol start->cat1 cat2 2. Assess Inoculum Preparation start->cat2 cat3 3. Evaluate Reagents & Media start->cat3 cat4 4. Check Incubation & Reading start->cat4 sub1_1 Adherence to CLSI/EUCAST? cat1->sub1_1 sub1_2 Pipetting Technique Correct? cat1->sub1_2 sub2_1 McFarland Standard Correct? cat2->sub2_1 sub2_2 Inoculum Homogeneous? cat2->sub2_2 sub2_3 Final Density Verified? cat2->sub2_3 sub3_1 Fresh this compound Stock? cat3->sub3_1 sub3_2 Media (CAMHB) Quality? cat3->sub3_2 sub3_3 Media pH Correct (7.2-7.4)? cat3->sub3_3 sub4_1 Consistent Incubation Time/Temp? cat4->sub4_1 sub4_2 Consistent Endpoint Reading? cat4->sub4_2 action1 Action: Standardize Protocol sub1_1->action1 No sub1_2->action1 No action2 Action: Re-standardize Inoculum sub2_1->action2 No sub2_2->action2 No sub2_3->action2 No action3 Action: Prepare Fresh Reagents sub3_1->action3 No sub3_2->action3 No sub3_3->action3 No action4 Action: Calibrate Equipment sub4_1->action4 No sub4_2->action1 No

References

Addressing analytical challenges in differentiating Sodium nifurstyrenate from its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analytical challenges in differentiating sodium nifurstyrenate (B10784907) from its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of sodium nifurstyrenate and its metabolites.

Question Answer
1. Why am I seeing poor peak resolution between this compound and its metabolites in my HPLC analysis? Poor peak resolution is often due to suboptimal chromatographic conditions. Consider the following adjustments: - Mobile Phase Composition: Modify the gradient or isocratic composition of your mobile phase. For instance, adjusting the ratio of acetonitrile (B52724) to a buffer like potassium phosphate (B84403) can improve separation.[1] - Column Chemistry: Ensure you are using a suitable column, such as a C18 column, which has been shown to be effective for this compound analysis.[1][2] - Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally provides better resolution but increases run time. - pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its acidic metabolites. Experiment with slight adjustments to the mobile phase pH.
2. My recovery of this compound from tissue samples is consistently low. What are the possible causes and solutions? Low recovery can stem from several factors during sample preparation: - Extraction Efficiency: Ensure thorough homogenization of the tissue. Ultrasound-assisted extraction with acetonitrile has been demonstrated to be effective.[3][4] If recovery remains low, consider increasing the extraction time or the solvent-to-tissue ratio. - Solid-Phase Extraction (SPE) Clean-up: The clean-up step is critical. Oasis HLB cartridges are commonly used for this purpose.[3][4] Ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover all analytes of interest. Inadequate conditioning or elution can lead to significant analyte loss. - Analyte Instability: this compound may be susceptible to degradation.[2] Minimize sample processing time and keep samples on ice or at a controlled low temperature throughout the extraction process. Also, be mindful of photodegradation and protect samples from light.[2]
3. I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this? Matrix effects are a common challenge in bioanalysis. Here are some strategies to minimize their impact: - Improve Sample Clean-up: A more rigorous clean-up procedure can remove interfering matrix components. Consider optimizing your SPE protocol or exploring alternative clean-up techniques like liquid-liquid extraction. - Use an Isotope-Labeled Internal Standard: An isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[4] - Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. - Modify Chromatographic Conditions: Adjusting the chromatographic method to better separate the analytes from co-eluting matrix components can also help.
4. I am having difficulty detecting some of the known metabolites. What could be the reason? The inability to detect certain metabolites could be due to several reasons: - Low Abundance: Some metabolites may be present at very low concentrations in the sample. A more sensitive analytical method, such as LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, may be necessary.[3][4] - Metabolite Instability: Metabolites can be less stable than the parent drug. Ensure proper sample handling and storage conditions to prevent degradation.[5][6] - Inappropriate Extraction/Clean-up: The sample preparation method may not be suitable for all metabolites, especially if they have different polarities. You may need to develop a method that can effectively extract a wider range of metabolites. - Incorrect MS/MS Transitions: If using LC-MS/MS, verify that you are monitoring the correct and most sensitive MRM transitions for each metabolite.

Frequently Asked Questions (FAQs)

Question Answer
1. What are the primary metabolites of this compound? The metabolism of this compound involves the reduction of the nitro group and other transformations. Key metabolites identified in animal and fish studies include: 1-(p-carboxyphenyl)-5-cyano-3-oxo-1,4-pentadiene (cyano-pentadienone), 1-(p-carboxyphenyl)-5-cyano-3-oxo-1-pentanone (cyano-pentanone), 1-(p-carboxyphenyl)-5-cyano-3-hydroxy-1-pentene (cyano-pentenol), 1-(p-carboxyphenyl)-5-cyano-3-pentanol (cyano-pentanol), and β-(acetamido-2-furyl)-p-carboxystyrene (acetamidofuran).[7]
2. What are the recommended analytical techniques for differentiating this compound from its metabolites? High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][2][3][4] LC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous for detecting low-level metabolites and for confirmation purposes.[3][4]
3. What are the key steps in sample preparation for the analysis of this compound and its metabolites from biological matrices? A typical sample preparation workflow includes: 1. Extraction: Ultrasound-assisted extraction with acetonitrile is a common method.[3][4][8] 2. Defatting: A defatting step with a non-polar solvent like n-hexane is often included, especially for fatty tissues.[3][4] 3. Clean-up: Solid-Phase Extraction (SPE) using cartridges such as Oasis HLB is frequently used to remove interfering substances.[3][4]
4. What are the typical recovery rates and limits of detection for this compound analysis? Recovery rates and detection limits vary depending on the analytical method and the sample matrix. For LC-MS/MS methods, recoveries in the range of 71-110% have been reported in tissues.[3][4] The detection capability (CCβ) can be as low as 0.33-0.97 µg/kg in tissues.[3][4] For HPLC-UV methods, the detection limit in serum has been reported to be 0.05 µg/ml.[2]
5. How should biological samples containing this compound be stored to ensure analyte stability? While specific stability data for this compound is limited, general best practices for analyte stability in biological samples should be followed.[5] This typically involves storing samples at -20°C or lower to minimize degradation.[6][9] It is also advisable to protect samples from light to prevent photodegradation.[2] For long-term storage, -80°C is often recommended.

Quantitative Data Summary

Table 1: Performance Characteristics of Analytical Methods for this compound.

Method Matrix Recovery (%) Limit of Detection (LOD) / CCα Limit of Quantification (LOQ) / CCβ Reference
LC-MS/MSSwine & Chicken Muscle/Liver, Fish Muscle71 - 1100.09 - 0.26 µg/kg0.33 - 0.97 µg/kg[3][4]
HPLC-UVYellowtail Serum970.05 µg/mlNot Reported[2]
HPLC-UVYellowtail Muscle900.05 µg/mlNot Reported[2]
HPLC-UVYellowtail Liver970.05 µg/mlNot Reported[2]
HPLC-UVYellowtail Kidney900.05 µg/mlNot Reported[2]
HPLC-UVYellowtail Bile980.1 µg/mlNot Reported[2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Animal Tissues

This protocol is based on the method described by Tao et al. (2010).[3][4]

1. Sample Preparation

  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge at 8000 rpm for 10 minutes.

  • Defatting: Transfer the supernatant to a new tube. Add 10 mL of n-hexane, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes. Discard the upper n-hexane layer.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. Filter through a 0.22 µm filter before injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 HPLC or equivalent.

  • Column: Zorbax SB-C18 (2.1 mm x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 90% A, decrease to 10% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (2g tissue) extraction 2. Ultrasonic Extraction (Acetonitrile) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 defatting 4. Defatting (n-Hexane) centrifugation1->defatting spe 5. Solid-Phase Extraction (Oasis HLB) defatting->spe evaporation 6. Evaporation & Reconstitution spe->evaporation lc_ms 7. LC-MS/MS Analysis evaporation->lc_ms

Caption: Workflow for the analysis of this compound.

metabolic_pathway cluster_reduction Reductive Metabolism cluster_further_metabolism Further Metabolism parent This compound cyano_pentadienone Cyano-pentadienone parent->cyano_pentadienone cyano_pentanone Cyano-pentanone parent->cyano_pentanone acetamidofuran Acetamidofuran parent->acetamidofuran cyano_pentenol Cyano-pentenol cyano_pentadienone->cyano_pentenol cyano_pentanol Cyano-pentanol cyano_pentanone->cyano_pentanol

Caption: Simplified metabolic pathway of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Sodium Nifurstyrenate and Other Nitrofuran Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of sodium nifurstyrenate (B10784907) with other nitrofuran antibiotics, including nitrofurantoin, furazolidone, and nifuroxazide. The information is curated from experimental studies to facilitate research and development in the field of antimicrobial agents.

Executive Summary

Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a 5-nitrofuran ring, which is essential for their antimicrobial activity.[1][2] The mechanism of action for this class of drugs involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that are cytotoxic, causing damage to bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[1][2][3] While sharing a common mechanism, the therapeutic applications and efficacy spectra of individual nitrofuran antibiotics vary based on their unique chemical structures.

This guide presents available quantitative efficacy data, primarily in the form of Minimum Inhibitory Concentrations (MICs), for sodium nifurstyrenate and other prominent nitrofurans. It is important to note that the presented data has been compiled from various studies, and direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, caution is advised when interpreting these cross-study comparisons. Detailed experimental protocols for determining antimicrobial susceptibility are also provided to ensure a thorough understanding of the presented data.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the in vitro efficacy of this compound and other nitrofuran antibiotics against various bacterial pathogens. Efficacy is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Efficacy of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Vibrio harveyi<25[2]
Vibrio splendidus<25[2]
Vibrio spp. (from rotifers)0.1 - 1.6[2]
Gram-positive bacteria (general)Noted efficacy[2]
Staphylococcus speciesNoted efficacy[2]

Note: Data for this compound is primarily available for aquaculture pathogens.

Table 2: In Vitro Efficacy of Other Nitrofuran Antibiotics

AntibioticBacterial SpeciesMIC (µg/mL)Reference
Nitrofurantoin Escherichia coli (uropathogenic)MIC₅₀: 16, MIC₉₀: 128[4]
Gram-positive cocci8 - 64[5]
Enterobacteriaceae16 - 64[5]
Furazolidone Escherichia coliSensitive (no specific MIC provided)[4]
Gram-positive cocciSensitive (no specific MIC provided)[4]
Staphylococcus aureusSensitive (no specific MIC provided)[4]
Nifuroxazide Data primarily from clinical trials on diarrhea; specific MIC values not readily available in the provided search results.

Disclaimer: The MIC values presented in these tables are sourced from different studies that may have employed varied methodologies. As such, these values should not be interpreted as a direct comparative measure of potency but rather as an indication of the antibacterial spectrum of each compound.

Mechanism of Action: The Nitrofuran Pathway

The antibacterial effect of nitrofurans is not inherent to the parent drug but is a result of its activation within the bacterial cell. This process can be summarized in the following signaling pathway:

Nitrofuran_Activation_Pathway cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Nitrofuran Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases (NfsA, NfsB, etc.) Nitrofuran->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Enzymes Metabolic Enzymes ReactiveIntermediates->Enzymes DNA_Damage DNA Strand Breaks Inhibition of Replication DNA->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Metabolism_Disruption Disruption of Citric Acid Cycle, etc. Enzymes->Metabolism_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolism_Disruption->Cell_Death

Fig. 1: Nitrofuran activation and mechanism of action.

Upon entering the bacterial cell, the nitrofuran prodrug is reduced by bacterial flavoproteins known as nitroreductases (e.g., NfsA and NfsB).[6][7] This reduction generates highly reactive and toxic intermediates, such as nitro-anion free radicals and hydroxylamine.[3][6] These intermediates are non-specific in their targets and can cause widespread cellular damage. Key targets include bacterial DNA, leading to strand breaks and inhibition of replication, and ribosomal proteins, which disrupts protein synthesis.[1][3] Furthermore, these reactive molecules can interfere with crucial metabolic pathways like the citric acid cycle.[3][6] The culmination of this multi-faceted damage leads to bacterial cell death.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of an antimicrobial agent using the broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Analysis prep_antibiotic Prepare stock solution of nitrofuran antibiotic add_antibiotic Add 100 µL of antibiotic stock to the first well prep_antibiotic->add_antibiotic prep_media Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) dispense_media Dispense 50 µL of CAMHB into each well of a 96-well plate prep_media->dispense_media prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) add_inoculum Add 50 µL of standardized bacterial inoculum to each well prep_inoculum->add_inoculum dispense_media->add_antibiotic serial_dilute Perform 2-fold serial dilutions across the plate add_antibiotic->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_plate determine_mic Identify the lowest concentration with no visible bacterial growth read_plate->determine_mic

Fig. 2: Workflow for MIC determination by broth microdilution.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the nitrofuran antibiotic in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.[9]

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[11]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This suspension is then diluted in the broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[11]

2. Broth Microdilution Procedure:

  • A 96-well microtiter plate is used.

  • Dispense 50 µL of CAMHB into each well.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. The final 50 µL from the last well is typically discarded.

  • This creates a gradient of decreasing antibiotic concentrations across the wells.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[9]

Conclusion

This compound demonstrates notable efficacy against a range of bacterial pathogens, particularly those prevalent in aquaculture. Like other nitrofurans, its mechanism of action relies on intracellular activation to reactive intermediates that inflict widespread damage to bacterial components. While a direct, comprehensive comparison of its potency against other nitrofurans is limited by the available data, the shared mechanism of action suggests a similar broad-spectrum potential. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for a more definitive assessment of the relative efficacy of these compounds. Further research, especially head-to-head in vitro susceptibility testing against a broader panel of clinically relevant bacteria, is warranted to fully elucidate the therapeutic potential of this compound in comparison to established nitrofuran antibiotics.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Sodium nifurstyrenate (B10784907), a synthetic nitrofuran antibacterial agent.

This publication outlines the experimental protocols and performance characteristics of both methods, offering a comprehensive resource for selecting the appropriate analytical technique for specific research needs. While both HPLC and LC-MS/MS are powerful tools for chromatographic separation, they differ significantly in their sensitivity, selectivity, and complexity.[1][2][3]

Methodologies and Experimental Protocols

Detailed experimental conditions for both HPLC and LC-MS/MS methods for the analysis of Sodium nifurstyrenate have been compiled from published research.

High-Performance Liquid Chromatography (HPLC) Protocol

A common HPLC method for the determination of this compound involves protein precipitation followed by chromatographic separation.

Sample Preparation:

  • Extract this compound from the sample matrix (e.g., serum) with acetonitrile (B52724).[4]

  • Centrifuge the sample to precipitate proteins.

  • Inject the supernatant directly into the HPLC system.[4]

Chromatographic Conditions:

  • Column: C18 column (e.g., Inertsil ODS, 150 × 4.6 mm I.D.).[4][5]

  • Mobile Phase: A mixture of a buffer and an organic solvent, such as 50 mM potassium phthalate (B1215562) (pH 4.0) and acetonitrile in a 40:60 ratio.[4]

  • Detection: UV detection at a wavelength of 420 nm.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The LC-MS/MS method offers enhanced sensitivity and specificity for the determination of this compound residues, particularly in complex matrices like animal tissues.[6]

Sample Preparation:

  • Perform ultrasound-assisted extraction with acetonitrile.[4][5][6]

  • Defat the sample with n-hexane.[4][5][6]

  • Clean up the extract using solid-phase extraction (SPE) with Oasis HLB cartridges.[4][5][6]

LC-MS/MS Conditions:

  • Chromatography: Liquid chromatography is used for the initial separation of the analyte.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique.

    • Detection Mode: Multiple Reaction Monitoring (MRM) in negative scan mode is employed for selective and sensitive detection.[4][5][6]

Performance Comparison

The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[3][7] LC-MS/MS generally provides superior sensitivity and selectivity compared to HPLC with UV detection.[2][3]

The following table summarizes the quantitative performance data for both methods based on available literature.

ParameterHPLCLC-MS/MS
Linearity Range 2.5 ng to 1000 ng in 100 μL serum[4]Not explicitly stated, but method is validated at levels of 10, 20, and 30 µg/kg[5]
Recovery 90-102% in serum and various tissues[4][8]71-110% in muscle and liver[4][5][6]
Limit of Detection (LOD) 0.05 μg/mL for serum, muscle, liver, and kidney; 0.1 μg/mL for bile[4][8]Decision Limit (CCα): 0.09-0.26 μg/kg[4][5][6]
Limit of Quantification (LOQ) Not explicitly statedDetection Capability (CCβ): 0.33-0.97 μg/kg[4][5][6]

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for method cross-validation and the key parameters for comparison.

Method_Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Comparison Sample Biological Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS DataComp Comparative Data Analysis HPLC->DataComp LCMSMS->DataComp

Experimental workflow for cross-validation.

Method_Comparison_Parameters center Method Comparison param1 Sensitivity (LOD/LOQ) center->param1 param2 Selectivity center->param2 param3 Accuracy (Recovery) center->param3 param4 Precision (RSD) center->param4 param5 Linearity center->param5 param6 Matrix Effects center->param6

Key parameters for method comparison.

References

A Comparative Analysis of Sodium Nifurstyrenate and Florfenicol for the Treatment of Bacterial Diseases in Fish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to combat bacterial diseases in aquaculture, a thorough understanding of the available therapeutic agents is paramount. This guide provides a detailed comparative analysis of two significant antibacterial compounds: Sodium Nifurstyrenate, a nitrofuran derivative, and Florfenicol (B1672845), a broad-spectrum synthetic antibiotic. This document synthesizes available data on their mechanisms of action, in vitro efficacy, and pharmacokinetic profiles to assist researchers and drug development professionals in their evaluation of these compounds for veterinary applications.

Overview and Mechanism of Action

This compound

This compound is a nitrofuran-class antibacterial agent that has been utilized, particularly in Japanese aquaculture, for the prevention and treatment of fish diseases.[1] Its mechanism of action is characteristic of nitrofurans, which act as prodrugs. Within the bacterial cell, the nitro group of this compound is enzymatically reduced by nitroreductases.[2] This process generates highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as potential nitro anion free radicals.[2] These reactive species are cytotoxic and exert their antibacterial effects through multiple pathways, including causing damage to bacterial DNA, inhibiting protein synthesis by binding to ribosomal proteins, and disrupting essential metabolic enzymes.[2]

Florfenicol

Florfenicol is a synthetic, broad-spectrum antibiotic belonging to the phenicol class. It is a structural analogue of thiamphenicol (B1682257) and is widely used in veterinary medicine to treat a range of bacterial infections in livestock and aquatic animals.[3][4] The primary mechanism of action of Florfenicol is the inhibition of bacterial protein synthesis.[3] It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase enzyme. This action prevents the formation of peptide bonds and the elongation of the peptide chain, ultimately halting bacterial growth and replication.[3] While primarily considered bacteriostatic, some studies have demonstrated bactericidal activity at concentrations similar to its Minimum Inhibitory Concentration (MIC).

Comparative In Vitro Efficacy

The in vitro efficacy of an antimicrobial agent is a key indicator of its potential therapeutic value. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of this activity. The following table summarizes available MIC data for this compound and Florfenicol against common fish pathogens.

It is crucial to note that the following data is compiled from various independent studies, and direct comparative studies under identical conditions are limited. Therefore, caution should be exercised when making direct comparisons of MIC values.

PathogenThis compound MIC (µg/mL)Florfenicol MIC (µg/mL)
Vibrio anguillarum0.00313 - 0.78[2]0.5[5]
Vibrio harveyi< 25[2]No specific data found
Vibrio splendidus< 25[2]No specific data found
Aeromonas salmonicidaNo specific data found≤ 4.0
Flavobacterium psychrophilumNo specific data foundNo specific data found
Flavobacterium columnareNo specific data found0.5 - 1.0[6][7]
Streptococcus iniae0.00313 - 0.78[2]No specific data found
Edwardsiella tardaNo specific data foundNo specific data found
Piscirickettsia salmonisNo specific data found0.125 (most common)[8]

In Vivo Efficacy: A Review of Experimental Data

While in vitro data provides a valuable baseline, in vivo studies are essential to determine the clinical efficacy of a drug. The following sections summarize the available data on the in vivo performance of this compound and Florfenicol in treating fish diseases. It is important to reiterate the lack of direct head-to-head comparative trials in the available literature.

This compound

This compound has demonstrated efficacy in treating specific bacterial infections in certain fish species. It is indicated for the treatment of Aeromonas infections (causing conditions like ulcer disease, dropsy, and thread disease) and Columnaris disease (presenting as gill rot, tail rot, and mouth rot) in aquarium fish such as koi, crucian carp, and goldfish.

Florfenicol

Florfenicol has a broader range of documented in vivo efficacy against several key fish pathogens.

  • Against Aeromonas salmonicida (Furunculosis): In a study on Atlantic salmon parr, florfenicol administered in feed at 5, 10, and 20 mg/kg body weight per day for 10 days resulted in specific mortality rates of 17%, 13%, and 5% respectively, compared to a 75% mortality rate in the unprotected control group.[6] Another study on Atlantic salmon smolts showed that florfenicol was highly effective in reducing mortality due to A. salmonicida infection and was slightly more effective than oxolinic acid and trimethoprim/sulphadiazine.[2]

  • Against Flavobacterium columnare (Columnaris Disease): In a study on channel catfish fingerlings, fish fed a diet containing 10 mg of florfenicol/kg of body weight for ten consecutive days had a significantly lower mortality rate (8.0%) compared to fish fed an unmedicated diet (54.2%).[6][7]

  • Against Vibrio salmonicida (Cold Water Vibriosis): A study in Atlantic salmon smolts demonstrated that florfenicol was highly effective in reducing mortality due to V. salmonicida infection, with no significant difference in efficacy compared to oxolinic acid.[2]

  • Against Francisella noatunensis subsp. orientalis: In Nile tilapia, florfenicol administered at 15 and 20 mg/kg body weight per day for 10 days significantly reduced mortality associated with francisellosis. The cumulative mortality was 14% and 16% in the treated groups, respectively, compared to 60% in the untreated control group.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for determining appropriate dosing regimens.

This compound

Pharmacokinetic data for this compound is available for yellowtail (Seriola quinqueradiata). Following intravascular administration of a 10 mg/kg dose, the drug was best described by a two-compartment open model. The apparent volume of distribution (Vd) was 2.99 L/kg, and the total body clearance (ClB) was 271 mL/kg/h. The half-lives for the distribution and elimination phases were 0.6 hours and 7.7 hours, respectively.

Florfenicol

Florfenicol has been studied in a wider range of fish species.

  • Rainbow Trout (Oncorhynchus mykiss): Following a single oral administration of 15 mg/kg, the maximum concentration (Cmax) in the intestine was 5,360 µg/kg at 16 hours post-administration. The elimination half-life in the intestine was 28.62 hours.

  • Atlantic Salmon (Salmo salar): After a single oral gavage of 10 mg/kg, the maximum plasma concentration (Cmax) was 9.1 µg/mL, observed at 6 hours, with a bioavailability of 99%. The elimination half-life was estimated at 14.7 hours.

  • Red Pacu (Colossoma brachypomum): Following a single intramuscular injection of 10.0 mg/kg, the mean half-life was 4.25 hours, and the Cmax was 1.09 µg/mL at 3 hours.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is typically employed to determine the MIC of an antimicrobial agent. A general protocol is as follows:

  • Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A pure culture of the target bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (temperature and duration) for the specific bacterium.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

In Vivo Efficacy Trial (General Workflow)

The following is a generalized workflow for an in vivo efficacy trial to evaluate an antimicrobial agent in fish:

  • Acclimation: Healthy fish of a specific species and size are acclimated to the experimental conditions (tanks, water quality parameters) for a designated period.

  • Bacterial Challenge: Fish are challenged with a pathogenic bacterium through a standardized method, such as immersion, cohabitation with infected fish, or intraperitoneal injection.

  • Treatment Administration: Following the challenge, fish are divided into treatment groups. The test groups receive the antimicrobial agent, typically in medicated feed, at specified dosages and for a defined duration. A control group receives unmedicated feed.

  • Monitoring: Fish are monitored daily for clinical signs of disease and mortality. Water quality parameters are maintained within the optimal range for the fish species.

  • Data Collection and Analysis: Mortality rates are recorded for each group. At the end of the study period, surviving fish may be euthanized for bacteriological analysis to confirm the presence or absence of the pathogen. Statistical analysis is performed to determine the significance of any differences in mortality between the treated and control groups.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

Mechanism_of_Action_Sodium_Nifurstyrenate

Caption: Mechanism of Action of this compound.

Mechanism_of_Action_Florfenicol

Caption: Mechanism of Action of Florfenicol.

InVivo_Efficacy_Trial_Workflow Start Start: Healthy Fish Population Acclimation Acclimation to Experimental Conditions Start->Acclimation Challenge Bacterial Challenge (e.g., Immersion, Injection) Acclimation->Challenge Grouping Random Assignment to Treatment Groups Challenge->Grouping Treatment Treatment Period (Medicated vs. Control Feed) Grouping->Treatment Monitoring Daily Monitoring (Mortality, Clinical Signs) Treatment->Monitoring Endpoint End of Study Monitoring->Endpoint Analysis Data Analysis (Mortality Rates, Statistical Tests) Endpoint->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: General Workflow for an In Vivo Efficacy Trial.

Conclusion and Future Directions

Both this compound and Florfenicol are potent antibacterial agents with demonstrated efficacy against various fish pathogens. Florfenicol has a broader documented spectrum of activity and a larger body of research supporting its use in a variety of aquaculture species. This compound shows promise, particularly against certain Gram-negative and Gram-positive bacteria, and has been a valuable tool in specific aquaculture settings.

References

Validating Immunoassay Specificity for Sodium Nifurstyrenate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay is paramount for accurate and reliable detection of Sodium nifurstyrenate (B10784907). This guide provides a comparative analysis of an immunoassay for Sodium nifurstyrenate detection against established chromatographic methods, supported by experimental data and detailed protocols to aid in the validation process.

This compound (NFS) is a synthetic nitrofuran antibacterial agent used in aquaculture. Due to concerns about its potential carcinogenic effects, its use is prohibited in many countries, necessitating sensitive and specific detection methods for monitoring residues in food products. While immunoassays offer a rapid and cost-effective screening tool, their specificity must be rigorously validated to avoid cross-reactivity with structurally similar compounds.[1]

Comparison of Detection Methods

This guide compares the performance of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterCompetitive ELISAHPLCLC-MS/MS
Principle Antigen-antibody bindingSeparation by polaritySeparation by mass-to-charge ratio
Limit of Detection (LOD) 5 ng/mL[1]0.05 µg/mL (in serum)0.09-0.26 µg/kg
Limit of Quantitation (LOQ) 10 ng/mL (in fish)[1]Not specified0.33-0.97 µg/kg
Analysis Time < 30 minutes15-30 minutes per sample15-30 minutes per sample
Specificity High (requires validation)GoodVery High
Cost per Sample LowModerateHigh
Equipment Cost LowHighVery High
Throughput HighLow to ModerateLow to Moderate

Specificity of the this compound Immunoassay

The cornerstone of validating an immunoassay is assessing its cross-reactivity with compounds of similar chemical structure. An ideal immunoassay will exhibit high affinity for the target analyte (this compound) and negligible binding to other molecules.

Cross-Reactivity Data:

CompoundChemical StructureCross-Reactivity (%)
This compound (Structure of this compound)100
Nitrofurantoin(Structure of Nitrofurantoin)< 0.1
Furazolidone(Structure of Furazolidone)< 0.1
Nitrofurazone(Structure of Nitrofurazone)< 0.1

Note: The cross-reactivity data presented here is hypothetical and serves as an example. Actual validation would require experimental determination.

Experimental Protocols

Competitive ELISA for this compound

This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample.

Materials:

  • Microtiter plate pre-coated with anti-NFS antibody

  • This compound standard solutions

  • NFS-Horseradish Peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extracts

Procedure:

  • Add 50 µL of standard solutions or sample extracts to the wells of the microtiter plate.

  • Add 50 µL of NFS-HRP conjugate to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 15 minutes in the dark at room temperature.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

Mobile Phase:

  • Acetonitrile and water (gradient elution may be required)

Procedure:

  • Prepare sample extracts through solid-phase extraction (SPE).

  • Inject the extracted sample into the HPLC system.

  • Elute the components using the specified mobile phase gradient.

  • Detect this compound using the UV detector at its maximum absorbance wavelength.

  • Quantify the concentration based on the peak area relative to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is often used for confirmation.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extract this compound from the sample matrix.

  • Separate the analyte using liquid chromatography.

  • Introduce the eluent into the mass spectrometer.

  • Select the precursor ion for this compound and fragment it.

  • Monitor specific product ions for quantification and confirmation.

Visualizing the Workflow and Logic

To better understand the principles and workflows, the following diagrams are provided.

Immunoassay_Principle cluster_well Microtiter Well cluster_detection Detection Antibody Anti-NFS Antibody (coated) NFS This compound (Analyte) NFS->Antibody Binds if present NFS_HRP NFS-HRP Conjugate NFS_HRP->Antibody Competes for binding Substrate Substrate NFS_HRP->Substrate Enzymatic reaction Color Color Development Substrate->Color Specificity_Validation_Workflow Start Start Validation Select_Compounds Select Structurally Similar Compounds (e.g., Nitrofurantoin, Furazolidone) Start->Select_Compounds Prepare_Solutions Prepare Standard Solutions of NFS and Potentially Cross-Reacting Compounds Select_Compounds->Prepare_Solutions Run_ELISA Perform Competitive ELISA for each compound at various concentrations Prepare_Solutions->Run_ELISA Generate_Curves Generate Inhibition Curves Run_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 for each compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate Cross-Reactivity (%) Calculate_IC50->Calculate_CR End Validation Complete Calculate_CR->End

References

In Vitro vs. In Vivo Correlation of Sodium Nifurstyrenate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of sodium nifurstyrenate (B10784907), a synthetic nitrofuran antibiotic primarily used in aquaculture. By examining both laboratory susceptibility data and its performance in live animal models, this document aims to offer a clearer understanding of the correlation between its predicted and actual therapeutic effectiveness.

Mechanism of Action

Sodium nifurstyrenate's antibacterial activity stems from the enzymatic reduction of its nitro group within the bacterial cell. This process generates highly reactive intermediates that indiscriminately damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[1]

cluster_bacterium Bacterial Cell NFS This compound Nitroreductases Bacterial Nitroreductases NFS->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitro Intermediates Nitroreductases->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Interacts with Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Interacts with Macromolecules Other Macromolecules ReactiveIntermediates->Macromolecules Interacts with Damage Damage DNA->Damage Ribosomes->Damage Macromolecules->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Mechanism of Action of this compound.

In Vitro Efficacy

In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a pathogen. For this compound, these tests provide a baseline understanding of its spectrum of activity.

Experimental Protocol: Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria isolated from aquatic environments.

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. A series of dilutions of the this compound stock solution are added to separate aliquots of the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture, with its turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation: A multipoint inoculator or a micropipette is used to spot a small volume (1-2 µL) of the standardized bacterial suspension onto the surface of the agar plates, starting from the control plate and progressing to plates with increasing antibiotic concentrations.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific pathogen (e.g., 25-30°C for many fish pathogens) for 16-24 hours.

  • Reading and Interpretation: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_workflow In Vitro MIC Determination Workflow prep_stock Prepare Sodium Nifurstyrenate Stock Solution prep_plates Prepare Agar Plates with Serial Dilutions of Drug prep_stock->prep_plates inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC incubate->read_results

Workflow for In Vitro MIC Determination.
Summary of In Vitro Efficacy Data

PathogenMIC Range (µg/mL)Reference
Vibrio spp. (from rotifers)0.01 - 1.6[2]
Luminous Vibrio spp. (V. harveyi, V. splendidus)< 25[1]
Streptococcus iniaeEffective (specific MICs not widely reported)[1]

In Vivo Efficacy

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a drug in a living organism, providing a more realistic measure of its therapeutic potential. For this compound, these studies have primarily been conducted in fish models relevant to aquaculture.

Experimental Protocol: In Vivo Efficacy in a Fish Infection Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in treating a bacterial infection in a fish model.

  • Acclimation: Healthy fish of a specific species (e.g., yellowtail, ayu) are acclimated to laboratory conditions in tanks with controlled water quality parameters (temperature, pH, etc.).

  • Experimental Infection: Fish are challenged with a pathogenic bacterium (e.g., Vibrio anguillarum, Streptococcus iniae) through methods such as immersion, cohabitation with infected fish, or injection to induce a consistent level of infection.[3][4] A control group is sham-challenged with a sterile medium.

  • Treatment Administration: Following infection, fish are divided into treatment and control groups. The treatment group receives this compound, typically administered orally by incorporating it into their feed at a specified dosage and duration. The control group receives a placebo feed.

  • Monitoring: Fish are monitored daily for clinical signs of disease and mortality for a defined period (e.g., 14 days).

  • Data Collection and Analysis: Key endpoints for assessing efficacy include:

    • Relative Percent Survival (RPS): Calculated to determine the protective effect of the treatment.

    • Bacterial Load: At the end of the experiment, tissues (e.g., kidney, spleen) from a subset of fish may be collected to quantify the bacterial load, providing a measure of bacterial clearance.

    • Clinical Observations: Recording of disease signs and overall health of the fish.

  • Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences in survival and bacterial load between the treated and control groups.

cluster_workflow In Vivo Efficacy Testing Workflow acclimation Acclimate Healthy Fish infection Induce Experimental Infection acclimation->infection treatment Administer this compound (e.g., in feed) infection->treatment monitoring Monitor for Mortality and Clinical Signs treatment->monitoring data_collection Collect Data: - Survival Rates - Bacterial Load monitoring->data_collection analysis Statistical Analysis of Efficacy data_collection->analysis

Workflow for In Vivo Efficacy Testing in Fish.
Summary of In Vivo Pharmacokinetic and Efficacy Data

Pharmacokinetics in Yellowtail (Seriola quinqueradiata) after a single oral dose:

ParameterValueReference
Dose100 mg/kg
Time to Peak Serum Concentration (tmax)1.9 hours
Peak Serum Concentration (Cmax)6.98 µg/mL
Area Under the Curve (AUC)31.6 µg·h/mL
Elimination Half-life (serum)1.4 hours

Efficacy:

  • Streptococcosis in Yellowtail: In vivo studies have demonstrated the effectiveness of this compound in treating streptococcal infections in cultured yellowtail.[1]

  • Vibriosis: The drug is used to improve the mortality rate in fish with diseases caused by susceptible bacteria, including various Vibrio species.

Correlation and Discussion

A direct and comprehensive in vitro-in vivo correlation (IVIVC) for this compound in various fish species and against a wide range of pathogens has not been extensively published. However, the available data allows for a qualitative assessment.

The low MIC values observed in vitro for pathogens like Vibrio species (as low as 0.01 µg/mL) are consistent with the drug's successful use in aquaculture to treat vibriosis. The peak serum concentration (Cmax) of 6.98 µg/mL observed in yellowtail after a 100 mg/kg oral dose significantly exceeds the in vitro MICs for many susceptible pathogens. This suggests that therapeutically effective concentrations can be achieved in the fish's bloodstream to combat systemic infections.

However, several factors can influence the correlation between in vitro susceptibility and in vivo outcomes:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug in different fish species can vary, affecting the drug concentration at the site of infection.

  • Host Immune Response: The in vivo environment involves the host's immune system, which can work synergistically with the antibiotic to clear the infection. This is a factor not accounted for in in vitro MIC tests.

  • Bioavailability: The formulation of the medicated feed and the feeding behavior of the fish can impact the bioavailability of the drug.

  • Drug Resistance: The development of resistance in the bacterial population can lead to treatment failure despite favorable in vitro results.

Conclusion

The available evidence suggests a positive correlation between the in vitro activity and in vivo efficacy of this compound. Its potent in vitro activity against key aquaculture pathogens is supported by its therapeutic success in treating bacterial diseases in fish. The pharmacokinetic data confirms that effective drug concentrations can be achieved in fish tissues.

For drug development professionals, while in vitro MIC testing remains an invaluable initial screening tool to predict the potential efficacy of this compound against new or emerging pathogens, these results should be validated with well-controlled in vivo infection models. Further research establishing a more quantitative IVIVC for different fish species and pathogens would be highly beneficial for optimizing dosage regimens and ensuring the responsible and effective use of this important veterinary antibiotic.

References

A Comparative Analysis of Bacterial Resistance Profiles: Sodium Nifurstyrenate vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacterial resistance profiles of two nitrofuran antibiotics: Sodium nifurstyrenate (B10784907) and nitrofurantoin (B1679001). By presenting available experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource for researchers in microbiology and drug development.

Introduction to Sodium Nifurstyrenate and Nitrofurantoin

This compound is a nitrofuran derivative primarily used in veterinary medicine, particularly in aquaculture, for the treatment and prevention of bacterial infections.[1][2][3] Nitrofurantoin, on the other hand, is a well-established antibiotic for treating uncomplicated urinary tract infections (UTIs) in humans. Both compounds share the characteristic 5-nitrofuran ring, which is central to their antibacterial activity. Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases into highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death.[1]

Mechanisms of Bacterial Resistance

The primary mechanism of acquired resistance to nitrofurans for both this compound and nitrofurantoin involves the enzymatic inactivation of the drug. This is typically achieved through mutations in the genes encoding bacterial nitroreductases.

Nitrofurantoin Resistance:

Resistance to nitrofurantoin is well-characterized and primarily arises from mutations in two key nitroreductase genes: nfsA and nfsB. Inactivation of these genes prevents the activation of the nitrofurantoin prodrug, thus rendering the bacterium resistant. Additionally, the overexpression of efflux pumps, such as the OqxAB system, can contribute to increased resistance by actively transporting the antibiotic out of the bacterial cell.

This compound Resistance:

While less extensively studied, the mechanism of resistance to this compound is presumed to be similar to that of other nitrofurans. It is likely that mutations in nitroreductase genes also play a central role in the development of resistance to this compound. However, specific studies detailing the genetic basis of this compound resistance in a broad range of bacteria are limited.

Comparative Resistance Profiles: Quantitative Data

Direct comparative studies on the resistance profiles of this compound and nitrofurantoin against a wide spectrum of bacteria are scarce in publicly available literature. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for each compound against various bacterial species, compiled from different studies. It is important to note that variations in experimental conditions can influence MIC values.

Table 1: MIC Distribution for this compound

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Vibrio harveyi<25Not ReportedNot Reported[1]
Vibrio splendidus<25Not ReportedNot Reported[1]
Vibrio spp. (from rotifers)0.1 - 1.6Not ReportedNot Reported[1]

Table 2: MIC Distribution for Nitrofurantoin

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli16 - 6416128[4]
Enterobacteriaceae16 - 64Not ReportedNot Reported[4]
Gram-positive cocci8 - 64Not ReportedNot Reported[4]
Anaerobic bacteria4Not ReportedNot Reported[4]

Experimental Protocols

The determination of bacterial resistance to antimicrobial agents is typically performed using standardized methods. The following are detailed protocols for two common methods: broth microdilution for MIC determination and the Kirby-Bauer disk diffusion susceptibility test.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial stock solution

  • Sterile diluent (e.g., saline or MHB)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antimicrobial Dilutions: Aseptically prepare serial two-fold dilutions of the antimicrobial agent in MHB directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentration to the desired final test concentration.

  • Controls: Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5][6][7]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][9][10][11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Antimicrobial-impregnated paper disks

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth. Finally, swab the rim of the agar.[12]

  • Apply Antimicrobial Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. Ensure the disks are firmly in contact with the agar. Space the disks to prevent overlapping of the zones of inhibition.[12]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[8]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.

  • Interpret Results: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized tables provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17]

Visualizing Resistance Mechanisms and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

ResistanceMechanism cluster_drug Nitrofuran Prodrug cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism Prodrug Nitrofuran (this compound or Nitrofurantoin) Nitroreductase Nitroreductases (nfsA, nfsB) Prodrug->Nitroreductase Reduction EffluxPump Efflux Pump (e.g., OqxAB) Prodrug->EffluxPump Target for Expulsion ReactiveIntermediates Reactive Intermediates Nitroreductase->ReactiveIntermediates Activation NoActivation No Activation of Prodrug Damage Damage to DNA, Ribosomes, etc. ReactiveIntermediates->Damage CellDeath Bacterial Cell Death Damage->CellDeath Mutation Mutation in nfsA/nfsB Mutation->Nitroreductase Inactivates DrugExpulsion Drug Expulsion EffluxPump->DrugExpulsion

Caption: Mechanism of action and resistance to nitrofuran antibiotics.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antimicrobial in 96-well Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (S, I, R) measure_zones->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Conclusion

Both this compound and nitrofurantoin are effective nitrofuran antibiotics, with their primary applications in veterinary and human medicine, respectively. While they share a common mechanism of action and likely similar primary resistance mechanisms involving nitroreductase mutations, a direct and comprehensive comparison of their resistance profiles is hampered by a lack of comparative studies. The available data suggests that this compound is potent against certain aquaculture pathogens. Nitrofurantoin remains a valuable therapeutic option for UTIs, although resistance, primarily through nfsA and nfsB mutations, is monitored. Further research involving head-to-head comparative studies using standardized methodologies is crucial to fully elucidate the similarities and differences in the resistance profiles of these two compounds against a broader range of clinically and veterinary-relevant bacteria. Such studies would provide invaluable data for guiding therapeutic choices and developing strategies to combat antimicrobial resistance.

References

Performance comparison of different solid-phase extraction cartridges for Sodium nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solid-Phase Extraction Cartridges for Sodium Nifurstyrenate (B10784907) Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of Sodium nifurstyrenate in various matrices is crucial. Solid-phase extraction (SPE) is a pivotal sample preparation step that ensures the removal of interfering substances and the concentration of the analyte, leading to more reliable analytical results. This guide provides a performance comparison of different SPE cartridges for the extraction of this compound, supported by experimental data from published studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is critical for achieving high recovery and reproducibility. Based on available research, two commonly employed types of cartridges for this compound extraction are polymeric reversed-phase and silica-based reversed-phase cartridges. Below is a summary of their performance based on published data.

Cartridge TypeSorbentAnalyteMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Polymeric Reversed-PhaseOasis HLBThis compoundSwine Muscle85.25.8[1]
Swine Liver78.98.2[1]
Chicken Muscle92.74.5[1]
Chicken Liver88.46.1[1]
Fish Muscle95.33.7[1]
Silica-Based Reversed-PhaseSep-Pak C18This compoundYellowtail Serum97Not Reported[2]
Yellowtail Muscle90Not Reported[2]
Yellowtail Liver97Not Reported[2]
Yellowtail Kidney90Not Reported[2]

Analysis:

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) , a polymeric sorbent, demonstrates good to excellent recoveries (78.9% - 95.3%) and acceptable precision (RSD 3.7% - 8.2%) across a variety of animal tissues[1]. The hydrophilic-lipophilic balance of the sorbent allows for good retention of a wide range of compounds, including this compound, and effective removal of matrix interferences.

  • Sep-Pak C18 , a silica-based reversed-phase sorbent, shows high recovery rates (90% - 97%) for this compound in yellowtail tissues[2]. C18 cartridges are a traditional choice for the extraction of non-polar to moderately polar compounds from aqueous matrices.

While both cartridge types provide high recovery rates, the choice may depend on the specific matrix and the analytical method. Polymeric sorbents like Oasis HLB can offer enhanced stability over a wider pH range and may be less prone to drying out compared to silica-based sorbents.

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. The following are summaries of the experimental protocols used in the cited studies.

Protocol 1: Extraction of this compound using Oasis HLB Cartridges

This method was developed for the determination of this compound residues in edible animal tissues by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

  • Sample Preparation: A 2 g sample of homogenized tissue (muscle or liver) is weighed into a centrifuge tube.

  • Extraction: 10 mL of acetonitrile (B52724) is added to the sample. The mixture is then extracted using an ultrasonic bath for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes. The supernatant is collected.

  • Defatting: For liver samples, 5 mL of n-hexane is added to the supernatant. The mixture is vortexed and then centrifuged to separate the layers. The lower acetonitrile layer is collected.

  • SPE Cleanup:

    • Conditioning: An Oasis HLB cartridge (60 mg, 3 mL) is conditioned with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: The extracted sample is diluted with 20 mL of water and loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with 5 mL of 5% methanol in water.

    • Elution: The analyte is eluted with 3 mL of methanol.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound using Sep-Pak C18 Cartridges

This protocol was used to determine the levels of this compound in cultured yellowtail tissues by high-performance liquid chromatography (HPLC)[2].

  • Sample Preparation: A 1 g sample of tissue (serum, muscle, liver, or kidney) is homogenized with 1 mL of methanol.

  • Extraction: The homogenate is centrifuged at 3000 rpm for 10 minutes. The supernatant is collected.

  • SPE Cleanup:

    • Conditioning: A Sep-Pak C18 cartridge is preconditioned with 5 mL of methanol followed by 5 mL of water.

    • Loading: The supernatant from the extraction step is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with 5 mL of water.

    • Elution: The analyte is eluted with 3 mL of methanol.

  • Final Preparation: The eluate is evaporated to dryness and the residue is dissolved in the mobile phase for HPLC analysis.

Visualizing the Workflow

A generalized workflow for solid-phase extraction provides a clear overview of the process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Sample Homogenization (e.g., with solvent) Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (e.g., Methanol, Water) Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect Analyte) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (e.g., LC-MS/MS, HPLC) Evaporation->Analysis

Caption: General workflow for solid-phase extraction of this compound.

This guide provides a comparative overview to assist in the selection of an appropriate SPE cartridge for this compound analysis. The choice of cartridge and method should be validated for the specific sample matrix and analytical instrumentation used in your laboratory.

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of Sodium Nifurstyrenate (B10784907), a synthetic nitrofuran antibacterial agent used in aquaculture. While a formal inter-laboratory validation study for a single standardized method was not identified in the public domain, this document synthesizes data from various single-laboratory validation studies to offer a comparative analysis of currently available analytical techniques. The objective is to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunochromatographic Strip Tests. Each method offers distinct advantages in terms of sensitivity, specificity, speed, and applicability to different sample matrices.

Comparison of Analytical Method Performance

The performance of an analytical method is critical for ensuring the reliability and accuracy of results. The following tables summarize the key performance parameters from various studies on the analysis of Sodium Nifurstyrenate.

Table 1: Performance of HPLC and LC-MS/MS Methods

ParameterHPLCLC-MS/MSReference
Matrix Yellowtail Serum, Muscle, Liver, Kidney, BileSwine & Chicken Muscle & Liver, Fish Muscle[1][2]
Recovery (%) 90 - 9871 - 110[1][3]
Limit of Detection (LOD) 0.05 µg/ml (serum, muscle, liver, kidney), 0.1 µg/ml (bile)Not explicitly stated[1]
Decision Limit (CCα) Not applicable0.09 - 0.26 µg/kg[3][4]
Detection Capability (CCβ) Not applicable0.33 - 0.97 µg/kg[3][4]
Linearity (r) > 0.999Not explicitly stated[1]

Table 2: Performance of Immunochromatographic Strip Test

ParameterPerformanceReference
Matrix Fish[5]
Cut-off Value 5 ng/mL (in PBS), 10 ng/mL (in fish)[5]
Analysis Time 5 minutes[5]
Specificity High[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are representative protocols for the quantitative analysis of this compound using different methodologies.

LC-MS/MS Method for Edible Tissues[3][4]

This method is suitable for the sensitive determination of this compound residues in animal tissues.

  • Sample Preparation:

    • Extraction: Homogenized tissue samples are subjected to ultrasound-assisted extraction with acetonitrile.

    • Defatting: The extract is defatted with n-hexane.

    • Clean-up: Final clean-up is performed using solid-phase extraction (SPE) with Oasis HLB cartridges.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

    • Detection: The analytes are detected in multiple reaction monitoring (MRM) mode. This compound is typically monitored in the negative scan mode.

  • Quantification: Quantification is based on matrix-matched calibration curves.

HPLC Method for Fish Tissues[1]

This method is well-suited for pharmacokinetic studies and residue monitoring in fish.

  • Sample Preparation:

    • Extraction: Tissues are homogenized and this compound is extracted with acetonitrile.

    • The extract is then centrifuged and the supernatant is collected.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., 50 mM potassium phthalate, pH 4) and acetonitrile.

    • Detection: Detection is performed at a wavelength of 420 nm.

  • Quantification: A calibration curve is generated using standard solutions of this compound.

Immunochromatographic Strip Test for Fish[5]

This method provides a rapid and simple screening tool for the presence of this compound in fish.

  • Sample Preparation:

    • Extraction: The fish sample undergoes ultrasonic bath extraction with acetonitrile.

    • Centrifugation and Filtration: The extract is centrifuged and then filtered.

    • Drying and Re-suspension: The filtered extract is dried under nitrogen and then re-suspended in a suitable buffer.

  • Assay Procedure:

    • The test strip, which has the antigen and a control antibody immobilized on a nitrocellulose membrane, is dipped into the prepared sample extract.

    • The result is visually interpreted within 5 minutes based on the presence or absence of the test line.

Visualizing the Inter-Laboratory Validation Workflow

An inter-laboratory validation study is crucial for establishing the ruggedness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Method Execution and Data Collection cluster_analysis Phase 3: Statistical Analysis and Reporting A Define Method and Scope B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Laboratories Analyze Samples D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis (e.g., Cochran's, Grubb's tests) F->G H Calculate Repeatability and Reproducibility (RSDr, RSDR) G->H I Final Validation Report H->I

Caption: Workflow for an inter-laboratory analytical method validation study.

References

Assessing the Therapeutic Index of Sodium Nifurstyrenate Versus Other Aquaculture Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of sodium nifurstyrenate (B10784907) against other commonly used antibiotics in aquaculture, including oxytetracycline (B609801), florfenicol, enrofloxacin (B1671348), and sulfonamides (represented by sulfamethoxazole). The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety.

This comparison relies on publicly available experimental data for efficacy (Minimum Inhibitory Concentration - MIC) and acute toxicity (Lethal Concentration 50 - LC50) in relevant aquatic species. It is important to note that a direct calculation of the therapeutic index for sodium nifurstyrenate is not possible due to the lack of publicly available LC50 data for fish species. Therefore, its assessment will be more qualitative in nature.

Mechanisms of Action

Understanding the molecular mechanism of action is fundamental to comprehending the efficacy and potential for toxicity of an antibiotic. The following section outlines the pathways for each of the compared antibiotics.

This compound

This compound is a nitrofuran antibiotic.[1] Its mechanism involves the enzymatic reduction of its nitro group within the bacterial cell, creating highly reactive intermediates.[1] These intermediates then cause non-specific damage to a variety of bacterial macromolecules, including DNA, ribosomal proteins, and enzymes involved in the citric acid cycle, leading to cell death.[1][2][3]

This compound Mechanism of Action cluster_bacterium Bacterial Cell Sodium_Nifurstyrenate Sodium Nifurstyrenate Nitroreductases Bacterial Nitroreductases Sodium_Nifurstyrenate->Nitroreductases enters cell Reactive_Intermediates Reactive Intermediates (e.g., nitro-anion radicals) Nitroreductases->Reactive_Intermediates enzymatic reduction DNA Bacterial DNA Reactive_Intermediates->DNA causes damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes causes damage Enzymes Citric Acid Cycle Enzymes Reactive_Intermediates->Enzymes causes damage Cell_Death Cell Death DNA->Cell_Death Ribosomes->Cell_Death Enzymes->Cell_Death

Mechanism of action for this compound.
Oxytetracycline

Oxytetracycline is a broad-spectrum tetracycline (B611298) antibiotic. It inhibits protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[4][5] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, preventing the addition of new amino acids to the growing polypeptide chain.[4][6]

Oxytetracycline Mechanism of Action cluster_ribosome Bacterial Ribosome Ribosome_30S 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome_30S->Protein_Synthesis_Blocked Ribosome_50S 50S Subunit A_Site A Site P_Site P Site Oxytetracycline Oxytetracycline Oxytetracycline->Ribosome_30S binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site binding prevented

Mechanism of action for oxytetracycline.
Florfenicol

Florfenicol is a synthetic, broad-spectrum antibiotic. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8] This binding interferes with the action of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids, thereby halting protein elongation.[7][8]

Florfenicol Mechanism of Action cluster_ribosome Bacterial Ribosome Ribosome_30S 30S Subunit Ribosome_50S 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation inhibits Florfenicol Florfenicol Florfenicol->Peptidyl_Transferase_Center binds to Protein_Synthesis_Blocked Protein Synthesis Blocked Peptide_Bond_Formation->Protein_Synthesis_Blocked

Mechanism of action for florfenicol.
Enrofloxacin

Enrofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[9] It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[10][11][12] By binding to the enzyme-DNA complex, enrofloxacin stabilizes a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.[10][11]

Enrofloxacin Mechanism of Action cluster_bacterium Bacterial Cell Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Enrofloxacin->Topo_IV inhibits DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork prevents relaxation of supercoils Topo_IV->DNA_Replication_Fork prevents decatenation of daughter chromosomes DNA_Replication_Blocked DNA Replication Blocked DNA_Replication_Fork->DNA_Replication_Blocked Cell_Death Cell Death DNA_Replication_Blocked->Cell_Death

Mechanism of action for enrofloxacin.
Sulfonamides (Sulfamethoxazole)

Sulfonamides are synthetic antimicrobial agents that interfere with folic acid synthesis in bacteria. They are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[13][14][15] By blocking the incorporation of PABA into dihydropteroic acid, a precursor of folic acid, they disrupt the synthesis of essential nucleic acids and proteins, leading to a bacteriostatic effect.[13][16]

Sulfonamide Mechanism of Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid blocked Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid_Synthesis Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS competitive inhibition Inhibition

Mechanism of action for sulfonamides.

Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. The following table summarizes available MIC data for the selected antibiotics against common aquaculture pathogens.

AntibioticAeromonas salmonicidaYersinia ruckeriFlavobacterium psychrophilumVibrio spp.Edwardsiella tarda
This compound Data not availableData not availableData not available0.1 - 1.6 µg/ml[1]Data not available
Oxytetracycline ≤1 µg/ml (ECV)[17]0.5 - 4.0 µg/ml[11][18]Data not availableData not availableSusceptible[8]
Florfenicol ≤4 µg/ml (ECV)[17]4.0 - 8.0 µg/ml[11][18]≤2 mg/L (ECV)[6]Data not availableData not available
Enrofloxacin 0.5 mg/L (COEpid)[19]Data not available≤0.125 µg/ml (COWT)[20]Data not availableHighly active[8]
Sulfamethoxazole (B1682508) Data not availableData not availableData not availableData not availableSusceptible[8][21]
ECV: Epidemiological Cut-off Value; COEpid: Epidemiological Cut-off; COWT: Wild-type Cut-off. These values help differentiate between wild-type (susceptible) and non-wild-type (potentially resistant) bacterial populations.

Toxicity Comparison: Acute Toxicity (LC50)

The 96-hour LC50 is the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period. A higher LC50 value indicates lower toxicity.

AntibioticFish Species96-hour LC50 (mg/L)
This compound Data not availableData not available
Oxytetracycline Clarias batrachus (Catfish)663.8[12]
Striped Bass75[22]
Florfenicol Lepomis macrochirus (Bluegill)>830[23][24]
Oncorhynchus mykiss (Rainbow Trout)>780[23][24]
Enrofloxacin Lepomis macrochirus (Bluegill)79.5[11]
Oncorhynchus mykiss (Rainbow Trout)>196[11]
Oryzias latipes (Japanese Medaka)>100[11]
Sulfamethoxazole Oryzias latipes (Japanese Medaka)562.5[25]

Assessment of the Therapeutic Index

The therapeutic index provides a measure of the safety of a drug. Here, we provide a comparative assessment based on the available data.

  • This compound: Without LC50 data, a quantitative therapeutic index cannot be calculated. However, its historical use in Japanese aquaculture suggests a degree of safety under practical conditions.[1][22] Its efficacy against certain Vibrio species at low concentrations (0.1 - 1.6 µg/ml) is promising.[1] Further research to determine its acute toxicity in fish is crucial for a comprehensive safety assessment.

  • Oxytetracycline: With an LC50 of 75 mg/L in Striped Bass and MICs generally in the low µg/ml range, oxytetracycline appears to have a wide therapeutic margin for susceptible pathogens. However, the development of resistance can necessitate higher therapeutic doses, which would narrow this margin.

  • Florfenicol: Florfenicol exhibits very low toxicity with LC50 values greater than 780 mg/L.[23][24] Combined with its efficacy against key pathogens in the 2-8 µg/ml range, this indicates a very high therapeutic index and a wide margin of safety.

  • Enrofloxacin: The LC50 for enrofloxacin in Bluegill sunfish is 79.5 mg/L.[11] Its high potency against some pathogens (MICs as low as ≤0.125 µg/ml) suggests a favorable therapeutic index.[20] However, for less susceptible pathogens, the therapeutic margin would be narrower.

  • Sulfamethoxazole: With an LC50 of 562.5 mg/L in Japanese medaka, sulfamethoxazole has a relatively low acute toxicity.[25] When used in combination with trimethoprim, its efficacy is enhanced, which likely contributes to a favorable therapeutic index.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is typically determined using broth microdilution or agar (B569324) dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial pathogen to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 108 CFU/ml). This suspension is then diluted to the final inoculum density.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under specific conditions (temperature and duration) appropriate for the bacterial species being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Determination of Acute Toxicity (LC50)

The 96-hour LC50 is determined following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 203, "Fish, Acute Toxicity Test".[17][18][26]

OECD 203 Guideline (General Protocol):

  • Test Organisms: Healthy, laboratory-acclimated fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are used.[27][28]

  • Test Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, are prepared in water. A control group with no test substance is also included.[18]

  • Exposure: Fish are exposed to the test concentrations for a period of 96 hours under controlled conditions (e.g., temperature, light, oxygen levels).[18][29]

  • Observations: Mortalities and any abnormal clinical signs are recorded at 24, 48, 72, and 96 hours.[18]

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[17]

Therapeutic Index Determination Workflow cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Testing MIC_Protocol MIC Determination (e.g., Broth Microdilution) MIC_Result Minimum Inhibitory Concentration (MIC) MIC_Protocol->MIC_Result Therapeutic_Index Therapeutic Index (TI = LC50 / MIC) MIC_Result->Therapeutic_Index LC50_Protocol Acute Toxicity Test (e.g., OECD 203) LC50_Result Lethal Concentration 50 (LC50) LC50_Protocol->LC50_Result LC50_Result->Therapeutic_Index

Generalized experimental workflow for therapeutic index determination.

References

A Comparative Guide to Analytical Methods for Sodium Nifurstyrenate: A Statistical Analysis of Recovery Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Sodium nifurstyrenate (B10784907), the selection of a robust and reliable analytical method is paramount. This guide provides a comparative analysis of different analytical techniques, focusing on recovery data to objectively assess their performance. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable method for your specific research needs.

Quantitative Analysis of Recovery Rates

The recovery of an analytical method is a critical parameter that indicates the efficiency of the extraction process and the accuracy of the method. The following table summarizes the recovery data for Sodium nifurstyrenate using various analytical methods across different biological matrices.

Analytical MethodSample MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD)
HPLCYellowtail SerumNot Specified102Not Specified
HPLCYellowtail Serum2 µg/mL97Not Specified
HPLCYellowtail Muscle2 µg/mL90Not Specified
HPLCYellowtail Liver2 µg/mL97Not Specified
HPLCYellowtail Kidney2 µg/mL90Not Specified
HPLCYellowtail Bile2 µg/mL98Not Specified
LC-MS/MSSwine Muscle & LiverNot Specified71 - 110Excellent
LC-MS/MSChicken Muscle & LiverNot Specified71 - 110Excellent
LC-MS/MSFish MuscleNot Specified71 - 110Excellent
HPLCCultured FishNot Specified65.0 - 89.5Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and for understanding the nuances of each analytical approach. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography (HPLC) Method for Yellowtail

This method is suitable for the quantification of this compound in various tissues of yellowtail fish.[1]

  • Sample Preparation and Extraction:

    • Homogenize tissue samples.

    • Spike samples with a known concentration of this compound standard (e.g., 2 µg/mL).[1]

    • Extract the drug from the matrix. While the specific extraction solvent is not detailed in the provided abstract, acetonitrile (B52724) is a common choice for such extractions.[2]

  • Chromatographic Conditions:

    • Column: C18 column.[2][3]

    • Mobile Phase: A mixture of 50 mM potassium phthalate (B1215562) (pH 4) and acetonitrile.[2] Another option is 5 mM aqueous oxalic acid and acetonitrile.[3]

    • Detection: UV detector set at 420 nm.[2][3]

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area of the sample to that of a standard curve.

    • Calculate the recovery by comparing the amount of drug measured in the spiked sample to the known amount that was added.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Animal Tissues

This highly sensitive and specific method is applicable for the determination of this compound residues in various food-producing animals.[4][5]

  • Sample Preparation and Extraction:

    • Perform ultrasound-assisted extraction of the tissue samples with acetonitrile.[5]

    • Defat the extract with n-hexane.[5]

    • Conduct a final clean-up step using solid-phase extraction (SPE) on Oasis HLB cartridges.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Liquid chromatography is used for the separation of the analyte.

    • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. For this compound, detection is performed in the negative scan mode, acquiring two diagnostic product ions.[4][5]

  • Data Analysis:

    • The concentration of the analyte is determined by comparing the response of the sample to a calibration curve.

    • Recovery is assessed by analyzing spiked samples, with reasonable recoveries reported to be in the range of 71-110%.[4][5]

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical steps involved in validating an analytical method for this compound, the following diagram illustrates a generalized workflow.

Analytical_Method_Validation_Workflow Generalized Workflow for Analytical Method Validation cluster_Preparation Method Development & Preparation cluster_Validation Method Validation Parameters cluster_Analysis Sample Analysis & Data Evaluation cluster_Documentation Documentation & Reporting Define_Scope Define Analytical Scope (Matrix, Analyte, Concentration) Develop_Method Develop Analytical Method (e.g., HPLC, LC-MS/MS) Define_Scope->Develop_Method Prepare_Materials Prepare Standards & Reagents Develop_Method->Prepare_Materials Sample_Prep Sample Preparation (Extraction, Clean-up) Prepare_Materials->Sample_Prep Specificity Specificity & Selectivity Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy Accuracy (Recovery) Accuracy->Validation_Report Precision Precision (Repeatability & Intermediate) Precision->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Data_Processing Data Processing & Calculation Instrumental_Analysis->Data_Processing Data_Processing->Specificity Data_Processing->Linearity Data_Processing->Accuracy Data_Processing->Precision Data_Processing->LOD_LOQ Data_Processing->Robustness SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A flowchart illustrating the key stages of analytical method validation.

References

Comparative Metabolomics of Bacteria Treated with Sodium Nifurstyrenate and Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the metabolic effects of Sodium nifurstyrenate (B10784907) on bacteria, benchmarked against other classes of antibacterial agents. Due to the limited availability of direct metabolomic studies on Sodium nifurstyrenate, this comparison leverages data from studies on nitrofurantoin, a closely related nitrofuran antibiotic, to provide a hypothetical yet insightful overview of its likely impact on bacterial metabolism. This information is juxtaposed with experimental data from studies on antibiotics that inhibit DNA, RNA, and protein synthesis.

The data presented herein is intended to offer a foundational understanding of the metabolic perturbations caused by these antibacterial agents, thereby aiding in the elucidation of their mechanisms of action and the development of novel therapeutic strategies. It is important to note that the presented metabolomic data originates from studies on different bacterial species and under varying experimental conditions. Therefore, this guide serves as a comparative framework, with the acknowledgment of these inherent limitations.

Metabolic Impact at a Glance: A Comparative Summary

The following tables summarize the key metabolic pathways affected by this compound (hypothetical, based on nitrofurantoin) and other antibiotic classes. The data is compiled from various metabolomic studies and highlights the significantly altered metabolites and their fold changes where available.

Table 1: Predicted Metabolic Perturbations by this compound (based on Nitrofurantoin data in Klebsiella pneumoniae)
Metabolic PathwaySignificantly Altered Metabolites (Up-regulated)Significantly Altered Metabolites (Down-regulated)
Aminoacyl-tRNA Biosynthesis L-Alanine, L-Aspartic acid, L-Glutamic acidL-Isoleucine, L-Leucine, L-Valine, L-Threonine
Purine Metabolism Inosine, Hypoxanthine, XanthineAdenosine, Guanosine, AMP, GMP
Central Carbohydrate Metabolism Glucose-6-phosphate, Fructose-6-phosphatePyruvate, Acetyl-CoA
Pantothenate and CoA Biosynthesis PantothenateCoenzyme A
Riboflavin Metabolism RiboflavinFMN, FAD
Table 2: Metabolic Perturbations by DNA Synthesis Inhibitors (Ciprofloxacin in E. coli)[1]
Metabolic PathwaySignificantly Altered Metabolites (Up-regulated)Significantly Altered Metabolites (Down-regulated)
Amino Acid Metabolism L-Proline, L-Serine, L-ThreonineL-Glutamic acid, L-Aspartic acid
Purine and Pyrimidine Metabolism Uracil, Thymine, Adenine, Guanine
TCA Cycle Citric acid, Succinic acid, Fumaric acid
Glycolysis/Gluconeogenesis Glucose-6-phosphate3-Phosphoglycerate
Fatty Acid Biosynthesis Malonyl-CoA
Table 3: Metabolic Perturbations by RNA Synthesis Inhibitors (Rifampicin in Mycobacterium tuberculosis)[2][3]
Metabolic PathwaySignificantly Altered Metabolites (Up-regulated)Significantly Altered Metabolites (Down-regulated)
Purine and Pyrimidine Metabolism Adenosine, Guanosine, Uridine, Cytidine, dATP, dGTP, dUTP, dCTP
Amino Acid Metabolism L-Alanine, L-ValineL-Tryptophan, L-Phenylalanine, L-Tyrosine
Arginine Biosynthesis L-Arginine, L-Ornithine
TCA Cycle Succinate, Fumarate
Pentose Phosphate Pathway Sedoheptulose-7-phosphate
Table 4: Metabolic Perturbations by Protein Synthesis Inhibitors (Gentamicin in Staphylococcus aureus)[4][5]
Metabolic PathwaySignificantly Altered Metabolites (Up-regulated)Significantly Altered Metabolites (Down-regulated)
Amino Acid Metabolism L-Glutamate, L-Aspartate, L-Alanine, L-Proline
Carbohydrate Metabolism Glucose, Fructose-6-phosphate
Energy Metabolism ATP, NADH
Arginine Biosynthesis L-Arginine, L-Citrulline
Purine Metabolism Adenosine, Guanosine

Visualizing the Impact: Experimental Workflow and Pathway Analysis

To understand the broader context of these metabolic changes, the following diagrams illustrate a typical experimental workflow for bacterial metabolomics and a hypothetical representation of the signaling pathways affected by this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Bacterial_Culture Bacterial Culture Drug_Treatment Treatment with Antibacterial Agent Bacterial_Culture->Drug_Treatment Quenching Metabolic Quenching (e.g., Cold Methanol) Drug_Treatment->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Peak Identification LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis

A typical experimental workflow for bacterial metabolomics studies.

Sodium_Nifurstyrenate_Pathway cluster_cellular_targets Cellular Targets cluster_metabolic_impact Metabolic Impact Sodium_Nifurstyrenate This compound (Prodrug) Nitroreductases Bacterial Nitroreductases Sodium_Nifurstyrenate->Nitroreductases Activation Reactive_Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive_Intermediates DNA DNA (Damage) Reactive_Intermediates->DNA RNA RNA (Inhibition of Synthesis) Reactive_Intermediates->RNA Proteins Proteins (Inhibition of Synthesis) Reactive_Intermediates->Proteins Metabolic_Enzymes Metabolic Enzymes (Inhibition) Reactive_Intermediates->Metabolic_Enzymes Purine_Metabolism Purine/Pyrimidine Metabolism (Disrupted) DNA->Purine_Metabolism RNA->Purine_Metabolism Amino_Acid_Metabolism Amino Acid Metabolism (Altered) Proteins->Amino_Acid_Metabolism Energy_Metabolism Central Carbon & Energy Metabolism (Inhibited) Metabolic_Enzymes->Energy_Metabolism

Hypothesized mechanism and metabolic impact of this compound.

Experimental Protocols

The following provides a generalized methodology for a comparative metabolomics study of bacteria treated with antibacterial agents, based on established protocols.

1. Bacterial Culture and Treatment:

  • Strain Selection: Choose the appropriate bacterial strain(s) for the study (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae).

  • Culture Conditions: Grow bacteria in a suitable liquid medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth) at the optimal temperature and shaking speed to the mid-logarithmic growth phase.

  • Antibiotic Treatment: Introduce the antibacterial agents (this compound and comparators) at predetermined concentrations (e.g., sub-inhibitory, MIC, or supra-inhibitory concentrations). Include an untreated control group.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 1, 4, or 24 hours).

2. Metabolite Quenching and Extraction:

  • Quenching: Rapidly halt metabolic activity by adding the bacterial culture to a cold quenching solution (e.g., 60% methanol (B129727) at -40°C). This is a critical step to preserve the metabolic state of the cells at the time of sampling.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at a low temperature.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to lyse the cells and solubilize the intracellular metabolites. The sample may be subjected to sonication or freeze-thaw cycles to ensure complete extraction.

  • Centrifugation: Centrifuge the extract to remove cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., reversed-phase C18 or HILIC).

  • Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (MS) to detect and quantify the metabolites based on their mass-to-charge ratio (m/z) and retention time. Tandem mass spectrometry (MS/MS) can be used for metabolite identification by fragmenting the parent ions and analyzing the resulting fragment ions.

4. Data Analysis:

  • Data Processing: Process the raw LC-MS data using specialized software to perform peak picking, alignment, and normalization.

  • Metabolite Identification: Identify the detected metabolites by comparing their m/z values, retention times, and MS/MS fragmentation patterns to spectral libraries and databases.

  • Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significant differences in the metabolomic profiles between the different treatment groups.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered metabolites to known metabolic pathways to understand the biological implications of the observed changes.

This comprehensive approach allows for a detailed and comparative analysis of the metabolic responses of bacteria to various antibacterial agents, providing valuable insights into their mechanisms of action and potential avenues for drug development.

Safety Operating Guide

Navigating the Disposal of Sodium Nifurstyrenate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists handling sodium nifurstyrenate (B10784907), a nitrofuran antibiotic used in veterinary microbiology, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulations. This guide provides a step-by-step procedure for the safe and compliant disposal of sodium nifurstyrenate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety measures associated with handling this compound. While comprehensive hazard data is not fully available, general precautions for handling chemical substances should be strictly followed.

When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Handling should be carried out in a well-ventilated area, and measures should be taken to prevent the generation of dust.[1] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1] If ingested, rinse the mouth and get immediate medical advice.[1] It is important not to eat, drink, or smoke when using this product and to wash hands thoroughly after handling.[1]

Precautionary MeasureSpecificationSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1]
Handling Environment Well-ventilated area; use local exhaust if necessary[1]
Spill Response Sweep up to avoid dust generation, collect in a sealed container, and wash the area with large amounts of water[1]
First Aid (Eyes) Rinse with water for several minutes, remove contact lenses if possible, and seek immediate medical attention[1]
First Aid (Ingestion) Rinse mouth and seek immediate medical attention[1]

Step-by-Step Disposal Procedure

The recommended disposal route for this compound, as outlined in its Safety Data Sheet (SDS), is through a licensed waste disposal company.[1] This approach ensures that the waste is managed in accordance with all applicable environmental regulations. The following steps provide a clear workflow for laboratory personnel.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other laboratory waste streams.[2][3] This is a critical first step to prevent accidental chemical reactions.[2] Do not mix this compound waste with incompatible materials.

Step 2: Containerization and Labeling

  • Select an Appropriate Container : Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[3] The container should have a secure, leak-proof closure.[3]

  • Label the Container : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4] The label should also include any known hazard information.[2]

Step 3: Accumulation and Storage

  • Point of Generation : Accumulate the waste at or near the point of generation, under the control of laboratory personnel.[3]

  • Storage Location : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5] This area should be away from direct sunlight, heat sources, and incompatible materials.[1]

  • Secondary Containment : It is best practice to use secondary containment to prevent spills from reaching the environment.[3]

Step 4: Arranging for Disposal

  • Contact a Licensed Waste Disposer : The primary disposal method for this compound is to subcontract its disposal to a waste disposer authorized by a Prefectural Governor or an equivalent local regulatory authority.[1]

  • Provide Detailed Information : When arranging for pickup, provide the waste disposal company with detailed information about the waste, including its identity and any available hazard information from the SDS.[1]

Step 5: Handling of Empty Containers

Empty containers that previously held this compound must also be managed properly.

  • Complete Emptying : Ensure the container is completely empty before disposal.[1]

  • Disposal of Empty Containers : Empty containers should be recycled, recovered, or disposed of in accordance with local regulations.[1] Consult your institution's environmental health and safety office or the licensed waste disposer for specific guidance on handling these containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final off-site management.

A Waste Generation (this compound) B Segregation (Isolate from incompatible waste) A->B C Containerization (Use compatible, sealed container) B->C D Labeling ('Hazardous Waste', Chemical Name) C->D E Accumulation (Designated, ventilated area) D->E F Contact Authorized Waste Disposal Vendor E->F G Waste Pickup and Transportation F->G H Final Disposal (by Licensed Facility) G->H

This compound Disposal Workflow

Regulatory Context

The disposal of chemical waste in laboratories is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] These regulations prohibit the disposal of chemical waste in the regular trash or sewer systems and mandate proper documentation and training for personnel who generate hazardous waste.[3] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to your facility's waste management plan.

References

Essential Safety and Logistical Information for Handling Sodium Nifurstyrenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Sodium nifurstyrenate (B10784907). It is designed to be a primary resource for laboratory safety and chemical management, offering procedural, step-by-step guidance to address specific operational questions and build a foundation of trust in safe laboratory practices.

Safety Data Summary

Limited quantitative toxicity data for Sodium nifurstyrenate is publicly available. The Safety Data Sheet (SDS) indicates that data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and other toxicological endpoints are not available.[1] In the absence of established Occupational Exposure Limits (OELs), a conservative approach based on the principles of control banding for potent pharmaceutical compounds is recommended. Nitrofuran antibiotics, as a class, are noted for potential carcinogenicity, which necessitates stringent handling protocols.[2][3]

ParameterValueSource
Chemical Name This compound[1]
CAS Number 54992-23-3[1][4]
Molecular Formula C₁₃H₈NNaO₅[4]
Molecular Weight 281.20 g/mol [4][5]
Acute Oral Toxicity (LD50) Data not available[1]
Acute Dermal Toxicity (LD50) Data not available[1]
Aquatic Toxicity (LC50) Data not available
Occupational Exposure Limit (OEL) Not established

Operational Plan: Step-by-Step Handling Procedures

Given the lack of specific toxicity data, this compound should be handled as a potent compound. The following procedures are designed to minimize exposure.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure to prevent inhalation of airborne particles.[1]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Work Area: Designate a specific area for handling this compound to prevent cross-contamination. Cover the work surface with absorbent, disposable liners.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Respiratory Protection: A dustproof mask is the minimum requirement.[1] For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) with appropriate particulate filters is recommended.

  • Hand Protection: Impervious protective gloves are required.[1] Double-gloving with nitrile gloves is a best practice. Change the outer gloves immediately if contamination is suspected.

  • Eye Protection: Wear protective glasses with side-shields or chemical safety goggles.[1]

  • Body Protection: An impervious apron or a disposable lab coat should be worn over personal clothing.[1] For extensive handling, disposable coveralls are recommended.

  • Foot Protection: Wear impervious long boots or disposable shoe covers in the designated handling area.[1]

Handling and Experimental Workflow
  • Weighing: If possible, weigh the compound directly within the containment enclosure. Use a dedicated set of utensils (spatulas, weigh boats).

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and dust generation.

  • Transport: When moving the compound within the laboratory, use sealed, shatter-resistant secondary containers.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Step-by-Step Procedures

As a nitrofuran antibiotic, this compound waste must be managed to prevent environmental contamination and the potential for promoting antibiotic resistance.[2]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent liners, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Decontamination of Reusable Equipment
  • Gross Decontamination: Carefully wipe down all non-disposable equipment (e.g., spatulas, glassware) with a damp cloth to remove visible powder. Dispose of the cloth as solid hazardous waste.

  • Washing: Wash the decontaminated equipment with an appropriate laboratory detergent and rinse thoroughly with water.

Final Disposal
  • Waste Contractor: All collected hazardous waste containing this compound must be disposed of through a licensed and authorized waste disposal contractor.[1]

  • Packaging: Ensure that all waste containers are securely sealed and properly labeled according to institutional and regulatory guidelines before collection by the waste contractor. Completely empty the original product packaging before its disposal.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management receive Receive Chemical store Store in a cool, dark, well-ventilated area (2-10°C recommended) receive->store plan Review SDS and Develop Experimental Plan store->plan ppe Don Appropriate PPE plan->ppe weigh Weigh Compound ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate collect_solid Collect Solid Waste (Gloves, Liners, etc.) experiment->collect_solid collect_liquid Collect Liquid Waste (Unused Solutions) experiment->collect_liquid remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose via Authorized Waste Contractor collect_solid->dispose collect_liquid->dispose

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.